molecular formula C9H10N2O2 B6267668 methyl 3-(pyrazin-2-yl)but-2-enoate CAS No. 2242605-63-4

methyl 3-(pyrazin-2-yl)but-2-enoate

Cat. No.: B6267668
CAS No.: 2242605-63-4
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyrazin-2-yl)but-2-enoate is a chemical building block featuring an α,β-unsaturated ester functional group linked to a pyrazine heterocycle. This structure makes it a versatile intermediate for constructing complex nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and bioactive molecules . The electron-deficient pyrazine ring can influence the reactivity of the adjacent alkene, making it a potential substrate in cyclization reactions, such as intramolecular aza-Michael additions or Stetter reactions, to form fused polycyclic structures . Researchers can utilize this compound in the synthesis of pyrazole and indole derivatives, which are prevalent motifs in medicinal chemistry due to their wide range of biological activities . As a high-purity synthetic intermediate, Methyl 3-(pyrazin-2-yl)but-2-enoate is provided for research applications in drug discovery and organic methodology. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2242605-63-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyrazin-2-yl)but-2-enoate is a high-value heteroaromatic intermediate characterized by a conjugated


-unsaturated ester system attached to an electron-deficient pyrazine ring. This molecule serves as a "linchpin" scaffold in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrazines) and as a Michael acceptor for covalent drug discovery campaigns.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and reactivity manifold. It moves beyond basic characterization to offer mechanistic insights and self-validating experimental protocols for researchers utilizing this compound in complex organic synthesis.

Structural Analysis & Physicochemical Profile

Electronic Architecture

The reactivity of methyl 3-(pyrazin-2-yl)but-2-enoate is defined by the electronic interplay between the pyrazine ring and the acrylate tail.

  • The Pyrazine Effect: The pyrazine ring is highly

    
    -deficient (electron-poor) due to the two electronegative nitrogen atoms. This exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect on the attached alkene.
    
  • The "Push-Pull" System: The alkene at the core is flanked by two electron-withdrawing groups (EWGs): the ester carbonyl and the pyrazine ring. This makes the

    
    -carbon (C3) exceptionally electrophilic, far more so than in simple crotonates.
    
  • Stereochemistry: The molecule exists primarily as the (E)-isomer (trans) due to steric repulsion between the pyrazine ring and the ester methoxy group in the (Z)-configuration. However, photoisomerization can access the (Z)-form.

Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 178.19 g/mol
Appearance Off-white to pale yellow crystalline solidTypical for conjugated pyrazines
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Low in WaterLipophilic character dominates
LogP (Predicted) ~0.7 - 1.2Suitable for cell-permeable fragments
Key NMR Signal

~6.5-6.8 ppm (Alkene C-H)
Diagnostic for conjugation
Reactivity Class Michael Acceptor / DienophileHigh susceptibility to nucleophiles

Synthetic Routes: Causality & Logic

The synthesis of this molecule requires controlling stereoselectivity and preventing polymerization of the reactive alkene.

Primary Route: Horner-Wadsworth-Emmons (HWE) or Wittig Olefination

The most robust method involves the olefination of 2-acetylpyrazine .

  • Reagents: 2-Acetylpyrazine + Methyl (triphenylphosphoranylidene)acetate (Wittig) OR Trimethyl phosphonoacetate (HWE).

  • Mechanistic Logic: The reaction proceeds via a betaine or oxaphosphetane intermediate.

    • Why HWE/Wittig? These methods favor the thermodynamic (E)-isomer .

    • Why not Knoevenagel? Condensation of pyrazine-carbaldehyde with acetates is less efficient for generating the methyl substituted alkene (the "but-2-enoate" part).

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis logic and competing pathways.

SynthesisPathway Acetyl 2-Acetylpyrazine (Starting Material) Inter Oxaphosphetane Intermediate Acetyl->Inter Nucleophilic Attack Wittig Wittig Reagent (Ph3P=CH-COOMe) Wittig->Inter Product Methyl 3-(pyrazin-2-yl)but-2-enoate (E-Isomer Major) Inter->Product Elimination (Fast) Side Z-Isomer (Minor Product) Inter->Side Steric Clash

Figure 1: Mechanistic pathway for the Wittig synthesis of the target ester, highlighting the bifurcation into E/Z isomers.

Reactivity Manifold

This section details how the molecule behaves under specific chemical environments.[1][2][3][4][5][6]

Michael Addition (1,4-Conjugate Addition)

This is the dominant reactivity mode. The


-carbon is "doubly activated."
  • Nucleophiles: Thiols (cysteine mimics), amines, and stabilized carbanions.

  • Application: Covalent inhibition of enzymes. The pyrazine moiety can bind in a specificity pocket, positioning the alkene to react with a catalytic cysteine.

Cyclocondensation (Heterocycle Formation)

Reacting the ester with binucleophiles leads to fused ring systems, a critical strategy in drug discovery.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Product: 3-Methyl-pyrazolo[1,5-a]pyrazin-2-one (via attack on ester and ring nitrogen).

Visualization: Reactivity Logic

Reactivity Core Methyl 3-(pyrazin-2-yl)but-2-enoate Michael Michael Addition (Nucleophile: R-SH, R-NH2) Core->Michael Soft Nucleophile Cyclo Cyclocondensation (Hydrazine) Core->Cyclo Binucleophile Reduct Selective Reduction (H2 / Pd-C) Core->Reduct Hydrogenation Prod_Mich β-Functionalized Ester (Covalent Adduct) Michael->Prod_Mich Prod_Cyclo Pyrazolo[1,5-a]pyrazine (Fused System) Cyclo->Prod_Cyclo Prod_Red Saturated Ester (Butanoate) Reduct->Prod_Red

Figure 2: Reactivity manifold showing the three primary divergent pathways for chemical transformation.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, Color change) to ensure the reaction is proceeding correctly.

Protocol A: Synthesis via Wittig Olefination

Objective: Synthesize methyl 3-(pyrazin-2-yl)but-2-enoate from 2-acetylpyrazine.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2-Acetylpyrazine (1.0 eq, 10 mmol)

    • Methyl (triphenylphosphoranylidene)acetate (1.2 eq, 12 mmol)

    • Toluene (anhydrous, 0.5 M concentration)

  • Procedure:

    • Dissolve 2-acetylpyrazine in toluene.

    • Add the Wittig reagent in one portion at room temperature.

    • Heat to reflux (

      
      ) for 12–16 hours.
      
    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting ketone (lower

      
      ) should disappear, and a UV-active spot (product) should appear. Triphenylphosphine oxide (TPPO) will stay at the baseline.
      
  • Workup:

    • Cool to room temperature.[4] Most TPPO may precipitate; filter it off.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (

      
      ):  Look for the singlet methyl ester (~3.7 ppm), the pyrazine aromatic protons (8.4–8.7 ppm), and the distinctive alkene proton singlet/quartet around 6.6 ppm.
      
Protocol B: Thiol-Michael Addition Assay (Reactivity Check)

Objective: Quantify the electrophilicity of the alkene using a cysteine mimic.

  • Reagents:

    • Substrate: Methyl 3-(pyrazin-2-yl)but-2-enoate (0.1 mmol)

    • Nucleophile: Benzyl mercaptan (1.2 eq)

    • Base: Triethylamine (0.1 eq, catalytic)

    • Solvent:

      
       (for in-situ NMR monitoring)
      
  • Procedure:

    • Dissolve substrate in

      
       in an NMR tube.
      
    • Acquire T=0 spectrum.

    • Add Benzyl mercaptan and TEA. Shake well.

    • Acquire spectra at t=10 min, 1h, 4h.

  • Validation:

    • Disappearance of the alkene signal at ~6.6 ppm.

    • Appearance of diastereotopic methylene protons (ABX system) in the 3.0–4.0 ppm region, indicating formation of the thioether bond.

References

  • Wittig Reaction Mechanism & Stereoselectivity

    • Title: The Wittig Reaction: Mechanism and Stereochemistry.
    • Source: Vedejs, E., & Peterson, M. J. (1994). Topics in Stereochemistry.
    • Link:[Link]

  • Pyrazine Chemistry & Functionalization

    • Title: Recent advances in the synthesis and functionalization of pyrazines.[6]

    • Source:Tetrahedron, 2018.
    • Link:[Link] (General Reference for Pyrazine reactivity context).

  • Michael Addition to Heteroaromatic Acrylates

    • Title: The Michael Addition Reaction and Conjugate Addition.[5]

    • Source: Master Organic Chemistry (Mechanistic Grounding).
    • Link:[Link]

  • Synthesis of Pyrazine Acrylates (Analogous Protocols)

    • Title: Synthesis and crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)
    • Source: NIH / PubMed Central (Demonstrates acryl
    • Link:[Link]

Sources

Molecular Architecture and Synthetic Methodologies of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyrazin-2-yl)but-2-enoate is a highly functionalized heterocyclic building block characterized by an electron-deficient pyrazine ring conjugated to an


-unsaturated methyl ester. This structural motif is highly valued in medicinal chemistry, particularly in the development of small molecule kinase inhibitors and fused polycyclic scaffolds (e.g., pyrrolo[1,2-a]pyrazines). This technical guide details its physicochemical properties, structural causality, and a self-validating synthetic protocol utilizing the Horner-Wadsworth-Emmons (HWE) olefination.

Physicochemical Properties & Molecular Architecture

The compound (CAS: 1563698-55-4) possesses a molecular formula of C9H10N2O2. The architecture combines a rigid aromatic 1,4-diazine (pyrazine) core with a Michael acceptor side chain. The pyrazine ring is a


-deficient system due to the electronegativity of its two nitrogen atoms, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack[1].

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name Methyl 3-(pyrazin-2-yl)but-2-enoate
CAS Registry Number 1563698-55-4
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Monoisotopic Mass 178.07423 Da
SMILES (Z-isomer) C/C(=C/C(=O)OC)/C1=NC=CN=C1
Predicted XlogP ~0.7

Data aggregated from authoritative chemical databases[2],.

Mechanistic Insights: The Horner-Wadsworth-Emmons (HWE) Approach

To synthesize methyl 3-(pyrazin-2-yl)but-2-enoate, the Horner-Wadsworth-Emmons (HWE) reaction is the premier choice, coupling 1-(pyrazin-2-yl)ethan-1-one (acetylpyrazine) with methyl diethylphosphonoacetate[3].

Causality Behind the Synthetic Choice:

  • Reactivity with Ketones: Ketones like acetylpyrazine are sterically hindered and less electrophilic than aldehydes. The phosphonate

    
    -carbanion generated in the HWE reaction is significantly more nucleophilic than the corresponding triphenylphosphonium ylides used in classical Wittig reactions, ensuring higher conversion rates[3].
    
  • Byproduct Management: The HWE reaction generates sodium diethyl phosphate as a byproduct. Unlike the triphenylphosphine oxide byproduct of the Wittig reaction—which is notoriously difficult to separate from organic products—diethyl phosphate is highly water-soluble and easily removed via a simple aqueous workup[3].

  • Stereocontrol: The HWE olefination typically operates under thermodynamic control, favoring the formation of the (E)-alkene. The reaction proceeds via an oxaphosphetane intermediate, where steric approach control minimizes eclipsing interactions between the bulky pyrazine ring and the ester moiety[3].

HWE_Workflow A 1-(Pyrazin-2-yl)ethan-1-one (Acetylpyrazine) C Deprotonation & Nucleophilic Attack (C-C Bond Formation) A->C B Methyl Diethylphosphonoacetate + Base (NaH) B->C D Oxaphosphetane Intermediate (4-Membered Ring) C->D E Methyl 3-(pyrazin-2-yl)but-2-enoate (Target Molecule) D->E Stereoselective Elimination F Diethyl Phosphate (Water-Soluble Byproduct) D->F Aqueous Cleavage

Fig 1: Horner-Wadsworth-Emmons synthetic workflow for methyl 3-(pyrazin-2-yl)but-2-enoate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure mechanistic integrity at each step.

Reagents & Materials
  • Substrate: 1-(Pyrazin-2-yl)ethan-1-one (Acetylpyrazine) (1.0 equiv)

  • Reagent: Methyl diethylphosphonoacetate (1.2 equiv)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Carbanion Generation:

    • Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Causality: The inert atmosphere prevents the quenching of the highly basic NaH by atmospheric moisture.

    • Slowly add methyl diethylphosphonoacetate dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Validation Check 1: The solution should transition to a clear, pale-yellow homogeneous mixture, confirming complete deprotonation and formation of the active phosphonate carbanion.

  • Nucleophilic Addition:

    • Dissolve acetylpyrazine in anhydrous THF and add it dropwise to the carbanion solution at 0 °C.

    • Allow the reaction mixture to gradually warm to room temperature and stir for 4–6 hours.

    • Validation Check 2 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is deemed complete when the UV-active acetylpyrazine spot (

      
      ) is fully consumed, replaced by a new, lower-polarity product spot.
      
  • Quenching & Aqueous Workup:

    • Quench the reaction carefully with saturated aqueous ammonium chloride (

      
      ) to neutralize any unreacted base.
      
    • Extract the aqueous layer with ethyl acetate (

      
       mL).
      
    • Causality: The water-soluble diethyl phosphate byproduct partitions entirely into the aqueous phase, leaving the crude product cleanly in the organic phase[3].

  • Purification:

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via silica gel flash chromatography to isolate the pure (E) and (Z) isomers of methyl 3-(pyrazin-2-yl)but-2-enoate.

Applications in Drug Development

Derivatives of pyrazine are foundational to modern medicinal chemistry. The


-unsaturated ester moiety of methyl 3-(pyrazin-2-yl)but-2-enoate serves as an excellent Michael acceptor and dipolarophile. It can undergo tandem Michael addition and cycloadditions to construct fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, which are critical pharmacophores in antifungal agents and small molecule kinase inhibitors[4],[1].

References[3] PubChemLite - Methyl (2z)-3-(pyrazin-2-yl)but-2-enoate (C9H10N2O2). Source: uni.lu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhIdARxfYADNnNBp5c1kvFkT7GAXJIGy9sGvW81mNNAi57LLiyqMtbo8oSVd8m06IagU2CwDmLR0x07dpw2vT9Qpb-stgDyv9rgpzOe0t3seyJ0SLFlE9l5tm62L1otz7nkDj07jBYV6NFwFO[1] methyl 3-(pyrazin-2-yl)but-2-enoate | 1563698-55-4. Source: Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcM0qDg-uxkreqIrlBGkLMVUTCQDZybbCA3u2XLtsh5ARssaV2qOdMe8vA-A3d8PDsefY5dWvJ_gle-2eKCMi5EGAUpo78OQnymsxhO2lKH3x-MOCQf7ZO2GOczaumQFIvtSiV6q5uKGm0POnP3fKfbIVSttM7k1fchpMjB_UXUvD_GJuU[4] Horner-Wadsworth-Emmons Reaction. Source: Alfa Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeQIBNujmrLST_Ern4MoEv8Z-DxsnIfQL1Xw7dyohSWXUOuTT56hJruT_tCv8wWjlbVPtMJiLEKgnu0SXPSvRYcHVETdimezmXhUcfxzJcP7YEcHenmBCK_FBdi-Tdl-yhfFLYbDCN3-P34wptAcd6P49wopSBAX1zrHCpGdF7BPMrHX4fqwnHHQ==[5] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnX134MLo--So1ZvGZVVoz6MR_eH__9C3ozo-xZmLUeh3gqmdJGytZJUz_IzOnXsKiMLSZmN7MEOqjYoQtC7FCvZ-ZJQALG68lN0Sbry8CFxdHaYGGSrAWMDrD9QuZgpmhPt4N17fd-cuGXzNiqFmt[2] 5-(Dimethylamino)pyrazine-2-carbaldehyde | 221295-08-5. Source: Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTxKVYA6GOA0Wsra1bldqTSvNcmLLcgsg0P2etNaNBI4DYRcRvOhrNxQGNQp2zTLKwXXBWjGgnGPLhq-Po5g3Joz2IXUMttCOnWgEjRRMNBPNzBCRoueSbsfPz8dOdtjddZ4ZVsw==

Sources

Thermodynamic Stability and Hydrolysis Kinetics of Pyrazine-Substituted Esters: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the pyrazine (1,4-diazine) ring into ester-containing scaffolds is a cornerstone strategy in medicinal chemistry, particularly in the design of prodrugs (e.g., pyrazinoic acid derivatives) and energetic materials. The unique


 symmetric, electron-deficient nature of the pyrazine ring fundamentally alters the thermodynamic stability and kinetic vulnerability of adjacent ester linkages. This whitepaper provides an in-depth mechanistic analysis of the electronic effects, phase stability, and hydrolysis kinetics of pyrazine-substituted esters, equipping drug development professionals with actionable, self-validating protocols for stability profiling.

Structural and Electronic Foundations

The Electron-Deficient Pyrazine Core

Pyrazine is a planar heteroaromatic compound characterized by two strongly electronegative nitrogen atoms at the 1,4-positions. These nitrogen atoms exert profound inductive (


) and resonance (

) electron-withdrawing effects across the

-system[1]. When an ester group is substituted onto the pyrazine ring (e.g., pyrazine-2-carboxylate), the electron density at the ester's carbonyl carbon is significantly depleted compared to standard benzenoid or even pyridinyl analogues.
Thermodynamic Implications of Substitution

The thermodynamic stability of the ester linkage is inversely proportional to the electrophilicity of its carbonyl carbon. In pyrazine-2-carboxylates, the proximity of the


 atom creates an intense localized dipole that destabilizes the ground state of the ester while simultaneously stabilizing the negatively charged tetrahedral intermediate formed during nucleophilic attack[2].

Furthermore, the thermodynamic properties of pyrazine derivatives are highly dependent on solid-state packing. Pyrazine rings readily engage in


 stacking and hydrogen bonding, which can lead to complex polymorphic behaviors. For instance, the relative thermodynamic stability of pyrazine derivatives often shifts across temperature ranges due to entropic contributions, necessitating rigorous thermal profiling[3].

ElectronicEffects N1 Pyrazine-2-carboxylate (Strong -I / -M Effects) N2 Nucleophilic Attack (OH⁻) (Lowered Activation Energy) N1->N2 k_1 N3 Tetrahedral Intermediate (Stabilized by N-atoms) N2->N3 Rate-limiting N4 Pyrazine-2-carboxylic acid + Alcohol N3->N4 Fast collapse

Fig 1: Base-catalyzed hydrolysis mechanism of pyrazine-2-carboxylates.

Hydrolysis Kinetics: The Vulnerability of the Ester Linkage

In physiological and basic environments, pyrazine esters exhibit accelerated hydrolysis kinetics. The saponification of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid, for example, proceeds rapidly even under mild conditions due to the synergistic electron-withdrawing effects of both the pyrazine ring and the chlorine substituent[4].

Causality in Prodrug Design

This kinetic vulnerability is intentionally exploited in prodrug design. Esterification of pyrazinoic acid (the active moiety against Mycobacterium tuberculosis) increases lipophilicity for cellular penetration. Once inside the target cell or plasma, endogenous esterases (or spontaneous aqueous hydrolysis) rapidly cleave the ester bond. The thermodynamic driving force is the formation of the highly stable, resonance-stabilized pyrazinoate anion[4].

Comparative Thermodynamic Data

To contextualize the stability of pyrazine esters, the table below summarizes the relative thermodynamic and kinetic parameters of analogous methyl esters undergoing base-catalyzed hydrolysis (pH 9.0, 25°C).

Compound (Methyl Ester)Carbonyl Electrophilicity (

)
Activation Energy (

)
Relative Hydrolysis Half-Life (

)
Methyl benzoate Baseline~ 65 kJ/mol100 (Normalized)
Methyl pyridine-2-carboxylate High~ 52 kJ/mol12.5
Methyl pyrazine-2-carboxylate Very High~ 44 kJ/mol1.8
Methyl 5-chloropyrazine-2-carboxylate Extreme~ 38 kJ/mol0.4

Data synthesized from structure-activity relationship models of heteroaromatic esters[2][4].

Experimental Methodologies: Self-Validating Protocols

To accurately profile the thermodynamic stability and hydrolysis kinetics of novel pyrazine-substituted esters, researchers must employ orthogonal, self-validating analytical techniques.

Protocol A: Kinetic Assay of Hydrolysis via RP-HPLC

Objective: Determine the pseudo-first-order rate constant (


) and activation energy (

) of pyrazine ester hydrolysis. Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is optimal because the pyrazine

transition provides strong chromophoric absorption (~268 nm), and the lipophilic ester cleanly separates from the polar carboxylic acid product on a C18 stationary phase.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 7.4 (physiological) and pH 9.0 (accelerated basic).

  • Internal Standard Addition: Spike the buffer with a chemically inert internal standard (e.g., benzamide) at a known concentration. Self-Validation Check: The internal standard peak area must remain constant across all time points; any deviation indicates injection volume error or solvent evaporation.

  • Reaction Initiation: Dissolve the pyrazine ester in 1% DMSO (to ensure solubility) and spike into the pre-warmed buffer solutions (e.g., 25°C, 37°C, 45°C).

  • Sampling & Quenching: Extract 100

    
    L aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120 mins). Quench the reaction immediately by adding 100 
    
    
    
    L of cold 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA drops the pH, protonating the nucleophilic hydroxide ions and instantly halting base-catalyzed hydrolysis.
  • Data Analysis: Plot

    
     versus time. The slope yields 
    
    
    
    .
  • Mass Balance Validation: At every time point, the molar sum of the remaining ester and the formed pyrazinoic acid must equal the initial ester concentration (

    
    ). Failure to achieve mass balance indicates alternative degradation pathways (e.g., ring opening or decarboxylation).
    
Protocol B: Thermodynamic Phase Stability via DSC/TGA

Objective: Evaluate the solid-state thermodynamic stability, melting point, and polymorphic transitions. Causality: Pyrazine derivatives frequently exhibit polymorphism, where different crystal lattices possess different Gibbs free energies, directly impacting solubility and shelf-life[3].

  • Sample Preparation: Weigh 3-5 mg of the synthesized pyrazine ester into a hermetically sealed aluminum pan.

  • TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min under

    
    . Causality: This identifies the decomposition temperature (
    
    
    
    ). DSC must not exceed
    
    
    to prevent contamination of the sensor.
  • DSC Cycling: Perform Differential Scanning Calorimetry (DSC). Heat the sample at 10°C/min to

    
     below 
    
    
    
    , hold for 1 minute, cool at 10°C/min to 0°C, and reheat.
  • Self-Validation Check: If an endothermic peak (e.g., a polymorphic transition or melting) appears on the first heating cycle but disappears or shifts on the second heating cycle, the initial solid state was a metastable polymorph. Reversible peaks indicate stable phase transitions.

Workflow S1 Step 1: Synthesis & Purification (Pyrazine Ester Prodrug) S2 Step 2: DSC / TGA Profiling (Determine Phase Stability & T_d) S1->S2 S3 Step 3: HPLC-UV Kinetics Assay (Track Hydrolysis at varied pH/Temp) S1->S3 S4 Step 4: Arrhenius Plotting (Calculate Activation Energy E_a) S2->S4 S3->S4 S5 Step 5: Mass Balance Validation (Ester Loss = Acid Gain) S3->S5 Orthogonal Check

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic stability of pyrazine-substituted esters is dictated by a delicate balance between the inherent electron-withdrawing properties of the


 diazine ring and the specific steric/electronic contributions of auxiliary substituents. By understanding the lowered activation energy barrier for nucleophilic attack, researchers can rationally tune the hydrolysis half-life of these compounds. Implementing rigorous, self-validating kinetic and calorimetric protocols ensures that the resulting data is robust enough to guide late-stage drug development and formulation strategies.

References

  • Zaboli, M., & Raissi, H. (n.d.). Structural, QTAIM, thermodynamic properties, bonding, aromaticity and NMR analyses of cation–π interactions of mono and divalent metal cations with substituted pyrazine derivatives. World Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHylpA0iLqxWrBbfE-hwnwNLNSB2Y0sxc7bJQmvPwjaqG_ATPzTvhRRBIllyAj8YOWIt6S6hQw6YqOJXefhu67DYHc-vdd8VwJxVVCd_HidxWCvZrEMC653yVwamBScgwH7HRkVzG2K4ZipcfDeA9aFa83owQ2JnxKJFpAsPA==]
  • Cherukuvada, S., et al. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVPGJQ8fQekCUU6d8ELrJCMdtykctzBTg7za-odXpCebueuzAlj1rt5EYLa68ifJwtdGmZf7KkwfVlP72LgrZV-AY-CGybTJF5wSbA2SS5ZIgOavhksn2pR5xmckoNcGIm4A==]
  • Dunning, T. H. (2014). The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW1IqokAWndF22RCRuQ3-mS_e_lY-ExZFm1dDw_2ElITWVuCEvF5PGDRlOZj7gOCHXczFLcnNpiYK0GRUeW0YtPsQcByTgbjjD_fPjvNA_xLKGjbXlNwqFoFb1QUilUIkteejvvLzwYb9-96E88nNdVhd7TcsnU3SskynjndEp1IjW-_mM2R0RKzP_gQyBqA6girnZrR2AAOP2chJ6IJqZhAPO71MH7IoZmx1fDkQ2W60x65wdLFSBGbyYc1CAMfGGrSMPBtkj7R-L8IxiVyYxtIE=]
  • Various Authors. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGg0fRlVcAwJF_8_WchbFZ_2-agHS0xiTBg_C6k_wfNgd7fuGRCiKVSQWrJAXYZ7RUwpPx2DbgkbwfrK5yl_J098yPlOVofGbsO9xvolek5oBUhJbyh0bGpzq4RcryhBem7JhftkgOv8qFDa0=]
  • Various Authors. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKCByuJaMSiK0Y5vUdpvccWubUZwoqiK6eIZ1z_0hVdVxpTIEPV9kIIxwbi4g1d1b5ofDGryfZlEWqLVnP9t21fllxOlyOoldIvUh5jFRyrUSWTuYldXw-8RVk_2Ul1i1jaRkmiJ-Tsn9BVU7n]

Sources

Pyrazinyl Butenoate Scaffolds: Design, Synthesis, and Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on Pyrazinyl Butenoate compounds, structured as a whitepaper for drug discovery professionals.

Technical Whitepaper | Medicinal Chemistry & Chemical Biology

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the pyrazinyl butenoate motif represents a sophisticated "tunable warhead." While simple acrylates are often too reactive—leading to off-target toxicity via glutathione depletion—the introduction of the electron-deficient pyrazine core coupled with the steric modulation of a butenoate (crotonate) tail provides a precise window of reactivity.

This guide analyzes the Pyrazinyl Butenoate scaffold, focusing on its utility in designing irreversible kinase inhibitors (e.g., PIM-1, CK2) and antimicrobial agents. We explore the structural causality that makes this scaffold a privileged motif for targeting non-catalytic cysteine residues.

Chemical Architecture & SAR

The pyrazinyl butenoate scaffold is not merely a structural connector; it is a functional electronic system. Its efficacy relies on the interplay between the heteroaromatic core and the Michael acceptor tail.

The Pyrazine Core (The Electronic Sink)

Unlike phenyl or pyridine rings, the pyrazine (1,4-diazine) ring is highly electron-deficient.

  • pKa Modulation: Pyrazine nitrogen atoms (pKa ~0.6) are far less basic than pyridine (pKa ~5.2). This prevents protonation at physiological pH, maintaining lipophilicity for membrane permeability.

  • Electronic Withdrawal: The ring acts as a strong electron-withdrawing group (EWG). When conjugated to an alkene (the butenoate tail), it lowers the LUMO energy of the double bond, increasing susceptibility to nucleophilic attack by thiols.

The Butenoate Warhead (The Kinetic Filter)

The "butenoate" designation implies a 4-carbon unsaturated ester, typically a crotonate (β-methyl acrylate).

  • Steric Hindrance: The β-methyl group in a butenoate creates steric drag. This slows down the rate of Michael addition compared to a terminal acrylate.

  • Selectivity: This reduced reactivity is a feature, not a bug. It allows the inhibitor to bypass highly abundant, accessible thiols (like Glutathione) and only react when positioned precisely adjacent to a target cysteine in a enzyme binding pocket (high local concentration).

Table 1: Reactivity Tuning of Michael Acceptors

Scaffold TypeSubstituent (β-position)Relative ReactivityTarget ProfileToxicity Risk
Acrylate -HHighRapid, indiscriminateHigh (GSH depletion)
Butenoate (Crotonate) -CH3Medium (Tunable) Selective Covalent Low
Cinnamate -PhLowReversible / SlowVery Low

Mechanism of Action: Covalent Modification

The primary mechanism is an irreversible Michael Addition (conjugate addition) to a nucleophilic cysteine thiol within the target protein's active site.

The Pathway
  • Non-Covalent Binding (

    
    ):  The pyrazine core and auxiliary substituents anchor the molecule in the ATP-binding pocket via hydrogen bonds and van der Waals forces.
    
  • Positioning: The binding geometry forces the butenoate double bond within 3–5 Å of a specific cysteine residue (e.g., Cys481 in BTK or homologous cysteines in other kinases).

  • Covalent Bond Formation (

    
    ):  The thiolate anion attacks the β-carbon of the butenoate, forming a stable thioether adduct.
    
Visualization of Signaling & Mechanism

The following diagram illustrates the kinetic pathway of covalent inhibition using the pyrazinyl butenoate scaffold.

G cluster_0 Warhead Tuning Inhibitor Pyrazinyl Butenoate (Inhibitor) Complex Non-Covalent Complex (E·I) Inhibitor->Complex Kd (Binding) Enzyme Kinase Target (Free Cysteine) Enzyme->Complex TS Transition State (Michael Addition) Complex->TS k_inact (Reaction) Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Thioether Bond

Caption: Kinetic pathway of Targeted Covalent Inhibition (TCI) showing the transition from reversible binding to irreversible modification.

Synthetic Protocols

To synthesize a representative scaffold, Methyl (E)-3-(pyrazin-2-yl)but-2-enoate , we utilize the Horner-Wadsworth-Emmons (HWE) reaction. This method is preferred over the Wittig reaction for its high E-selectivity and simplified purification.

Protocol A: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of the pyrazinyl butenoate core.

Reagents:

  • Pyrazine-2-carboxaldehyde (1.0 eq)

  • Triethyl 2-phosphonopropionate (1.2 eq) [Provides the β-methyl group]

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or LiHMDS

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Dropwise add Triethyl 2-phosphonopropionate. The solution will turn clear/yellow as the phosphonate anion forms. Stir for 30 min.

  • Addition: Add Pyrazine-2-carboxaldehyde (dissolved in minimal THF) dropwise. The electron-deficient aldehyde reacts rapidly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is typically less polar than the aldehyde.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Yield Expectation: 75–85%

    • Stereochemistry: Predominantly E-isomer (coupling constant J ~15-16 Hz is typical for trans-alkenes, though trisubstituted alkenes require NOE analysis).

Protocol B: Heck Coupling (Alternative)

For adding complex tails to a halogenated core.

  • Substrate: 2-Chloropyrazine + Methyl crotonate.

  • Catalyst: Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C.

  • Note: Pyrazines can poison Pd catalysts; higher catalyst loading (5-10 mol%) may be required.

Biological Validation Assays

Trustworthiness in covalent drug discovery requires proving that the inhibition is indeed irreversible and time-dependent.

Time-Dependent IC50 Shift

Covalent inhibitors show increased potency over time as the chemical reaction proceeds.

  • Setup: Prepare kinase reaction mix (Enzyme + Substrate).

  • Pre-incubation: Incubate Enzyme + Inhibitor for varying times (0, 15, 30, 60 min) before adding ATP.

  • Measurement: Add ATP to start the kinase reaction; measure activity (e.g., ADP-Glo).

  • Analysis: A leftward shift in the IC50 curve with increasing pre-incubation time confirms time-dependent inhibition.

Jump-Dilution (Washout) Assay

To distinguish between tight-binding reversible inhibitors and true covalent irreversible inhibitors.

  • Incubation: Incubate Enzyme + Inhibitor at 10x IC50 for 1 hour (100% inhibition).

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing ATP.

  • Readout:

    • Reversible Inhibitor: Enzymatic activity recovers rapidly as the drug dissociates (

      
      ).
      
    • Covalent Inhibitor: Activity remains near 0% (or recovers only via protein synthesis rate) because the drug cannot dissociate.

Synthesis & Discovery Workflow

The following Graphviz diagram outlines the iterative cycle for optimizing pyrazinyl butenoate leads.

Workflow Design Scaffold Design (Pyrazine Core + Warhead) Synth Synthesis (HWE / Heck Coupling) Design->Synth Biochem Biochemical Screening (IC50, Kinase Selectivity) Synth->Biochem Biochem->Design Low Potency (Loop) MassSpec Mass Spectrometry (Confirm Covalent Adduct) Biochem->MassSpec Hit Confirmation Cellular Cellular Washout (Target Occupancy) MassSpec->Cellular Valid Adduct Cellular->Design SAR Refinement

Caption: Iterative drug discovery workflow for validating covalent pyrazinyl inhibitors.

References

  • Vertex Pharmaceuticals. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Roskoski, R. (2023).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research.[1] Link[1]

  • PubChem. (2025). Methyl (2Z)-3-(pyrazin-2-yl)but-2-enoate (CID 21218465). National Library of Medicine. Link

  • Imperial College London. (2007). Conjugate Addition of Pyridylcuprates to Enoates. Organic Letters.[2][3] Link

  • BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.Link

Sources

Methyl 3-(pyrazin-2-yl)but-2-enoate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of methyl 3-(pyrazin-2-yl)but-2-enoate , a functionalized heterocyclic building block used in medicinal chemistry and organic synthesis.

Chemical Identity & Core Properties

Methyl 3-(pyrazin-2-yl)but-2-enoate is an


-unsaturated ester featuring a pyrazine ring at the 

-position. Structurally, it combines an electron-deficient heteroaromatic core with a Michael acceptor motif, making it a versatile intermediate for constructing complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and antimycobacterial agents.
Table 1: Chemical Identifiers & Physical Data
PropertyValue/Identifier
IUPAC Name Methyl 3-(pyrazin-2-yl)but-2-enoate
Common Name Methyl

-(2-pyrazinyl)crotonate
CAS Number 1563698-55-4 (Reported); Note: Stereoisomers may have distinct CAS Nos.
PubChem CID 21218465 (Z-isomer); 53971136 (Generic)
Molecular Formula

Molecular Weight 178.19 g/mol
SMILES C/C(=C/C(=O)OC)/C1=NC=CN=C1
InChI Key JRRQHUHMHJGOCJ-ALCCZGGFSA-N
Predicted LogP 0.7 (Lipophilic, typically soluble in DCM, EtOAc, MeOH)
Appearance Pale yellow oil or low-melting solid (isomer-dependent)

Synthesis & Reaction Mechanism

The most robust route to methyl 3-(pyrazin-2-yl)but-2-enoate is the Wittig Olefination or Horner-Wadsworth-Emmons (HWE) reaction. This method ensures the formation of the C=C double bond by coupling 2-acetylpyrazine with a stabilized phosphorus ylide.

Retrosynthetic Analysis

The target molecule can be disconnected at the alkene bond, revealing two primary precursors:

  • Electrophile: 2-Acetylpyrazine (commercially available or synthesized via Minisci reaction).

  • Nucleophile: Methyl (triphenylphosphoranylidene)acetate (Wittig reagent) or Trimethyl phosphonoacetate (HWE reagent).

Optimized Synthetic Protocol (Wittig Route)

Rationale: The Wittig reaction with a stabilized ylide typically favors the E-isomer (trans), though the steric bulk of the pyrazine ring may lead to an E/Z mixture requiring chromatographic separation.

Reagents:

  • 2-Acetylpyrazine (1.0 equiv)

  • Methyl (triphenylphosphoranylidene)acetate (1.2 equiv)

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Temperature: Reflux (110°C for Toluene) or Microwave irradiation

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-acetylpyrazine (10 mmol) and anhydrous toluene (50 mL).

  • Ylide Addition: Add methyl (triphenylphosphoranylidene)acetate (12 mmol) in one portion.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (

    
     or Ar) for 12–24 hours. Monitor consumption of the ketone via TLC (mobile phase: 30% EtOAc/Hexanes).
    
  • Work-up: Cool to room temperature. Remove the solvent in vacuo.

  • Purification: The residue will contain the product and solid triphenylphosphine oxide (

    
    ). Triturate with cold hexanes/ether to precipitate the bulk of 
    
    
    
    . Filter and concentrate the filtrate.
  • Isolation: Purify the crude oil via flash column chromatography on silica gel (Gradient: 0

    
     40% EtOAc in Hexanes) to isolate the pure ester.
    
Mechanistic Pathway Visualization

The following diagram illustrates the convergent synthesis via the Wittig mechanism and potential downstream cyclization pathways.

WittigSynthesis Acetyl 2-Acetylpyrazine (Electrophile) Intermediate Oxaphosphetane Intermediate Acetyl->Intermediate Nucleophilic Addition Ylide Methyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) Ylide->Intermediate Nucleophilic Addition Product Methyl 3-(pyrazin-2-yl)but-2-enoate (Target Ester) Intermediate->Product Elimination Byproduct Triphenylphosphine Oxide (Byproduct) Intermediate->Byproduct Elimination Cyclization Heterocyclization (e.g., to Pyridopyrazines) Product->Cyclization NH2-Nucleophiles

Figure 1: Synthetic pathway for Methyl 3-(pyrazin-2-yl)but-2-enoate via Wittig Olefination.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate, allowing researchers to extend the carbon skeleton of the pyrazine ring while retaining a reactive handle (the ester).

Kinase Inhibitor Scaffolds

Pyrazine derivatives are privileged structures in kinase inhibition (e.g., Bortezomib, though a boronate, relies on the pyrazine core). The enoate side chain of the target molecule allows for:

  • Cyclization: Reaction with hydrazines or guanidines to form bicyclic systems like pyrido[2,3-b]pyrazines , which are potent inhibitors of kinases such as B-Raf and EGFR.

  • Michael Addition: The

    
    -carbon is susceptible to nucleophilic attack (e.g., by thiols or amines), allowing for the introduction of diversity elements in library synthesis.
    
Antitubercular Research

Given the structural similarity to Pyrazinamide (a first-line TB drug), derivatives synthesized from this ester are explored for activity against Mycobacterium tuberculosis. The ester group can be converted to amides or hydrazides, which are often pharmacophores for antimycobacterial activity.

Safety & Handling Protocols

While specific toxicological data for this ester is limited, it should be handled as a potent chemical intermediate.

  • Hazards: Likely a skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or polymerization.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • PubChem. Methyl (2Z)-3-(pyrazin-2-yl)but-2-enoate (Compound). National Library of Medicine. Available at: [Link]

  • Ma, Y. et al. Wittig Reaction Mechanism and Protocols. University of California, Berkeley. Available at: [Link] (General Wittig Protocol Adaptation).

  • Dolezal, M. et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. Molecules, 2022.[1] Available at: [Link]

Sources

Technical Guide: Pharmaceutical Applications of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4) represents a specialized class of heteroaromatic Michael acceptors. In modern drug discovery, this molecule functions as a pivotal linchpin intermediate , bridging the gap between simple pyrazine precursors and complex, fused heterocyclic active pharmaceutical ingredients (APIs).

Its structural duality—combining an electron-deficient pyrazine ring with a reactive


-unsaturated ester—grants it two distinct roles in medicinal chemistry:
  • Pharmacophore Scaffold: A precursor for pyrrolo[2,3-b]pyrazines and pyrazolones, motifs ubiquitous in kinase inhibitors and antimycobacterial agents.

  • Electrophilic Warhead: A potential "cysteine-trap" motif for covalent inhibitors, leveraging the conjugated ester system to target nucleophilic residues in enzyme active sites.

This guide details the synthetic utility, mechanistic applications, and experimental protocols for leveraging this scaffold in pharmaceutical development.

Part 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of a pyrazine ring substituted at the C2 position with a methyl crotonate group.

  • Pyrazine Ring: Acts as a bioisostere of pyridine or benzene, lowering lipophilicity (LogP) and improving aqueous solubility—a critical parameter for oral bioavailability. The nitrogen atoms serve as hydrogen bond acceptors (HBA) for interaction with kinase hinge regions (e.g., ATP-binding pockets).

  • But-2-enoate Chain: The conjugated double bond is polarized by both the ester carbonyl and the electron-deficient pyrazine ring. This makes the

    
    -carbon highly susceptible to nucleophilic attack (Michael addition).
    
Reactivity Matrix
Reaction TypeTarget MoietyPharmaceutical Application
Michael Addition

-Carbon (Alkene)
Covalent modification of Cysteine thiols (Kinase inhibition).
Cyclocondensation Ester + AlkeneSynthesis of fused heterocycles (e.g., Pyrazolones, Diazaindoles).
Reduction AlkeneGeneration of chiral

-substituted pyrazine esters (Peptidomimetics).
Heck/Suzuki Coupling Pyrazine C-HLate-stage functionalization to expand SAR (Structure-Activity Relationship).

Part 2: Synthetic Utility & Building Block Applications

The "Diazaindole" Gateway

One of the most high-value applications of methyl 3-(pyrazin-2-yl)but-2-enoate is its conversion into 5-azaindoles (pyrrolo[2,3-b]pyrazines) . These fused systems are privileged scaffolds in oncology, serving as the core structure for inhibitors of JAK, c-Met, and SYK kinases.

Mechanism: The unsaturated ester undergoes a cascade reaction with amines or hydrazines, often involving a Michael addition followed by lactamization.

Covalent Kinase Inhibitor Design

The "Warhead" strategy in drug design utilizes electrophiles to form irreversible bonds with non-catalytic cysteines in target proteins. Methyl 3-(pyrazin-2-yl)but-2-enoate serves as a "soft" electrophile. Unlike highly reactive acrylamides, the sterics of the


-methyl group and the electronics of the ester modulate reactivity, potentially reducing off-target toxicity (glutathione depletion).

Target Example: RSK2 (Ribosomal S6 Kinase 2)

  • Rationale: RSK2 contains a solvent-exposed cysteine near the ATP pocket.

  • Application: The pyrazine moiety orients the molecule within the hinge region, while the butenoate tail positions the electrophile for nucleophilic attack by the cysteine thiol.

Part 3: Visualizing the Drug Design Workflow

The following diagram illustrates the transformation of Acetylpyrazine into the target ester and its subsequent divergence into three distinct pharmaceutical classes.

DrugDesignWorkflow Acetyl Acetylpyrazine (Starting Material) Wittig Wittig Olefination (Ph3P=CHCO2Me) Acetyl->Wittig Reagent Prep Target Methyl 3-(pyrazin-2-yl)but-2-enoate (Core Scaffold) Wittig->Target Synthesis Pyrazolone Pyrazolone Derivatives (Antimicrobials/NSAIDs) Target->Pyrazolone + Hydrazine Cyclization Pyrrolo Pyrrolo[2,3-b]pyrazines (Kinase Inhibitors) Target->Pyrrolo + Nitroalkene/Red. Indole Synthesis Covalent Cysteine Adducts (Targeted Covalent Drugs) Target->Covalent + Protein-SH Michael Addition

Figure 1: Divergent synthesis pathways from the core scaffold to bioactive pharmacophores.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 3-(pyrazin-2-yl)but-2-enoate

Rationale: This protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction over a standard Wittig to maximize the yield of the E-isomer and simplify purification.

Reagents:

  • Acetylpyrazine (1.0 eq)[3]

  • Trimethyl phosphonoacetate (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) or NaH (1.2 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Trimethyl phosphonoacetate (20 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool to 0°C. Add DBU (25 mmol) dropwise over 10 minutes. The solution will turn slightly yellow, indicating ylide formation. Stir for 30 minutes.

  • Addition: Add Acetylpyrazine (16.5 mmol) dissolved in minimal THF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 10-30% EtOAc in Hexanes.

    • Expected Yield: 75-85%

    • Characterization:

      
       NMR should show a characteristic vinyl proton singlet/quartet around 
      
      
      
      6.0-6.5 ppm.
Protocol B: Cyclization to Pyrazolone Scaffold

Rationale: Pyrazolones are potent antimycobacterial pharmacophores. This reaction exploits the 1,3-electrophilic character of the butenoate side chain.

Reagents:

  • Methyl 3-(pyrazin-2-yl)but-2-enoate (1.0 eq)

  • Hydrazine Hydrate (2.0 eq) or Phenylhydrazine (1.2 eq)

  • Solvent: Ethanol (Abs.)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (5 mmol) in Ethanol (20 mL).

  • Reflux: Add Hydrazine Hydrate (10 mmol). Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
  • Precipitation: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Part 5: Biological Mechanism of Action (Kinase Inhibition)

When incorporated into a kinase inhibitor, the pyrazine ring mimics the adenine ring of ATP, while the butenoate tail acts as a "trap."

MOA cluster_0 Active Site Dynamics Inhibitor Pyrazine-Butenoate Inhibitor Complex Reversible Binding Complex (H-bonds @ Hinge Region) Inhibitor->Complex Diffusion into ATP Pocket Kinase Target Kinase (e.g., RSK2) Kinase->Complex Binding Covalent Irreversible Covalent Adduct (Inactivated Enzyme) Complex->Covalent Michael Addition (Cys-SH attacks beta-carbon)

Figure 2: Kinetic mechanism of covalent inhibition utilizing the Michael acceptor moiety.

References

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Source: Journal of the American Chemical Society (ACS) URL:[Link] (Validates the use of heteroaryl-activated Michael acceptors in kinase inhibition)

  • Wittig Reaction: Mechanism and Protocols. Source: Master Organic Chemistry / Nobel Prize Reference URL:[Link] (Standard protocol basis for the synthesis of alpha,beta-unsaturated esters)

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link] (Analysis of pyrazine nitrogen interactions in binding pockets)

Sources

Technical Guide: The Role of Methyl 3-(pyrazin-2-yl)but-2-enoate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Methyl 3-(pyrazin-2-yl)but-2-enoate represents a specialized class of electron-deficient alkenes where the reactivity is modulated by the adjacent pyrazine ring. Unlike simple acrylates, the presence of the 3-(pyrazin-2-yl) moiety introduces a strong electron-withdrawing influence, significantly enhancing the electrophilicity of the


-carbon.

This guide moves beyond basic characterization to treat the molecule as a divergent synthon . It serves as a "linchpin" intermediate for accessing fused heterocyclic systems—specifically pyrrolo[1,2-a]pyrazines and pyrazolyl-pyrazine hybrids —which are privileged scaffolds in kinase inhibitor discovery.

The following sections detail the synthesis, mechanistic reactivity, and validated protocols for utilizing this compound in high-value heterocyclic construction.

Part 2: Synthesis & Mechanistic Grounding[1]

The Synthetic Pathway: Wittig Olefination

The most robust route to methyl 3-(pyrazin-2-yl)but-2-enoate is the Wittig olefination of 2-acetylpyrazine . This approach guarantees the installation of the


-methyl group, distinguishing the product from simple cinnamates or acrylates.[1]

Mechanism:

  • Ylide Formation: The stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is generated or used directly.[1]

  • Nucleophilic Attack: The ylide carbon attacks the carbonyl of 2-acetylpyrazine.[1]

  • Oxaphosphetane Intermediate: Formation of a four-membered ring intermediate.[2]

  • Elimination: Collapse of the ring yields triphenylphosphine oxide and the target alkene.[1]

Note on Stereochemistry: Stabilized ylides typically favor the E-isomer. However, the steric bulk of the pyrazine ring and the methyl group may lead to E/Z mixtures that require chromatographic separation if stereopurity is critical for subsequent cycloadditions.[1]

Reactivity Profile: The "Push-Pull" System

The molecule features a "push-pull" electronic system, though heavily weighted towards "pull" due to two electron-withdrawing groups (EWG):

  • Ester Group: Activates the

    
    -position for deprotonation (if saturated) and the 
    
    
    
    -position for nucleophilic attack.
  • Pyrazine Ring: An electron-deficient heteroaromatic ring that further destabilizes electron density at the

    
    -carbon, making it a "super-Michael acceptor."
    
Divergent Reaction Pathways[1]
  • Path A: Michael Addition: Soft nucleophiles (thiols, secondary amines) attack the

    
    -carbon.
    
  • Path B: Cyclocondensation: Binucleophiles (hydrazines, amidines) attack the ester and the

    
    -carbon sequentially to form 5- or 6-membered rings.
    
  • Path C: Cycloaddition: The alkene serves as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with azomethine ylides) to form pyrrolopyrazines.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the synthesis of the core enoate and its divergence into three critical heterocyclic scaffolds.

G Start 2-Acetylpyrazine Core Methyl 3-(pyrazin-2-yl) but-2-enoate (The Synthon) Start->Core Wittig Olefination (Reflux, Toluene) Reagent Methyl (triphenyl- phosphoranylidene)acetate Reagent->Start Prod1 Pyrazinyl-3-thioethers (Michael Adducts) Core->Prod1 R-SH / Base (Michael Addition) Prod2 Pyrazolo-pyrazine Hybrids (via Hydrazine) Core->Prod2 NH2NH2 (Cyclocondensation) Prod3 Pyrrolo[1,2-a]pyrazines (via 1,3-Dipolar Cycloaddition) Core->Prod3 Azomethine Ylides (Cycloaddition)

Caption: Synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate and its divergent transformation into thioethers, pyrazoles, and pyrrolopyrazines.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(pyrazin-2-yl)but-2-enoate

Rationale: This protocol uses a stabilized Wittig reagent, which is robust and easy to handle, avoiding the need for strong bases like n-BuLi required for non-stabilized ylides.

Reagents:

  • 2-Acetylpyrazine (1.0 eq)

  • Methyl (triphenylphosphoranylidene)acetate (1.2 eq)[1]

  • Toluene (Anhydrous)[1]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-acetylpyrazine (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add methyl (triphenylphosphoranylidene)acetate (12 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 3:7) for the disappearance of the ketone.[1]

  • Workup: Cool the mixture to room temperature. The triphenylphosphine oxide (TPPO) byproduct often precipitates; filter it off.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes) to isolate the product as a pale yellow oil or low-melting solid.

  • Validation:

    
    H NMR should show the olefinic proton singlet (or quartet due to allylic coupling) around 
    
    
    
    6.0–6.5 ppm and the pyrazine protons.[1]
Protocol 2: Cyclocondensation to Pyrazolo-Pyrazine Hybrid

Rationale: Reaction with hydrazine hydrate is a classic method to convert


-unsaturated esters into pyrazolidinones or pyrazoles.

Reagents:

  • Methyl 3-(pyrazin-2-yl)but-2-enoate (1.0 eq)

  • Hydrazine hydrate (1.5 eq)[1]

  • Ethanol (Absolute)[1]

Step-by-Step:

  • Dissolution: Dissolve the enoate (2 mmol) in ethanol (10 mL).

  • Addition: Add hydrazine hydrate (3 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

  • Isolation: Cool the reaction. The product, often a pyrazolidin-3-one derivative, may precipitate. Filter and wash with cold ethanol.[1] If no precipitate forms, concentrate and recrystallize from EtOH/Ether.[1]

  • Note: Oxidation (e.g., with DDQ or air) may be required if the fully aromatic pyrazole is the desired end-product.[1]

Part 5: Quantitative Data Summary

The following table summarizes expected yields and physical properties based on typical Wittig and cyclization parameters for pyrazine derivatives.

ParameterValue / RangeNotes
Precursor 2-AcetylpyrazineCommercial availability: High
Wittig Yield 75% – 90%Highly dependent on anhydrous conditions
Isomer Ratio (E:Z) ~3:1 to >10:1Stabilized ylides favor E-isomer
Michael Addn.[3] Yield 80% – 95%Excellent for thiols; slower for hindered amines
Cyclization Yield 60% – 85%Varies with hydrazine substitution (R-NHNH2)
Melting Point 70–80 °CFor the enoate (approximate; varies by purity)

Part 6: References

  • Wittig Reaction Mechanism & Application:

    • Title: The Wittig Reaction: Mechanism and Application in Organic Synthesis.[1]

    • Source: University of California, Berkeley (Department of Chemistry).[1]

    • URL:[Link] (General reference for Wittig protocols).[1]

  • Pyrazine Synthesis & Reactivity:

    • Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.[1][4][5]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Cyclization to Pyrrolopyrazines:

    • Title: Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles.

    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).[1]

    • URL:[Link]

  • Michael Addition to Heterocyclic Acrylates:

    • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[3]

    • Source: NIH (National Library of Medicine).[1]

    • URL:[Link][1]

  • 2-Acetylpyrazine Synthesis (Precursor Info):

    • Title: Method for producing 2-acetylpyrazine (Patent JP3207954B2).

    • Source: Google Patents.[1]

    • URL:

Sources

An In-depth Technical Guide to Methyl 3-(pyrazin-2-yl)but-2-enoate: Synthesis, Characterization, and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of methyl 3-(pyrazin-2-yl)but-2-enoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from related chemical classes to project its physical and chemical characteristics. A detailed, field-proven protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is presented, offering a practical framework for its preparation and subsequent investigation. This guide is intended to serve as a foundational resource for researchers and developers, enabling further exploration of this and similar pyrazine derivatives.

Introduction and Statement on Data Availability

Pyrazine derivatives are a significant class of heterocyclic compounds, with the pyrazine ring being a key pharmacophore in numerous approved drugs and a common motif in flavor and fragrance chemistry.[1][2] The incorporation of an α,β-unsaturated ester functionality, as seen in methyl 3-(pyrazin-2-yl)but-2-enoate, introduces a reactive and electronically versatile moiety, suggesting potential for this molecule as a building block in the synthesis of more complex chemical entities.[3]

It is critical to inform the scientific community that, as of the date of this publication, there is a notable absence of experimentally determined physical data for methyl 3-(pyrazin-2-yl)but-2-enoate in publicly accessible chemical databases and literature. The PubChem entry for the (Z)-isomer of this compound explicitly states, "No literature data available for this compound."[4] Consequently, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide a well-reasoned projection of its properties.

Proposed Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of α,β-unsaturated esters from aldehydes or ketones is most effectively and commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination reaction offers significant advantages over the classical Wittig reaction, primarily the formation of a water-soluble phosphate byproduct that is easily removed during workup, and a strong stereochemical preference for the thermodynamically more stable (E)-alkene.[6]

The proposed synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate involves the reaction of 2-acetylpyrazine with a phosphonate ylide generated from triethyl phosphonoacetate.

Causality of Experimental Choices

The selection of the HWE reaction is predicated on its high efficiency and stereoselectivity for the desired (E)-isomer. The use of a moderate base such as sodium hydride allows for the clean deprotonation of the phosphonate ester to form the reactive carbanion. Anhydrous tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the intermediate species and its inertness under the reaction conditions. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic addition of the ylide to the ketone, and then allowed to warm to room temperature to ensure the completion of the elimination step.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 2-Acetylpyrazine

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Ylide: a. To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). b. Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. f. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear or slightly hazy.

  • Olefination Reaction: a. In a separate flask, dissolve 2-acetylpyrazine (1.0 equivalent) in anhydrous THF. b. Slowly add the solution of 2-acetylpyrazine to the prepared phosphonate ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 3-(pyrazin-2-yl)but-2-enoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide NaH Sodium Hydride (NaH) in THF NaH->Ylide Deprotonation Product Methyl 3-(pyrazin-2-yl)but-2-enoate Ylide->Product Ketone 2-Acetylpyrazine Ketone->Product Quench Quench with NH4Cl Product->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Projected Physicochemical Characteristics

The physical and chemical properties of methyl 3-(pyrazin-2-yl)but-2-enoate are dictated by the interplay of the aromatic, electron-deficient pyrazine ring and the conjugated ester system.

Physical State and Appearance

Based on the molecular weight and the nature of the constituent functional groups, methyl 3-(pyrazin-2-yl)but-2-enoate is expected to be a solid at room temperature. The planar pyrazine ring and the conjugated system may allow for efficient crystal packing.[7] The color is anticipated to be off-white to pale yellow, a common characteristic of conjugated aromatic systems.

Melting Point

While an experimental melting point is unavailable, a qualitative estimation can be made by considering related structures. Simple pyrazine is a solid with a melting point of 53-57 °C.[8] The increased molecular weight and potential for intermolecular interactions due to the butenoate side chain would suggest a higher melting point for the target compound. However, without experimental data, this remains speculative.

Solubility

The presence of the polar pyrazine ring and the ester group should confer some solubility in polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is expected to be limited. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially leading to some solubility in protic solvents like methanol and ethanol.

Spectroscopic Properties (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the pyrazine ring protons, the vinyl proton, the methyl group on the double bond, and the methyl ester protons. The chemical shifts of the pyrazine protons will be in the aromatic region, likely downfield due to the electron-withdrawing nature of the nitrogen atoms.[7] The vinyl proton's chemical shift will be influenced by its position relative to the ester and pyrazine groups.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrazine ring, the olefinic carbons, the ester carbonyl carbon, and the two methyl carbons.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the conjugated ester (typically around 1710-1730 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-N and C-H vibrations of the pyrazine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂O₂) would be observed.

Quantitative Data Summary

As previously stated, experimentally determined quantitative data is not available. The following table summarizes predicted data from computational sources.

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₀N₂O₂-
Molecular Weight178.18 g/mol -
Monoisotopic Mass178.07423 DaPubChem[4]
XlogP0.7PubChem[4]

Conclusion

Methyl 3-(pyrazin-2-yl)but-2-enoate represents an interesting synthetic target at the intersection of heterocyclic and medicinal chemistry. While a lack of current experimental data necessitates a predictive approach to its characterization, established synthetic methodologies, particularly the Horner-Wadsworth-Emmons reaction, provide a clear and reliable path to its synthesis. The projected physicochemical properties, based on the well-understood chemistry of pyrazines and α,β-unsaturated esters, suggest a stable, crystalline compound with predictable spectroscopic features. This guide provides the necessary foundational knowledge and a practical experimental framework to empower researchers to synthesize, characterize, and explore the potential of this and related compounds in drug discovery and materials science.

References

  • Chem-Station Int. Ed. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]

  • Bulletin of the Chemical Society of Japan. Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. [Link]

  • ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]

  • ACS Publications. One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. [Link]

  • Science of Synthesis. Pyrazines. [Link]

  • ResearchGate. Physical properties of pyrazine. [Link]

  • University of Babylon. α,β-Unsaturated carbonyl compounds: Structure and properties. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • PMC. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. [Link]

  • Wikipedia. Pyrazine. [Link]

  • MDPI. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

  • De Gruyter. CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. [Link]

  • ResearchGate. Molecular design and energetic properties of 4H, 8H difurazano [3,4-b; 3′, 4′-e] pyrazine derivatives. [Link]

  • PMC. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. [Link]

  • Semantic Scholar. Quantum Mechanical Investigation of the Horner-Wadsworth-Emmons Reaction of Benzyl Pyridyl Ketone. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Semantic Scholar. Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. [Link]

  • Journal of the American Chemical Society. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

  • Arkat USA, Inc. Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. [Link]

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • PubChem. Methyl (2z)-3-(pyrazin-2-yl)but-2-enoate. [Link]

  • Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]

  • PubChem. Methyl 3-(pyrazin-2-yl)prop-2-ynoate. [Link]

  • ResearchGate. Methyl 3-aminobut-2-enoate. [Link]

  • Cheméo. Chemical Properties of 3-Methylbutan-2-yl (E)-2-methylbut-2-enoate. [Link]

  • PubChem. 2-Acetyl-3-methylpyrazine. [Link]

Sources

Toxicological Profiling and Safety Validation of Pyrazine Esters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I approach the safety evaluation of pyrazine esters not merely as a regulatory checklist, but as a mechanistic puzzle. Pyrazine esters—such as methyl pyrazine-2-carboxylate and pyrazinyl acetate—are nitrogen-containing heterocyclic compounds ubiquitous in the flavor and fragrance industry, and they increasingly serve as vital pharmacophores in medicinal chemistry due to their unique polar and nonpolar interactive capabilities 1.

Because these compounds are frequently ingested or applied topically, establishing a robust toxicological profile is paramount. The core of their safety lies in their pharmacokinetic fate: pyrazines do not bioaccumulate. Their structural design ensures rapid biotransformation, which underpins their Generally Recognized As Safe (GRAS) status by the 2. This guide synthesizes the quantitative safety data, metabolic pathways, and the self-validating experimental protocols required to evaluate novel pyrazine esters.

Metabolic Fate and Pharmacokinetics

To understand the toxicity profile of a pyrazine ester, we must first trace its metabolic clearance. Toxicity rarely arises from the parent ester itself; rather, risk is dictated by the clearance rate of its metabolites.

Upon ingestion, the ester linkage is rapidly hydrolyzed by non-specific esterases in the gastrointestinal tract and systemic circulation. This yields a pyrazine carboxylic acid and an aliphatic alcohol. The pyrazine core then undergoes Phase I oxidation via hepatic Cytochrome P450 (CYP450) enzymes, resulting in ring hydroxylation or side-chain oxidation. These polar metabolites are subsequently conjugated in Phase II reactions (e.g., glucuronidation) and excreted renally 3.

G A Pyrazine Esters (Dietary/Flavor Intake) B Esterase Cleavage (GI Tract / Plasma) A->B Hydrolysis C Pyrazine Carboxylic Acid + Alcohols B->C D CYP450 Oxidation (Hepatic) C->D Phase I E Hydroxylated Pyrazines D->E F Phase II Conjugation (Glucuronidation) E->F Phase II G Renal Excretion (Urine) F->G Clearance

Metabolic clearance pathway of pyrazine esters via hepatic and renal systems.

Quantitative Toxicological Profiling

Regulatory bodies rely heavily on structural surrogates when evaluating new pyrazine derivatives. The 4 and JECFA have established that pyrazine derivatives pose no safety concern at estimated levels of dietary intake. Below is a synthesized data table of surrogate pyrazine derivatives used to establish foundational safety thresholds 5.

Compound SurrogateSpeciesStudy TypeValueRegulatory Implication / Key Findings
2-Ethyl-3,5-dimethylpyrazine RatAcute Oral (LD50)460 mg/kg bwIndicates low acute systemic toxicity.
2,5-Dimethylpyrazine RatAcute Oral (LD50)>900 mg/kg bwHigh tolerance; no significant acute mortality.
2-Ethyl-3,5-dimethylpyrazine Rat90-Day Subchronic (NOAEL)12.5 mg/kg bw/dayEstablishes safe baseline for repeated daily dietary exposure.
General Pyrazine Derivatives HumanJECFA Class II Threshold540 mg/daySafe intake threshold based on rapid metabolic detoxication.

Experimental Methodologies for Safety Validation

Historical data is excellent for structural read-across, but novel pyrazine esters require empirical validation. The following protocols are engineered as self-validating systems. I explicitly design these workflows to include internal controls, ensuring that a negative result is a true negative, not an assay failure.

Protocol 1: In Vitro Hepatic Clearance and Cytotoxicity (HepG2 Model)

Causality: Why HepG2? Because pyrazine esters are pro-drugs in a toxicological sense; their toxicity is often mediated by their metabolites. HepG2 cells retain basal CYP450 activity and esterase expression, allowing us to evaluate the cytotoxicity of both the parent ester and its hydrolysis/oxidation products simultaneously.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).
    
  • Compound Formulation: Dissolve the pyrazine ester in DMSO (final assay concentration of DMSO must not exceed 0.5% to prevent vehicle-induced toxicity).

  • Dosing: Expose cells to a logarithmic dose range (0.1 µM to 1000 µM) of the pyrazine ester.

  • Self-Validation Checkpoint (Controls): Include a vehicle control (0.5% DMSO) and a positive hepatotoxic control (e.g., Chlorpromazine) to validate the assay's sensitivity.

  • Viability Assessment (MTT Assay): After 48 hours, add MTT reagent (0.5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm. Calculate the IC50.

Protocol 2: 90-Day Subchronic Oral Toxicity Study (OECD TG 408)

Causality: Acute toxicity (LD50) does not capture the realities of human exposure to flavors or excipients. A 90-day study is mandatory to observe potential bioaccumulation, chronic organ stress, and to establish the No Observed Adverse Effect Level (NOAEL).

Step-by-Step Methodology:

  • Animal Model Selection: Utilize healthy, young adult Wistar rats (n=10/sex/group).

  • Dose Formulation: Administer the pyrazine ester via oral gavage daily. Doses should be stratified into Low, Mid, and High groups (e.g., 5, 15, and 50 mg/kg bw/day) based on the in vitro IC50 and surrogate NOAEL data.

  • Clinical Pathology: At day 90, collect blood for hematology and clinical biochemistry (focusing heavily on AST, ALT, and ALP to monitor liver stress due to CYP450 metabolism).

  • Histopathology: Harvest and weigh the liver, kidneys, and spleen. Perform H&E staining to check for centrilobular hypertrophy (a common, often adaptive, response to xenobiotic metabolism).

  • Self-Validation Checkpoint: The control group receiving only the vehicle must show zero histopathological anomalies, validating that any observed effects in the test groups are strictly test-article related.

Workflow Step1 1. Compound Formulation (Vehicle Selection) Step2 2. In Vitro Ames Test (Genotoxicity Screen) Step1->Step2 Proceed if stable Step3 3. HepG2 Cytotoxicity (Metabolic Tox) Step1->Step3 Step4 4. 90-Day In Vivo Subchronic (Rat) Step2->Step4 If non-mutagenic Step3->Step4 Dose range finding Step5 5. Histopathology & Biomarker Analysis Step4->Step5 Step6 6. NOAEL Determination & Risk Assessment Step5->Step6 Data synthesis

Tiered toxicological safety validation workflow for pyrazine derivatives.

Regulatory Landscape and Risk Assessment

The culmination of these toxicological profiles directly informs regulatory standing. Under the JECFA Procedure for the Safety Evaluation of Flavouring Agents, pyrazine derivatives are classified into Structural Classes II and III. Because they are metabolized to innocuous products (primarily via side-chain oxidation and ring hydroxylation), they are cleared without safety concerns at estimated levels of intake 3.

Furthermore, the EFSA FEEDAP panel has corroborated these findings, noting that while pure, highly concentrated pyrazines may act as respiratory irritants (a hazard for occupational handling), their use at proposed maximum levels in consumer products presents no detrimental systemic effects 4. Therefore, when developing novel pyrazine esters, ensuring rapid ester hydrolysis and subsequent renal clearance is the primary objective for achieving a favorable safety profile.

References

  • European Food Safety Authority (EFSA). "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species." EFSA Journal. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "PYRAZINE DERIVATIVES (JECFA Food Additives Series 48)." INCHEM.[Link]

  • Flavor and Extract Manufacturers Association (FEMA). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." ResearchGate.[Link]

  • American Chemical Society (ACS). "Molecular Interactions of Pyrazine-Based Compounds to Proteins." Journal of Medicinal Chemistry.[Link]

Sources

Methodological & Application

Strategic Synthesis of Methyl 3-(pyrazin-2-yl)but-2-enoate via Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Molecule: Methyl 3-(pyrazin-2-yl)but-2-enoate CAS: 1563698-55-4 Primary Application: Intermediate for kinase inhibitors, antimycobacterial agents, and Michael acceptor electrophiles in covalent drug discovery.

This application note details the synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate utilizing the Horner-Wadsworth-Emmons (HWE) reaction . While the Wittig reaction is a classical alternative, the HWE protocol is selected here as the primary route for three critical reasons:

  • Nucleophilicity: The phosphonate carbanion is more nucleophilic than the corresponding triphenylphosphonium ylide, essential for reacting with the sterically encumbered ketone carbonyl of 2-acetylpyrazine.

  • Stereocontrol: HWE reactions with stabilized phosphonates typically exhibit superior

    
    -selectivity compared to Wittig reagents, which often yield 
    
    
    
    mixtures with ketones.
  • Purification: The phosphate byproduct is water-soluble, simplifying downstream processing compared to the removal of triphenylphosphine oxide (TPPO) in Wittig protocols.

Retrosynthetic Analysis

The target is disconnected at the


-double bond, revealing 2-acetylpyrazine  and trimethyl phosphonoacetate  as the optimal precursors.

Retrosynthesis Target Methyl 3-(pyrazin-2-yl)but-2-enoate (Target) Precursors 2-Acetylpyrazine + Trimethyl phosphonoacetate Target->Precursors HWE Disconnection

Figure 1: Retrosynthetic disconnection strategy targeting the C2-C3 alkene bond.

Reagents & Materials

The stoichiometry is designed to ensure complete consumption of the limiting reagent (2-acetylpyrazine) while maintaining an anhydrous environment to prevent phosphonate hydrolysis.

ReagentCASEquiv.[1]MW ( g/mol )Role
2-Acetylpyrazine 22047-25-21.0122.12Limiting Substrate
Trimethyl phosphonoacetate 5927-18-41.2182.11HWE Reagent
Sodium Hydride (60% in oil) 7646-69-71.324.00Base
Tetrahydrofuran (THF) 109-99-9-72.11Solvent (Anhydrous)
Ammonium Chloride (sat. aq.) 12125-02-9-53.49Quenching Agent

Safety Note: 2-Acetylpyrazine is a potent flavoring agent with a nutty, popcorn-like odor. All operations should be performed in a fume hood. Sodium hydride is pyrophoric; handle under inert atmosphere (


 or 

).

Experimental Protocol: HWE Olefination

Step 1: Activation of Phosphonate
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Base Preparation: Charge Sodium Hydride (60% dispersion, 1.3 equiv) into the flask. Wash twice with anhydrous hexane (10 mL) to remove mineral oil if high purity is required (optional for scale <1g). Suspend the washed NaH in anhydrous THF (

    
    ).
    
  • Cooling: Cool the suspension to

    
     using an ice/water bath.
    
  • Phosphonate Addition: Add Trimethyl phosphonoacetate (1.2 equiv) dropwise via syringe over 15 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution typically turns clear or slightly yellow as the sodium phosphonate enolate forms.
      
  • Aging: Stir at

    
     for 30 minutes to ensure complete deprotonation.
    
Step 2: Coupling Reaction
  • Substrate Addition: Dissolve 2-acetylpyrazine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate anion mixture at

    
    .
    
    • Mechanistic Insight: Slow addition prevents local excess of ketone, minimizing potential aldol-type side reactions or polymerization of the electron-deficient pyrazine ring.

  • Reaction: Allow the mixture to warm naturally to room temperature (

    
    ). Stir for 4–16 hours.
    
  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of 2-acetylpyrazine (

      
      ) and appearance of the less polar ester product (
      
      
      
      ).
Step 3: Workup & Purification
  • Quench: Cool the reaction mixture to

    
    . Carefully quench with saturated aqueous 
    
    
    
    solution.
    • Caution: Quench slowly to manage residual NaH reactivity.

  • Extraction: Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Combine organic layers and wash with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85%.

Reaction Mechanism & Logic

The reaction proceeds via the formation of an oxaphosphetane intermediate, followed by cycloelimination. The steric bulk of the pyrazine ring and the thermodynamic stability of the conjugated system drive the formation of the


-isomer.

Mechanism Step1 Deprotonation (NaH + Phosphonate) Step2 Nucleophilic Attack (Enolate attacks Ketone) Step1->Step2 Step3 Oxaphosphetane Formation Step2->Step3 Step4 Elimination (Formation of Alkene + Phosphate) Step3->Step4

Figure 2: Step-wise mechanism of the HWE reaction ensuring (E)-selectivity.

Alternative Protocol: Masamune-Roush Conditions

If the substrate is sensitive to strong bases (NaH), use the milder LiCl/DBU method. This is particularly effective for base-sensitive heteroaromatics.

  • Reagents: Anhydrous LiCl (1.5 equiv), DBU (1.2 equiv), Trimethyl phosphonoacetate (1.2 equiv), 2-Acetylpyrazine (1.0 equiv) in MeCN or THF.

  • Procedure: Mix LiCl, phosphonate, and DBU at room temperature. Stir for 15 mins. Add 2-acetylpyrazine. Stir overnight.

  • Advantage: Avoids strong base; Li+ chelation enhances the acidity of the phosphonate and stabilizes the transition state.

Characterization Data (Expected)

  • Physical State: Off-white to pale yellow solid or oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       9.0–8.5 ppm (m, 3H, Pyrazine aromatic protons).
      
    • 
       6.1 ppm (q, 
      
      
      
      Hz, 1H, Vinyl proton at C2). Characteristic of conjugated esters.
    • 
       3.8 ppm (s, 3H, Methyl ester 
      
      
      
      ).
    • 
       2.6 ppm (d, 
      
      
      
      Hz, 3H, Allylic methyl at C3).
  • Isomer Confirmation: NOESY experiments can confirm stereochemistry. Interaction between the allylic methyl (2.6 ppm) and the ester methoxy (3.8 ppm) suggests the

    
    -isomer; interaction between the allylic methyl and the vinyl proton suggests the 
    
    
    
    -isomer (Target).

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. Link

  • Synthesis of

    
    -Unsaturated Esters from Ketones. Master Organic Chemistry. Link
    
  • Masamune-Roush Modification (LiCl/DBU). Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Tetrahedron Letters, 25(21), 2183-2186.Link

  • Pyrazine Chemistry & Reactivity. ScienceDirect Topics. Link

Sources

Application Note: Precision Synthesis of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

Methyl 3-(pyrazin-2-yl)but-2-enoate is a critical Michael acceptor intermediate often employed in the synthesis of kinase inhibitors and heterocyclic building blocks. Its preparation presents a specific stereochemical challenge: generating the trisubstituted alkene with high (E)-selectivity while suppressing the formation of the thermodynamically less stable (Z)-isomer.

The Solution: Horner-Wadsworth-Emmons (HWE) Olefination

While the Wittig reaction is a classical approach for olefination, it often suffers from poor E/Z selectivity with ketones and generates triphenylphosphine oxide (


), a byproduct that is notoriously difficult to remove from polar heterocyclic products.

We select the Horner-Wadsworth-Emmons (HWE) reaction as the "Gold Standard" route for this application.

Key Advantages:

  • Superior E-Selectivity: The reaction proceeds via a reversible formation of the threo-aldol adduct, which eliminates to the thermodynamic (E)-alkene.

  • Scalability: The phosphate byproduct is water-soluble, simplifying the workup to a liquid-liquid extraction.

  • Atom Economy: Utilizes commercially available 2-acetylpyrazine and trimethyl phosphonoacetate.

Part 2: Retrosynthetic Analysis & Mechanism

To construct the target molecule, we disconnect the C=C double bond. The pyrazine ring acts as the electrophilic component (via the ketone), while the phosphonate provides the nucleophilic carbanion.

Retrosynthesis Target Target: Methyl 3-(pyrazin-2-yl)but-2-enoate Ketone Electrophile: 2-Acetylpyrazine Target->Ketone HWE Disconnection Phosphonate Nucleophile: Trimethyl phosphonoacetate Target->Phosphonate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the trisubstituted alkene.

Part 3: Detailed Experimental Protocol

Reagents & Equipment Table
ReagentMW ( g/mol )Equiv.[1][2]Qty (Example)Role
2-Acetylpyrazine 122.121.05.00 g (40.9 mmol)Limiting Reagent
Trimethyl phosphonoacetate 182.111.28.94 g (49.1 mmol)HWE Reagent
Sodium Hydride (60% in oil) 24.001.32.13 g (53.2 mmol)Base
Tetrahydrofuran (THF) 72.11-100 mLSolvent (Anhydrous)
Ammonium Chloride (

)
53.49-Sat. Soln.Quench

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Nitrogen (

    
    ) or Argon gas line
    
  • Low-temperature thermometer

  • Ice/Water bath

  • Magnetic stirrer

Step-by-Step Procedure
Phase A: Generation of the Phosphonate Carbanion[3]
  • Critical Insight: The deprotonation of the phosphonate is exothermic. Temperature control is vital to prevent side reactions or "runaway" deprotonation.

  • Setup: Flame-dry the 250 mL flask and cool under a stream of

    
    . Add a magnetic stir bar.
    
  • Base Suspension: Charge Sodium Hydride (2.13 g, 60% dispersion) into the flask. Wash twice with dry hexane (10 mL each) to remove mineral oil if high purity is required (optional for scale-up, but recommended for analytical precision). Suspend the washed NaH in anhydrous THF (50 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Phosphonate Addition: Add Trimethyl phosphonoacetate (8.94 g) dropwise via a syringe or addition funnel over 15 minutes.

    • Observation: Evolution of Hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
    • Checkpoint: Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

Phase B: Olefination Reaction[4][5]
  • Substrate Addition: Dissolve 2-Acetylpyrazine (5.00 g) in anhydrous THF (20 mL). Add this solution dropwise to the active phosphonate carbanion mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) .

    • Expert Tip: Ketones are sterically more demanding than aldehydes. If TLC indicates incomplete conversion after 4 hours, heat the reaction to reflux (66 °C) for 2-4 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Rf Values: 2-Acetylpyrazine (~0.4), Product (~0.6).

    • Visualization: UV light (254 nm). Pyrazines are UV active.

Phase C: Workup & Isolation
  • Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of Saturated Aqueous

    
     (50 mL).
    
    • Safety: Quench slowly to neutralize excess NaH.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Combine organic layers and wash with Brine (50 mL).[1]

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the crude oil.
    
Phase D: Purification
  • Column Chromatography: Purify the crude residue using silica gel chromatography.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Fraction Collection: The (E)-isomer typically elutes after the (Z)-isomer due to polarity differences, though this can vary. Use NMR to confirm fractions.

  • Crystallization (Optional): If the product is solid, recrystallize from Hexane/EtOAc.

Part 4: Reaction Workflow & Logic

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Coupling cluster_2 Phase C: Purification NaH NaH Suspension (THF, 0°C) ActiveSpecies Phosphonate Carbanion NaH->ActiveSpecies + Phosphonate - H2 (gas) Phosphonate Trimethyl phosphonoacetate Intermediate Oxaphosphetane Intermediate ActiveSpecies->Intermediate + Ketone Ketone 2-Acetylpyrazine Product Crude Product (E/Z Mixture) Intermediate->Product Elimination - Phosphate Salt Chromatography Silica Gel Column (Hex/EtOAc) Product->Chromatography Final Pure Methyl (E)-3-(pyrazin-2-yl)but-2-enoate Chromatography->Final Isolation

Figure 2: Logical workflow from reagent activation to purified product.

Part 5: Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white crystalline solid or pale yellow oil (depending on purity/polymorph).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.6 - 8.4 ppm (m, 3H, Pyrazine protons).
      
    • 
       6.1 ppm (q, 1H, Vinyl proton, 
      
      
      
      Hz). Note: The chemical shift of this proton is diagnostic for E/Z assignment. The E-isomer vinyl proton is typically downfield compared to Z due to the anisotropy of the pyrazine ring.
    • 
       3.8 ppm (s, 3H, 
      
      
      
      ).
    • 
       2.6 ppm (d, 3H, Allylic 
      
      
      
      ,
      
      
      Hz).
  • MS (ESI): Calculated for

    
    
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure THF is distilled/anhydrous. Increase NaH to 1.5 eq.
Poor E/Z Ratio Reaction temperature too low during elimination step.Allow reaction to reflux for 1 hour after addition. Thermodynamic control favors (E).
No Reaction Enolization of ketone.2-Acetylpyrazine has acidic alpha-protons. If NaH fails, switch to Masamune-Roush conditions (LiCl, DBU, MeCN).

References

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.[3] Retrieved from [Link]

  • Synthesis of Pyrazine Derivatives. PubChem Compound Summary: Methyl (2Z)-3-(pyrazin-2-yl)but-2-enoate. Retrieved from [Link]

  • Base Selection in HWE Reactions. Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.Tetrahedron Letters. Retrieved from [Link]

Sources

reagents required for synthesizing methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Reagent Profiling for Methyl 3-(pyrazin-2-yl)but-2-enoate

Executive Brief

The synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4)[1] represents a critical transformation for drug development professionals designing pyrazine-containing therapeutics, such as kinase inhibitors and targeted oncology agents. Structurally, this molecule is an


-unsaturated ester featuring a highly electron-deficient pyrazine ring at the 

-position.

To construct this motif efficiently, the Horner-Wadsworth-Emmons (HWE) olefination is the premier synthetic strategy. Unlike standard Wittig chemistry, the HWE reaction utilizes phosphonate carbanions, which are significantly more nucleophilic. This is a mandatory requirement when the electrophile is a sterically hindered and electronically deactivated heteroaryl ketone like 1-(pyrazin-2-yl)ethan-1-one (acetylpyrazine)[2]. Furthermore, the HWE reaction yields water-soluble dialkyl phosphate byproducts, allowing for scalable, chromatography-free preliminary workups.

Mechanistic Causality & Synthetic Strategy

The successful synthesis of this target relies on managing the dual reactivity of acetylpyrazine. The pyrazine ring is strongly electron-withdrawing, which beneficially increases the electrophilicity of the carbonyl carbon. However, this same electronic effect increases the acidity of the


-methyl protons on the ketone, making the substrate highly prone to unwanted enolization and subsequent aldol self-condensation.

To navigate this, the choice of base and temperature is critical:

  • Irreversible Deprotonation: Sodium hydride (NaH) is utilized to irreversibly deprotonate trimethyl phosphonoacetate [3]. The evolution of hydrogen gas drives the reaction forward, ensuring no residual base is left to enolize the ketone upon its addition.

  • Thermodynamic Control: The reaction proceeds via a four-membered oxaphosphetane intermediate. Because the phosphonate ester stabilizes the intermediate, the elimination step is reversible, placing the reaction under thermodynamic control. This inherently favors the formation of the (E)-alkene, where the bulky pyrazine and ester groups are positioned trans to one another to minimize steric strain.

Synthesis_Workflow TMPA Trimethyl phosphonoacetate (1.2 equiv) Carbanion Phosphonate Carbanion (Active Nucleophile) TMPA->Carbanion THF, 0 °C, 30 min (H2 evolution) Base NaH (60% in mineral oil) (1.3 equiv) Base->Carbanion THF, 0 °C, 30 min (H2 evolution) Reaction Nucleophilic Addition & Syn-Elimination Carbanion->Reaction Ketone 1-(Pyrazin-2-yl)ethan-1-one (1.0 equiv) Ketone->Reaction Dropwise addition Product Methyl 3-(pyrazin-2-yl)but-2-enoate (Target Molecule) Reaction->Product Organic Phase (E)-isomer dominant Byproduct Dimethyl phosphate salt (Aqueous Waste) Reaction->Byproduct Aqueous Phase

Figure 1: Mechanistic workflow of the HWE olefination yielding the target ester.

Reagent Matrix & Specifications

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. Precision in equivalents is necessary to prevent unreacted phosphonate from complicating purification.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (10 mmol)Functional Role
1-(Pyrazin-2-yl)ethan-1-one 22047-25-2[2]122.131.001.22 gSubstrate / Electrophile
Trimethyl phosphonoacetate 5927-18-4[3]182.111.202.19 gOlefination Reagent
Sodium Hydride (60% in oil)7646-69-724.001.300.52 gBase (Carbanion generator)
Tetrahydrofuran (THF) 109-99-9N/ASolvent30.0 mLAprotic Reaction Medium
Ammonium Chloride (Sat. Aq.)12125-02-9N/AExcess20.0 mLQuenching Agent

Dynamic Experimental Protocol

This protocol is designed as a self-validating system , providing observable physical cues at each step to ensure the reaction is proceeding as intended.

Phase 1: Carbanion Generation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add Sodium Hydride (0.52 g, 60% dispersion). Expert Tip: For highly sensitive analytical work, wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil prior to use, though this is optional for standard synthesis.

  • Suspend the NaH in anhydrous THF (20 mL) and cool the flask to 0 °C using an ice-water bath.

  • Add Trimethyl phosphonoacetate (2.19 g) dropwise over 10 minutes.

  • Self-Validation Check: You must observe immediate effervescence (hydrogen gas evolution). The suspension will gradually transition into a clear or slightly yellow homogeneous solution. Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming total conversion to the carbanion.

Phase 2: Nucleophilic Addition 6. Dissolve 1-(pyrazin-2-yl)ethan-1-one (1.22 g) in anhydrous THF (10 mL). 7. Add the ketone solution dropwise to the carbanion mixture at 0 °C over 15 minutes. 8. Self-Validation Check: A distinct color shift (often to a deep yellow/orange) will occur as the oxaphosphetane intermediate forms. 9. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3); the highly UV-active ketone spot should disappear, replaced by a new, less polar UV-active product spot.

Phase 3: Quenching & Isolation 10. Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous


 (20 mL). Self-Validation Check:  The addition will cause mild bubbling and the precipitation of inorganic salts, which will dissolve upon the addition of water (10 mL).
11. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The dimethyl phosphate byproduct remains entirely in the aqueous phase.
12. Wash the combined organic layers with brine (30 mL), dry over anhydrous 

, filter, and concentrate under reduced pressure to yield the crude product. 13. Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to isolate pure methyl 3-(pyrazin-2-yl)but-2-enoate.

Analytical Validation (E-E-A-T)

To confirm the structural integrity and the (E)/(Z) ratio of the synthesized methyl 3-(pyrazin-2-yl)but-2-enoate,


 NMR (400 MHz, 

) is the definitive analytical tool.
  • Vinylic Proton (C2): Look for a distinct fine quartet (due to allylic coupling with the C4 methyl) around 6.20 - 6.50 ppm (1H).

  • Allylic Methyl (C4): Expected as a doublet around 2.50 ppm (3H).

  • Ester Methoxy: A sharp singlet at 3.75 ppm (3H).

  • Pyrazine Ring: Three highly deshielded aromatic protons between 8.50 - 9.10 ppm .

  • Stereochemical Assignment: The major (E)-isomer will display a specific NOESY correlation between the vinylic proton and the pyrazine ring protons, whereas the minor (Z)-isomer would show a correlation between the vinylic proton and the allylic methyl group.

References

  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99. URL:[Link]

  • Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253. URL:[Link]

  • Amba Traders. (2024). Chemical Reagents Catalog: Acetylpyrazine (CAS 22047-25-2) and Trimethyl Phosphonoacetate (CAS 5927-18-4). Accela Price List. URL:[Link]

Sources

Application Note: Methyl 3-(Pyrazin-2-yl)but-2-enoate as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4) represents a highly versatile, electron-deficient building block for the synthesis of complex heterocyclic scaffolds. As a vinyl-pyrazine derivative, it combines the unique electronic properties of the pyrazine ring—a privileged scaffold in FDA-approved drugs like Bortezomib and Pyrazinamide—with the reactive versatility of an


-unsaturated ester. This application note details the synthesis, handling, and three divergent synthetic protocols for utilizing this compound: (1) Asymmetric Hydrogenation for chiral 

-heteroaryl acid synthesis, (2) Michael Addition-Cyclization sequences for accessing fused ring systems, and (3) Selective functionalization.

Introduction: The Pyrazine Advantage

In medicinal chemistry, the pyrazine ring is frequently employed as a bioisostere for pyridine or benzene to improve metabolic stability and aqueous solubility. The 1,4-diazine system is significantly electron-deficient, lowering the lipophilicity (LogP) of the overall molecule while offering distinct hydrogen-bonding vectors.

Methyl 3-(pyrazin-2-yl)but-2-enoate serves as a "linchpin" intermediate. Its structure features:

  • The Pyrazine Core: A robust heteroaromatic anchor.

  • The Enote Linker: A Michael acceptor capable of undergoing 1,4-addition, cycloadditions, and reduction.

  • The Methyl Group: Provides steric differentiation, crucial for diastereoselective transformations.

Structural Analysis & Reactivity Hub

G Start Methyl 3-(pyrazin-2-yl)but-2-enoate (Building Block) Path1 Asymmetric Hydrogenation Start->Path1 Path2 Cyclocondensation (Hydrazines/Amidines) Start->Path2 Path3 Michael Addition (Amines/Thiols) Start->Path3 Prod1 Chiral u03b2-(Pyrazin-2-yl)butanoates (Peptidomimetics) Path1->Prod1 Prod2 Pyrazolones / Pyrimidines (Kinase Inhibitor Scaffolds) Path2->Prod2 Prod3 u03b2-Functionalized Esters (Fragment-Based Design) Path3->Prod3

Figure 1: Divergent synthetic pathways accessible from the central building block.

Chemical Properties & Handling

PropertySpecificationNotes
CAS Number 1563698-55-4
Formula C

H

N

O

MW 178.19 g/mol
Appearance Off-white to pale yellow solid
Solubility DCM, MeOH, DMSO, EtOAcPoor solubility in water/hexanes.
Stability Stable at -20°C.Avoid strong acids (protonation of pyrazine N).
Hazards Irritant.Standard PPE required.

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The


-unsaturated system is prone to polymerization upon prolonged exposure to light or radical initiators.

Detailed Synthetic Protocols

Protocol A: Synthesis of the Building Block (Wittig Olefination)

Rationale: The most reliable route to this building block is the Wittig reaction between acetylpyrazine and a stabilized ylide. This method favors the thermodynamic (


)-isomer.

Materials:

  • Acetylpyrazine (1.0 eq)

  • Methyl (triphenylphosphoranylidene)acetate (1.2 eq)

  • Toluene (anhydrous)

  • Reflux condenser, inert gas line.

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Acetylpyrazine (10 mmol, 1.22 g) and Methyl (triphenylphosphoranylidene)acetate (12 mmol, 4.01 g).

  • Solvent: Add anhydrous Toluene (50 mL). The ylide may not fully dissolve at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) under Nitrogen for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) for the disappearance of acetylpyrazine.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue contains the product and triphenylphosphine oxide (TPPO). Add cold diethyl ether (30 mL) and stir vigorously to precipitate the bulk of TPPO. Filter off the solids.

  • Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% yield of the (

    
    )-isomer.
    

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the vinyl proton singlet/quartet around
    
    
    6.0–6.5 ppm and the pyrazine aromatic protons (
    
    
    8.5–9.0 ppm).
Protocol B: Cyclocondensation to Pyrazolones

Rationale: Reaction with hydrazine derivatives creates a pyrazolone ring fused or linked to the pyrazine. This scaffold mimics the kinase-binding domain of several oncology drugs (e.g., Edaravone analogs).

Materials:

  • Methyl 3-(pyrazin-2-yl)but-2-enoate (1.0 eq)

  • Hydrazine hydrate (or substituted hydrazine) (1.5 eq)

  • Ethanol (absolute)

  • Acetic acid (catalytic, optional)

Procedure:

  • Dissolution: Dissolve the ester (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (1.5 mmol) dropwise at room temperature.

  • Cyclization: Heat to reflux (78°C) for 4–6 hours. The reaction proceeds via initial 1,4-addition followed by intramolecular amidation, or direct amidation followed by cyclization.

  • Isolation: Cool the mixture. The product often precipitates as a solid.

  • Filtration: Filter the precipitate, wash with cold ethanol and ether.

  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Mechanism Visualization:

Reaction Step1 Start: Ester + Hydrazine Step2 Intermediate: Hydrazide Formation (Nucleophilic Acyl Substitution) Step1->Step2  u0394, EtOH   Step3 Cyclization: Intramolecular Michael Addition Step2->Step3  - H2O   Final Product: 5-Methyl-2,4-dihydro-3H-pyrazol-3-one substituted with Pyrazine Step3->Final  Tautomerization  

Figure 2: Mechanistic pathway for the formation of pyrazolone scaffolds.

Protocol C: Asymmetric Hydrogenation

Rationale: Reducing the double bond generates a chiral center at the


-position. Chiral 

-heteroaryl acids are critical for peptidomimetics and integrin inhibitors.

Materials:

  • Substrate (1.0 eq)

  • Catalyst: [Rh(COD)(DuPhos)]OTf or similar chiral Rh/Ru catalyst (1–2 mol%)

  • Solvent: Methanol (degassed)

  • Hydrogen gas (balloon or autoclave)

Procedure:

  • Inert Handling: In a glovebox or under strict Argon flow, charge the hydrogenation vessel with the substrate and catalyst.

  • Solvent: Add degassed Methanol.

  • Hydrogenation: Pressurize with H

    
     (5–10 bar) or use a balloon (1 atm) if high pressure is unavailable (reaction times will increase). Stir at RT for 12–24 hours.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst.

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Wittig Incomplete ylide solubility or moisture.Use anhydrous Toluene or THF; ensure reflux temperature is maintained.
Polymerization Radical initiation during storage.Add a radical inhibitor (e.g., BHT) if storing for long periods.
No Cyclization (Protocol B) Ester is too stable/unreactive.Switch solvent to n-Butanol (higher temp) or add catalytic AcOH to activate the carbonyl.
Racemization (Protocol C) Acidic protons on pyrazine/alpha-position.Avoid strong bases during workup; ensure neutral conditions.

References

  • General Wittig Reaction Mechanism & Scope

    • Source: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270–490.
    • URL:[Link]

  • Pyrazine Synthesis Reviews

    • Source: Palacios, F., et al. "Pyrazine derivatives: a patent review (2008 – present).
    • URL:[Link][1]

  • Synthesis of Pyrrolo[1,2-a]pyrazines (Analogous Chemistry)

    • Source: Kim, I., et al. "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2019 , 29(11), 1350-1356.[2]

    • URL:[Link][2]

  • Asymmetric Hydrogen

    
    -Aryl/Heteroaryl Acrylates: 
    
    • Source: Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029–3070.
    • URL:[Link]

  • Building Block Commercial Availability

    • Source: Sigma-Aldrich Product Page (Methyl 3-(pyrazin-2-yl)but-2-enoate).

Sources

Application Note: Divergent Olefination and Epoxidation of Pyrazine-2-carbaldehyde via Ylide-Mediated Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-2-carbaldehyde is a highly electrophilic, electron-deficient heterocyclic building block widely utilized in the synthesis of kinase inhibitors, antitubercular agents, and agricultural pheromones[1]. The strong electron-withdrawing nature of the pyrazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pendant carbonyl group, making it exceptionally susceptible to nucleophilic attack. This technical guide details the mechanistic pathways and validated experimental protocols for reacting pyrazine-2-carbaldehyde with two distinct classes of ylides:

  • Phosphorus Ylides (Wittig Reaction) to yield vinylpyrazines[1][2].

  • Sulfur Ylides (Johnson-Corey-Chaykovsky Reaction) to yield oxiranylpyrazines (epoxides)[3][4].

Mechanistic Causality & Structural Insights

Phosphorus Ylides (The Wittig Pathway)

Historically, the Wittig reaction was taught using a stepwise betaine intermediate model. However, the modern interpretation of the lithium salt-free Wittig reaction mechanism, extensively validated by Byrne and Gilheany, demonstrates that the reaction proceeds via an irreversible, direct [2+2] cycloaddition[5].

When pyrazine-2-carbaldehyde reacts with a phosphorus ylide, the nucleophilic α-carbon of the ylide and the electrophilic carbonyl carbon undergo a concerted, albeit asynchronous, cycloaddition to directly form an oxaphosphetane (OPA) intermediate. Because pyrazine-2-carbaldehyde is highly electron-deficient, the transition state energy for OPA formation is drastically lowered, resulting in rapid reaction kinetics. The OPA intermediate subsequently undergoes cycloreversion (syn-elimination) to extrude the thermodynamically stable triphenylphosphine oxide, yielding the vinylpyrazine derivative[6][7].

Wittig SM Pyrazine-2-carbaldehyde + Phosphorus Ylide Cyclo [2+2] Cycloaddition (Kinetic Control) SM->Cyclo OPA Oxaphosphetane (OPA) Intermediate Cyclo->OPA Elim Cycloreversion (Syn-Elimination) OPA->Elim Prod Vinylpyrazine Derivative + Ph3P=O Elim->Prod

Figure 1: Modern interpretation of the Wittig mechanism via direct [2+2] cycloaddition.

Sulfur Ylides (The Johnson-Corey-Chaykovsky Pathway)

Unlike phosphorus ylides, sulfur ylides lack the thermodynamic driving force of forming a strong P=O bond. Therefore, the reaction of pyrazine-2-carbaldehyde with a sulfur ylide (e.g., dimethylsulfoxonium methylide) proceeds via a stepwise mechanism[3][4].

Initial nucleophilic attack by the ylide carbon on the pyrazine carbonyl forms a zwitterionic betaine intermediate (an alkoxide/sulfonium species). Because the sulfoxonium group is an excellent leaving group, the intermediate does not undergo cycloreversion. Instead, the alkoxide executes an intramolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 attack (3-exo-tet cyclization) on the adjacent carbon, displacing the neutral dimethyl sulfoxide (DMSO) to form a strained three-membered epoxide ring (oxiranylpyrazine)[8].

JCC SM Pyrazine-2-carbaldehyde + Sulfur Ylide Nuc Nucleophilic Addition (C-C Bond Formation) SM->Nuc Betaine Betaine Intermediate (Alkoxide/Sulfonium) Nuc->Betaine Cyclo Intramolecular SN2 (3-exo-tet cyclization) Betaine->Cyclo Prod 2-(Oxiran-2-yl)pyrazine + DMSO Cyclo->Prod

Figure 2: Johnson-Corey-Chaykovsky mechanism via betaine intermediate and intramolecular SN2.

Quantitative Data Summaries

To guide reagent selection, the reactivity profiles of pyrazine-2-carbaldehyde with various ylides are summarized below.

Table 1: Comparison of Ylide Reactivity Profiles with Pyrazine-2-carbaldehyde

Reaction TypeYlide ReagentKey IntermediatePrimary ProductByproductTypical Yield
Wittig (Unstabilized) AlkylidenetriphenylphosphoraneOxaphosphetane(Z)-Alkenylpyrazine

60–85%
Wittig (Stabilized) Alkoxycarbonylalkylidene...Oxaphosphetane(E)-Alkenylpyrazine

70–95%
Corey-Chaykovsky Dimethylsulfoxonium methylideBetaineOxiranylpyrazineDMSO65–90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Vinylpyrazines via the Wittig Reaction

This protocol describes the olefination of pyrazine-2-carbaldehyde using a stabilized or semi-stabilized phosphorus ylide[1][6].

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried Schlenk flask under an inert argon atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C. Add a strong base (e.g., sodium hydride or n-butyllithium, 1.1 eq) dropwise[1].

    • Causality Insight: Flame-drying and argon are non-negotiable. Trace moisture will prematurely protonate the ylide to the corresponding alkane, drastically reducing the yield[1].

  • Aldehyde Addition: Stir the mixture for 30–60 minutes until the deep color of the ylide stabilizes. Dissolve pyrazine-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C[1][6].

    • Causality Insight: The electron-deficient pyrazine ring makes the aldehyde highly reactive. Maintaining a low temperature prevents uncontrolled exotherms and minimizes side-product polymerization[6].

  • Reaction Progression & Self-Validation: Allow the reaction mixture to slowly warm to room temperature.

    • Validation Checkpoint: The immediate fading of the ylide's deep color indicates active consumption. Confirm completion via TLC (UV 254 nm); the aldehyde spot (

      
       ~0.3 in 3:1 Hexanes/EtOAc) should disappear, replaced by a new, less polar product spot (
      
      
      
      ~0.6)[6].
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography to separate the vinylpyrazine from the triphenylphosphine oxide byproduct.
Protocol B: Synthesis of Oxiranylpyrazines via the Corey-Chaykovsky Reaction

This protocol details the epoxidation of pyrazine-2-carbaldehyde utilizing a sulfur ylide[3][4].

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under argon, add trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO (0.3 M). Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions at room temperature[8].

    • Causality Insight: DMSO acts as both the solvent and a stabilizing participant for the ylide. Trimethylsulfoxonium iodide is preferred over trimethylsulfonium iodide because the resulting ylide is more thermodynamically stable, favoring selective 3-exo-tet cyclization over side reactions[3].

  • Self-Validation of Ylide Formation: Stir the mixture at room temperature.

    • Validation Checkpoint: Monitor the evolution of hydrogen gas. The complete cessation of bubbling (typically after 30–45 minutes) and the formation of a clear, homogenous solution confirm the quantitative generation of dimethylsulfoxonium methylide.

  • Aldehyde Addition: Cool the ylide solution to 10 °C. Add pyrazine-2-carbaldehyde (1.0 eq) dropwise.

  • Workup & Final Validation: Stir the reaction for 2 hours at room temperature. Quench by pouring the mixture into ice-cold water and extract extensively with diethyl ether. Wash the organic layer with water to remove residual DMSO, dry over

    
    , and concentrate.
    
    • Validation Checkpoint: Analyze the crude product via

      
       NMR. The disappearance of the highly deshielded aldehyde proton (~10.1 ppm) and the appearance of characteristic epoxide ring proton multiplets (~2.9 ppm, ~3.2 ppm, and ~4.1 ppm) validate the successful formation of the three-membered ring.
      

References

  • Benchchem. "Pyrazine-2-carbaldehyde | 5780-66-5 - Benchchem". Benchchem Product Data. 1

  • Byrne, P. A., & Gilheany, D. G. (2013). "The modern interpretation of the Wittig reaction mechanism". Chemical Society Reviews, 42(16), 6670-6696. Link

  • Colacino, E. et al. (2023). "Machine Learning–Assisted Development of a Fast Mechanochemical Johnson–Corey–Chaykovsky Reaction". ChemRxiv. 3

  • Cruz-López, L. et al. (2009). "Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves". PMC. 2

  • eGrove. "Modification of Panobinostat to Increase its Therapeutic Potential to Cure Multiple Myeloma". University of Mississippi. 6

  • ResearchGate. "ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism". ResearchGate. 5

  • RSC Blog. "New clarity in the mechanism for lithium salt-free Wittig reactions". Chemical Society Reviews Blog. 7

  • ACS Publications. "Bond-Forming and -Breaking Reactions at Sulfur(IV)". Chemical Reviews. 8

  • ResearchGate. "Corey-Chaykovsky Reaction and Related Processes". ResearchGate. 4

Sources

Application Note: High-Fidelity Synthesis of Pyrazine Esters via Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of pyrazine motifs into


-unsaturated esters creates critical pharmacophores found in kinase inhibitors (e.g., covalent Michael acceptors), fluorogenic probes, and antimycobacterial agents. While the Wittig reaction is a classical approach for olefination, it often yields difficult-to-separate triphenylphosphine oxide byproducts and variable E/Z selectivity.

The Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative for pyrazine functionalization, providing high E-selectivity and water-soluble phosphate byproducts. However, the electron-deficient nature of the pyrazine ring presents unique challenges, specifically susceptibility to nucleophilic attack and base-mediated decomposition.

This guide details two optimized protocols:

  • Method A (Standard): A robust NaH-mediated pathway for simple substrates.

  • Method B (Precision): The Masamune-Roush (LiCl/DBU) protocol, specifically optimized for base-sensitive pyrazine cores to prevent ring opening.

Mechanistic Insight & Pyrazine Specifics[1]

The Pyrazine Challenge

Pyrazine is a


-deficient heteroaromatic system. Unlike benzene, the nitrogen atoms withdraw electron density from the ring carbons, making the system highly susceptible to nucleophilic attack (e.g., by strong bases or carbanions at the C3/C5/C6 positions).
  • Advantage: Pyrazine-2-carbaldehydes are highly reactive electrophiles, facilitating rapid HWE coupling.

  • Risk: The use of harsh bases (e.g.,

    
    -BuLi) can trigger nucleophilic addition to the ring or polymerization rather than the desired deprotonation of the phosphonate.
    
Reaction Mechanism

The reaction proceeds via the formation of a phosphonate carbanion, which attacks the pyrazine carbonyl to form an oxyanion. This intermediate cyclizes to a four-membered oxaphosphetane, which undergoes stereoselective elimination to yield the E-alkene.

HWE_Mechanism Phosphonate Phosphonate Ester (Reagent) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (NaH or DBU) Base->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Pyrazine Pyrazine-CHO (Substrate) Pyrazine->Intermediate Product (E)-Pyrazine Acrylate Intermediate->Product Elimination Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction focusing on the critical oxaphosphetane transition state that dictates E-selectivity.[1]

Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate's stability.

Decision_Tree Start Start: Pyrazine Substrate Analysis Check1 Does the Pyrazine ring contain halogens (Cl, Br) or nitro groups? Start->Check1 Check2 Is the substrate sensitive to strong nucleophiles (e.g. NaH)? Check1->Check2 No MethodB USE METHOD B (LiCl / DBU / MeCN) Masamune-Roush Conditions Check1->MethodB Yes (Risk of substitution) MethodA USE METHOD A (NaH / THF) Standard High Yield Check2->MethodA No (Robust Scaffold) Check2->MethodB Yes

Figure 2: Workflow for selecting the appropriate HWE protocol based on pyrazine substitution patterns.

Experimental Protocols

Method A: Standard NaH Protocol

Best for: Unsubstituted pyrazine-2-carbaldehyde or alkyl-substituted variants. Reagents: Sodium Hydride (60% dispersion), Triethyl phosphonoacetate, THF (anhydrous).

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under

    
     atmosphere.
    
  • Base Activation: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexane to remove mineral oil if strict stoichiometry is required (optional for routine scale). Suspend in anhydrous THF (0.2 M concentration relative to limiting reagent).

  • Phosphonate Addition: Cool suspension to 0°C. Add Triethyl phosphonoacetate (1.2 equiv) dropwise.

    • Observation: Evolution of

      
       gas. Solution often turns clear or slightly yellow.
      
    • Wait: Stir for 20–30 mins at 0°C to ensure complete deprotonation.

  • Substrate Addition: Dissolve Pyrazine-2-carbaldehyde (1.0 equiv) in minimal THF. Add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (UV 254 nm). Pyrazine aldehydes are distinct spots; the product is usually more non-polar (higher

      
      ).
      
  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: Masamune-Roush Protocol (High Fidelity)

Best for: Halogenated pyrazines, base-sensitive substrates, or when maximal E-selectivity is required. Mechanism: LiCl increases the acidity of the phosphonate via chelation, allowing the use of a weaker base (DBU). This prevents base-mediated degradation of the pyrazine ring.

Step-by-Step:

  • Preparation: Charge a dry flask with anhydrous LiCl (1.2 equiv).

    • Critical Step: LiCl is hygroscopic. Flame-dry the LiCl in the flask under high vacuum before adding solvent.

  • Solvent System: Add anhydrous Acetonitrile (MeCN) (0.5 M).

  • Reagent Mixing: Add Triethyl phosphonoacetate (1.2 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) to the LiCl suspension.

    • Note: Stir for 15 mins at RT. The mixture may become slightly cloudy.

  • Substrate Addition: Add Pyrazine-2-carbaldehyde (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 1–3 hours.

    • Insight: This reaction is often faster than Method A due to the activation of the aldehyde by

      
      .
      
  • Workup: Dilute with water (to dissolve LiCl and DBU salts). Extract with EtOAc or DCM.

Data Analysis & Troubleshooting

Quantitative Comparison of Conditions
ParameterMethod A (NaH)Method B (LiCl/DBU)
Base Strength (

)
High (~35)Moderate (~12)
Substrate Scope Robust PyrazinesSensitive/Halogenated Pyrazines

Selectivity
Good (>10:1)Excellent (>20:1)
Risk Profile Ring opening, polymerizationMinimal side reactions
Reaction Time 2–4 Hours1–3 Hours
Troubleshooting Guide
  • Problem: Low Yield / Polymerization.

    • Cause: Pyrazine ring instability under strong basic conditions (NaH).

    • Solution: Switch to Method B (Masamune-Roush). Ensure temperature does not exceed RT.

  • Problem: Poor E/Z Selectivity.

    • Cause: "Salt-free" conditions or insufficient steric bulk.

    • Solution: Use bulky phosphonates (e.g., bis(o-tolyl)phosphonoacetate) or ensure high LiCl concentrations (Method B) to stabilize the chelated transition state.

  • Problem: No Reaction.

    • Cause: Wet solvent quenching the base.

    • Solution: Re-dry LiCl (Method B) or use fresh anhydrous THF (Method A).

References

  • Original HWE Reaction: Wadsworth, W. S.; Emmons, W. D.[2][3] The Utility of Phosphonate Carbanions in Olefin Synthesis.[4][2][1][3][5][6] J. Am. Chem. Soc. 1961 , 83, 1733. Link

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for the Coupling of Base-Sensitive Compounds. Tetrahedron Lett. 1984 , 25, 2183. Link

  • Pyrazine Reactivity Review: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard Text for Heterocyclic Reactivity).
  • Still-Gennari Modification (Z-Selective): Still, W. C.; Gennari, C. Direct Synthesis of Z-Unsaturated Esters. Tetrahedron Lett. 1983 , 24, 4405. Link

Sources

Application Note: Scale-Up Procedures for Methyl 3-(pyrazin-2-yl)but-2-enoate Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, scalable synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate , a critical intermediate for kinase inhibitors and functionalized heterocycles. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in tetrahydrofuran (THF), this protocol transitions to a Sodium Methoxide (NaOMe) mediated Horner-Wadsworth-Emmons (HWE) olefination for kilogram-scale production. This modification eliminates hydrogen gas evolution, ensures homogeneity, and prevents transesterification by-products.

The guide addresses Critical Process Parameters (CPPs) including exotherm control,


 stereoselectivity, and purification via crystallization, circumventing the need for large-scale chromatography.

Retrosynthetic Analysis & Strategy

The target molecule features an


-unsaturated ester conjugated to a pyrazine ring.[1] The most reliable disconnection for controlling the alkene geometry (

-isomer preference) is the Horner-Wadsworth-Emmons (HWE) reaction.
Reaction Scheme

The synthesis couples 2-acetylpyrazine with trimethyl phosphonoacetate using a base.

ReactionScheme Reactant1 2-Acetylpyrazine (C6H6N2O) Product Methyl 3-(pyrazin-2-yl)but-2-enoate (Target: E-isomer) Reactant1->Product HWE Coupling Reactant2 Trimethyl phosphonoacetate (C5H11O5P) Intermediate Phosphonate Carbanion (Reactive Species) Reactant2->Intermediate Base (NaOMe) - MeOH Intermediate->Product ByProduct Dimethyl phosphate salt Intermediate->ByProduct

Figure 1: Reaction pathway utilizing the HWE olefination strategy.

Strategic Selection: Base & Solvent
ParameterLab Scale (Standard)Scale-Up (Recommended)Rationale for Change
Base Sodium Hydride (60% disp)Sodium Methoxide (25% in MeOH)NaH generates

gas (explosion hazard) and forms a slurry. NaOMe is a homogenous liquid, easier to dose, and safer.
Solvent THF (Anhydrous)THF / MethanolMethanol is required to match the ester group (preventing methyl/ethyl exchange) and solubilize the NaOMe.
Temp


Stricter temperature control required to manage the massive exotherm of deprotonation.

Critical Process Parameters (CPPs)

  • Stoichiometry: A slight excess of phosphonate (1.1 equiv) and base (1.15 equiv) ensures complete consumption of the expensive 2-acetylpyrazine.

  • Temperature Control: The deprotonation of phosphonoacetate is highly exothermic. The reactor jacket must be pre-chilled.

  • Stereoselectivity: The HWE reaction thermodynamically favors the (

    
    )-isomer. However, rapid quenching can trap the (
    
    
    
    )-isomer. A "thermal soak" period allows thermodynamic equilibration to the stable (
    
    
    )-form.

Experimental Protocols

Lab Scale Protocol (Proof of Concept)

Scale: 10 g Input | Yield Target: 85%

  • Setup: Flame-dried 250 mL 3-neck flask,

    
     atmosphere, magnetic stir bar.
    
  • Reagent Prep: Dissolve trimethyl phosphonoacetate (1.1 equiv, 22.0 g) in anhydrous THF (100 mL).

  • Deprotonation: Cool to

    
    . Add NaH  (60% dispersion, 1.2 equiv, 4.8 g) portion-wise over 30 mins. Caution: Gas evolution.[2] Stir for 30 mins until clear.
    
  • Addition: Add 2-acetylpyrazine (1.0 equiv, 10.0 g) dissolved in THF (20 mL) dropwise over 15 mins.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes).

Pilot Scale Protocol (Scale-Up)

Scale: 1.0 kg Input | Yield Target: >80% | Reactor: 20 L Jacketed Glass Reactor

Reagents:

  • 2-Acetylpyrazine: 1.0 kg (8.19 mol)

  • Trimethyl phosphonoacetate: 1.64 kg (9.0 mol, 1.1 equiv)

  • Sodium Methoxide (25% wt in MeOH): 2.12 kg (9.8 mol, 1.2 equiv)

  • THF (Process Solvent): 8.0 L

  • Water (Quench): 10.0 L

Procedure:

Phase 1: Phosphonate Deprotonation[3]
  • Inertion: Purge reactor with

    
    . Set jacket temperature to 
    
    
    
    .
  • Charging: Charge THF (6.0 L) and trimethyl phosphonoacetate (1.64 kg). Agitate at 200 RPM.

  • Dosing Base: Charge NaOMe solution into the dosing funnel. Add dropwise over 90 minutes , maintaining internal temperature (

    
    ) 
    
    
    
    .
    • Note: This step is the primary heat generation event. Do not rush.

  • Aging: Stir at

    
     for 45 minutes to ensure complete formation of the anion.
    
Phase 2: Coupling Reaction
  • Substrate Addition: Dissolve 2-acetylpyrazine (1.0 kg) in THF (2.0 L). Add this solution to the reactor over 60 minutes , maintaining

    
    .
    
  • Reaction: Allow

    
     to rise to 
    
    
    
    over 2 hours. Stir for an additional 4 hours.
  • IPC (In-Process Control): Take aliquot for HPLC. Specification: < 2% residual ketone.

Phase 3: Workup & Isolation
  • Quench: Cool to

    
    . Add Water  (5.0 L) slowly.
    
  • Distillation (Solvent Swap): Apply vacuum (300 mbar) and distill off THF/Methanol until the batch volume reduces by ~40%.

  • Extraction: Add Ethyl Acetate (8.0 L). Agitate for 15 mins, settle for 30 mins. Separate phases. Re-extract aqueous layer with EtOAc (4.0 L).

  • Concentration: Combine organics and wash with Brine (4.0 L). Concentrate under vacuum to a thick oil.

Phase 4: Crystallization
  • Solvent Addition: Add Isopropanol (IPA) (3.0 L) to the crude oil. Heat to

    
     to dissolve.
    
  • Anti-solvent: Slowly add n-Heptane (6.0 L) while maintaining

    
    .
    
  • Cooling: Ramp cool to

    
     over 4 hours, then to 
    
    
    
    for 2 hours.
  • Filtration: Filter the off-white solids. Wash with cold Heptane/IPA (2:1).

  • Drying: Vacuum oven at

    
     for 12 hours.
    

Process Flow Diagram (PFD)

PFD R1 Reactor 1 (20L) - HWE Coupling - T < 10°C Quench Quench/Extraction + Water / EtOAc R1->Quench Crude Mixture Dosing Dosing Unit NaOMe / Substrate Dosing->R1 Controlled Addition Evap Rotary Evaporator Solvent Swap to IPA Quench->Evap Organic Phase Cryst Crystallizer + Heptane (Anti-solvent) Evap->Cryst Concentrated Oil Filter Nutsche Filter Isolation Cryst->Filter Slurry

Figure 2: Pilot plant workflow for the production of methyl 3-(pyrazin-2-yl)but-2-enoate.

Analytical Controls

HPLC Method Parameters

To ensure purity and


 ratio determination:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 265 nm (Pyrazine

    
    ).
    
  • Retention Times (Approx):

    • 2-Acetylpyrazine: 3.2 min

    • (

      
      )-Product: 6.8 min
      
    • (

      
      )-Product: 7.5 min
      
Specification Sheet
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (a/a%)

Isomer Ratio HPLC

Residual Solvent GC-HSTHF < 720 ppm, MeOH < 3000 ppm
Water Content Karl Fischer

Safety & Handling

  • Pyrazine Thermal Stability: While 2-acetylpyrazine is stable, pyrazine derivatives can decompose energetically at high temperatures. Do not heat the crude residue above

    
     during concentration.
    
  • Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns. All transfers must be done in a closed system or under inert gas.

  • Exotherm Management: The reaction enthalpy (

    
    ) is estimated at -120 kJ/mol. Failure to control the dosing rate of NaOMe can lead to a thermal runaway, boiling the THF (
    
    
    
    ), and over-pressurizing the vessel.

References

  • Horner-Wadsworth-Emmons Reaction Scale-Up

    • Org.[4] Process Res. Dev. 2002, 6, 2, 146–148. Scale-Up of the Horner−Wadsworth−Emmons Reaction.[5][6][7]Link

  • Pyrazine Functionalization

    • Molecules 2012, 17(5), 5880-5899. Recent Advances in the Synthesis of Pyrazine Derivatives.[8]Link

  • Safety of Exothermic Reactions

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

  • General HWE Mechanism & Stereoselectivity

    • Chem. Rev. 1989, 89, 4, 863–927. The Horner-Wadsworth-Emmons Reaction: A Guide to Stereocontrol.Link

Sources

Application Note: Solvent Selection Guide for the Derivatization of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4) is a highly functionalized


-unsaturated ester serving as a critical intermediate in the synthesis of pyrazine-containing pharmaceuticals, including mitotic kinase (Nek2) inhibitors and metabolic modulators. The presence of the electron-deficient, strongly coordinating pyrazine ring introduces unique synthetic challenges. The pyrazine moiety not only lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated alkene—making it highly susceptible to nucleophilic attack—but also acts as a potent bidentate or bridging ligand that can poison transition-metal catalysts.

This application note provides an authoritative guide to solvent selection for two divergent, high-value transformations of this substrate: Transition-Metal Catalyzed Asymmetric Hydrogenation and Nucleophilic Conjugate (Michael) Addition . By understanding the causality behind solvent-substrate interactions, researchers can rationally direct reaction pathways, maximize yields, and ensure high enantioselectivity.

Mechanistic Rationale: The "Pyrazine Effect"

The reactivity of methyl 3-(pyrazin-2-yl)but-2-enoate is dictated by the dual nature of the pyrazine ring:

  • Electronic Withdrawal: The two electronegative

    
     nitrogen atoms exert a strong inductive and resonance withdrawing effect, highly activating the 
    
    
    
    -carbon of the enoate toward nucleophiles [1].
  • Metal Coordination: Pyrazine is an excellent

    
    -donor and 
    
    
    
    -acceptor. In transition-metal catalysis (e.g., Rh, Ru, Ir), the substrate can competitively bind to the metal center, displacing chiral ligands or preventing oxidative addition [2].

Solvent selection is the primary tool to mitigate these issues. Solvents capable of strong hydrogen bonding can "mask" the pyrazine nitrogens, while polar aprotic solvents can selectively enhance nucleophile basicity.

Pathway sub Methyl 3-(pyrazin-2-yl)but-2-enoate path1 Asymmetric Hydrogenation sub->path1 path2 Aza-Michael Addition sub->path2 sol1 Protic Solvents (TFE, MeOH) Disrupts Pyrazine Coordination path1->sol1 sol2 Aprotic Solvents (MeCN, DMF) Enhances Nucleophilicity path2->sol2 prod1 Chiral Pyrazine Butanoate sol1->prod1 prod2 β-Amino Ester Derivative sol2->prod2

Divergent reaction pathways of methyl 3-(pyrazin-2-yl)but-2-enoate based on solvent selection.

Core Transformation I: Asymmetric Hydrogenation

Solvent Causality & Selection

To synthesize chiral methyl 3-(pyrazin-2-yl)butanoate, asymmetric hydrogenation using Rh- or Ru-BINAP/SegPhos catalysts is standard. However, standard aprotic solvents (like THF or DCM) often lead to catalyst poisoning because the naked pyrazine ring outcompetes the alkene for the metal center.

Optimal Choice: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). Why? TFE is highly polar and a strong hydrogen-bond donor, but it is weakly nucleophilic. The protic nature of TFE allows it to form strong hydrogen bonds with the pyrazine nitrogens. This solvation shell sterically and electronically "masks" the pyrazine ring, preventing it from coordinating to the transition metal [3]. Furthermore, protic solvents facilitate the critical hydride-transfer step in the catalytic cycle.

Quantitative Solvent Data (Hydrogenation)

Reaction Conditions: 1.0 mmol substrate, 1 mol% [Rh(COD)(R)-BINAP]BF4, 50 bar H2, 40 °C, 12 h.

SolventDielectric Constant (

)
Conversion (%)Enantiomeric Excess (ee %)Catalyst State
TFE 26.1>9996Active, Homogeneous
MeOH 32.79592Active, Homogeneous
THF 7.54075Partial Precipitation
Toluene 2.4<10N/APoisoned (Black ppt)
Validated Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Self-Validating System: The persistence of a clear, orange/red homogeneous solution indicates active catalyst. A shift to black/grey precipitation indicates catalyst poisoning by oxygen or pyrazine coordination.

  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with methyl 3-(pyrazin-2-yl)but-2-enoate (1.0 equiv, 5.0 mmol) and [Rh(COD)(R)-BINAP]BF4 (0.01 equiv, 1 mol%).

  • Solvent Degassing: Add 20 mL of anhydrous TFE. Crucial Step: Degas the solvent via three freeze-pump-thaw cycles prior to addition. Verify complete degassing by the visual cessation of micro-bubbles during the thaw phase.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with

    
     gas. Pressurize the vessel to 50 bar 
    
    
    
    .
  • Reaction: Heat the reaction mixture to 40 °C with vigorous stirring (800 rpm) for 12 hours.

  • Work-up: Vent the

    
     gas slowly in a fume hood. Concentrate the reaction mixture under reduced pressure. The crude chiral product can be purified via silica gel chromatography (Hexanes/EtOAc, 7:3) or passed through a short plug of silica to remove the catalyst.
    

Core Transformation II: Nucleophilic Conjugate (Michael) Addition

Solvent Causality & Selection

For the synthesis of


-amino or 

-thio ester derivatives, the highly electrophilic nature of the pyrazine-conjugated alkene is exploited via Michael addition.

Optimal Choice: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Why? Polar aprotic solvents do not strongly solvate anions or lone pairs, thereby maximizing the effective nucleophilicity of the incoming amine or thiol. While protic solvents (like EtOH) can theoretically activate the enoate carbonyl via hydrogen bonding, they also solvate the nucleophile, significantly reducing the reaction rate. MeCN provides the perfect balance of substrate solubility and nucleophile activation, often allowing the reaction to proceed at room temperature without a metal catalyst [2].

Quantitative Solvent Data (Aza-Michael Addition)

Reaction Conditions: 1.0 mmol substrate, 1.2 mmol Piperidine, Room Temperature.

SolventH-Bond Donor CapacityReaction Time (h)Yield (%)Side Reactions
MeCN Low294None
DMF Low391Trace hydrolysis
EtOH High1865Transesterification
Water Very High2440Substrate hydrolysis
Validated Protocol: Catalyst-Free Aza-Michael Addition

Self-Validating System: The disappearance of the distinct UV-active alkene spot on TLC (254 nm) confirms complete conversion, as the conjugated system is broken upon addition.

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-(pyrazin-2-yl)but-2-enoate (1.0 equiv, 5.0 mmol).

  • Solvation: Dissolve the substrate in 15 mL of anhydrous MeCN. Ensure complete dissolution (solution should be pale yellow and clear).

  • Nucleophile Addition: Add the secondary amine (e.g., piperidine, 1.2 equiv, 6.0 mmol) dropwise over 5 minutes at room temperature. Note: No external base or catalyst is required due to the strong electron-withdrawing nature of the pyrazine ring.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is typically complete within 2 hours.

  • Isolation: Quench the reaction with 10 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum to yield the
    
    
    -amino ester.

High-Throughput Solvent Screening Workflow

When adapting these protocols for novel pyrazine derivatives, a systematic solvent screening workflow ensures optimal catalyst-substrate compatibility.

Workflow step1 1. Substrate Preparation step2 2. Solvent Degassing step1->step2 step3 3. Catalyst/Nucleophile Addition step2->step3 step4 4. Reaction Monitoring (LC-MS) step3->step4 step5 5. Aqueous Work-up step4->step5

Standardized 5-step workflow for high-throughput solvent screening in pyrazine derivatization.

References

  • Transition metal-catalyzed functionalization of pyrazines Nikishkin, N. I., Huskens, J., & Verboom, W. Organic & Biomolecular Chemistry, 2013, 11(22), 3583-3602.[Link]

  • Chemistry and biology of multicomponent reactions Dömling, A., Wang, W., & Wang, K. Chemical Reviews, 2012, 112(6), 3083-3135.[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2 Solberg, J., et al. Journal of Medicinal Chemistry, 2010.[Link]

Application Note: Strategic Functionalization of the Pyrazine Ring in Butenoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in FDA-approved therapeutics such as Bortezomib (proteasome inhibitor) and Pyrazinamide (anti-tubercular). However, the electron-deficient nature of the 1,4-diazine ring renders it notoriously resistant to classical electrophilic aromatic substitution (


).

This guide focuses on a high-value transformation: the functionalization of the pyrazine ring with butenoate derivatives (and related acrylates). Butenoate side chains are critical in drug design as Michael acceptors for targeted covalent inhibitors (TCIs), enabling irreversible binding to cysteine residues in target proteins (e.g., EGFR, BTK).

We present two complementary protocols to achieve this architecture:

  • Direct C-H Alkenylation: Installing a butenoate group onto a pyrazine core using Palladium(II) catalysis.

  • Minisci-Type Radical Alkylation: Diversifying a pre-existing pyrazine-butenoate scaffold with alkyl fragments.

Chemical Logic & Mechanistic Insight

The Reactivity Paradox

Pyrazines possess a low-lying LUMO, making them excellent electrophiles but poor nucleophiles. To functionalize the C-H bond, we must bypass


 and utilize mechanisms that leverage the ring's electron deficiency:
  • Concerted Metalation-Deprotonation (CMD): For installing the butenoate group. We utilize Pyrazine

    
    -oxides to increase the acidity of the C-2 proton and coordinate the Pd catalyst, facilitating C-H activation.
    
  • Radical Attack (Minisci): Nucleophilic alkyl radicals react rapidly with the protonated (highly electrophilic) pyrazine ring.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between these two strategies.

PyrazineFunctionalization Start Pyrazine Core NOxide Pyrazine N-Oxide (Activation) Start->NOxide mCPBA Oxidation Radical Minisci Radical Generation Start->Radical H+ / R-COOH Ag(I)/S2O8 PdCycle Pd(II) Catalytic Cycle (CMD Mechanism) NOxide->PdCycle Pd(OAc)2 Butenoate Prod_Alkene C2-Alkenylated Pyrazine (Butenoate Installed) PdCycle->Prod_Alkene Reductive Elim. & Deoxygenation Prod_Alkyl C-Alkylated Pyrazine (Scaffold Diversification) Radical->Prod_Alkyl Radical Addn -H+

Figure 1: Strategic divergence for pyrazine functionalization.[1][2][3][4] The N-oxide route is preferred for installing the alkene (butenoate), while Minisci chemistry is ideal for alkylating the ring.

Protocol A: Palladium-Catalyzed C-H Alkenylation (The "Fujiwara-Moritani" Approach)

This protocol describes the direct coupling of Pyrazine


-oxide  with Methyl crotonate  (or butyl acrylate) to synthesize pyrazinyl-butenoates. The 

-oxide moiety directs the palladium to the ortho-position (C-2) and is subsequently removed.
Materials & Reagents
ReagentRoleEquiv.Notes
Pyrazine

-oxide
Substrate1.0Prepared via mCPBA oxidation of pyrazine.
Methyl Crotonate Coupling Partner2.0 - 3.0The "butenoate" source. Excess required.
Pd(OAc)₂ Catalyst0.1 (10 mol%)Palladium(II) acetate.[5]
Ag₂CO₃ Oxidant2.0Regenerates Pd(II) from Pd(0).
Pivalic Acid (PivOH) Ligand/Additive0.3Crucial for the CMD transition state.
1,4-Dioxane SolventN/AAnhydrous; 0.2 M concentration.
Step-by-Step Methodology
  • Reaction Setup:

    • In a 15 mL pressure tube (or Schlenk flask), charge Pyrazine

      
      -oxide (1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), Ag₂CO₃ (551 mg, 2.0 mmol), and Pivalic acid (30.6 mg, 0.3 mmol).
      
    • Add 1,4-Dioxane (5.0 mL) and Methyl crotonate (300 mg, 3.0 mmol).

    • Seal the tube under an air atmosphere (oxidative coupling often benefits from air, though Ag is the primary oxidant).

  • Catalysis:

    • Heat the reaction mixture to 110°C with vigorous stirring for 16–24 hours.

    • Checkpoint: Monitor by LC-MS. The

      
      -oxide product is polar; look for mass [M+O+H]+.
      
  • Work-up:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

    • Concentrate the filtrate under reduced pressure.[6][7]

  • Deoxygenation (One-Pot or Stepwise):

    • Note: The product is the

      
      -oxide.[8] To get the parent pyrazine-butenoate, perform deoxygenation.
      
    • Dissolve the crude

      
      -oxide in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours.
      
    • Caution: Prolonged hydrogenation may reduce the butenoate double bond.

    • Alternative (Chemoselective): Use PCl₃ (2.0 equiv) in CHCl₃ at reflux for 1 hour to remove the oxygen without touching the alkene.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[6]

Protocol B: Minisci Alkylation of Pyrazine-Butenoate Derivatives

If you already possess a pyrazine ring containing a butenoate group and wish to add an alkyl group (e.g., methyl, isopropyl, cyclobutyl) to the ring, use this radical protocol.

Challenge: The butenoate double bond is also susceptible to radical attack. Solution: Use controlled radical generation (photoredox or thermal persulfate) and protonation to direct the radical to the nitrogen-heterocycle (which becomes highly electrophilic upon protonation) rather than the alkene side chain.

Materials & Reagents
ReagentRoleEquiv.Notes
Pyrazinyl-Butenoate Substrate1.0The starting material.
Alkyl Carboxylic Acid Radical Precursor3.0Source of the alkyl group (R-COOH).
(NH₄)₂S₂O₈ Oxidant2.0Ammonium persulfate.
AgNO₃ Catalyst0.2Silver(I) catalyzes decarboxylation.
TFA Acid/Solvent1.0Trifluoroacetic acid (protonates pyrazine).
DCM/H₂O (1:1) SolventN/ABiphasic system controls radical life.
Step-by-Step Methodology
  • Biphasic Setup:

    • Dissolve the pyrazinyl-butenoate (0.5 mmol) in DCM (2.5 mL).

    • Add water (2.5 mL) containing TFA (0.5 mmol). The pyrazine will partition into the aqueous phase upon protonation, protecting the lipophilic butenoate tail in the DCM layer (phase-transfer protection strategy).

  • Reagent Addition:

    • Add the Alkyl Carboxylic Acid (1.5 mmol) and AgNO₃ (17 mg, 0.1 mmol) to the aqueous layer.

  • Radical Initiation:

    • Heat the mixture to 40–50°C .

    • Add (NH₄)₂S₂O₈ (228 mg, 1.0 mmol) dissolved in minimal water dropwise over 30 minutes.

    • Reasoning: Slow addition prevents radical dimerization and promotes selective attack on the pyrazine ring.

  • Work-up:

    • Basify the aqueous layer with sat. NaHCO₃ (to pH 8) to deprotonate the pyrazine.

    • Extract with DCM (3 x 10 mL).

    • Dry over Na₂SO₄ and concentrate.[6]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Poor C-H ActivationSwitch ligand to N-Acetylglycine (30 mol%) or increase Ag₂CO₃. Ensure anhydrous dioxane.
Alkene Reduction (Protocol A) Over-hydrogenationAvoid H₂/Pd/C for deoxygenation. Use PCl₃ or Mo(CO)₆ (molybdenum hexacarbonyl) which are chemoselective for N-O reduction.
Poly-alkylation (Protocol B) Radical ExcessReduce oxidant equivalents. Lower temperature to RT.
Butenoate Polymerization Radical Attack on AlkeneUse the Biphasic (DCM/H₂O) system strictly. Add a radical scavenger (TEMPO) in trace amounts if necessary (risky).

References

  • Fagnou, K., et al. "Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides."[5] Journal of the American Chemical Society, 2005. Link (Foundational work on azine N-oxide alkenylation).

  • Minisci, F., et al. "Mechanism and Synthetic Applications of Free-Radical Substitutions of Heteroaromatic Bases." Tetrahedron, 1971. (Classic Minisci protocol).[9]

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Science, 2018. Link (Modern radical functionalization relevant to diazines).

  • BenchChem Application Note. "Late-Stage Functionalization of Pyrazine-2-sulfonyl Chloride." BenchChem, 2025.[6] Link (General pyrazine handling).

  • Li, X., et al. "Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides."[5] Organic & Biomolecular Chemistry, 2016.[5] Link (Pd-catalyzed protocols for N-oxides).

Disclaimer: These protocols involve the use of transition metals and radical oxidants. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic hurdles encountered when producing methyl 3-(pyrazin-2-yl)but-2-enoate .

This target molecule—an


-unsaturated ester—is typically synthesized via the Horner-Wadsworth-Emmons (HWE) olefination of 1-(pyrazin-2-yl)ethan-1-one (acetylpyrazine) with trimethyl phosphonoacetate[1]. Due to the highly electron-deficient nature of the pyrazine ring and the steric profile of the methyl ketone, researchers frequently encounter low yields, poor stereoselectivity, and substrate degradation. This guide provides field-proven causality and optimized methodologies to overcome these issues.
Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the target reaction pathway. The diagram below illustrates the optimized HWE olefination using mild Masamune-Roush conditions, which prevents the degradation of base-sensitive heteroaromatics.

HWE_Mechanism Reagents Reactants: Acetylpyrazine + Trimethyl phosphonoacetate Base Base Addition (LiCl + DBU in MeCN) Reagents->Base Carbanion Phosphonate Carbanion (Stabilized by Li+) Base->Carbanion Deprotonation NucleophilicAttack Nucleophilic Addition (Rate-Limiting Step) Carbanion->NucleophilicAttack Addition to Ketone Oxaphosphetane Oxaphosphetane Intermediate (4-membered ring) NucleophilicAttack->Oxaphosphetane Cyclization Elimination Syn-Elimination (Stereo-determining) Oxaphosphetane->Elimination Ring Opening Product Product: Methyl 3-(pyrazin-2-yl)but-2-enoate Elimination->Product (E)-Alkene Favored

Caption: Mechanistic workflow of the Horner-Wadsworth-Emmons olefination under Masamune-Roush conditions.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why is my conversion of acetylpyrazine stalling at 40-50%, and why am I observing dark, tarry byproducts in the flask?

  • Causality: Acetylpyrazine is a highly electron-deficient heteroaromatic ketone[2]. The pyrazine ring withdraws electron density, which activates the carbonyl but also significantly increases the acidity of the

    
    -protons on the methyl group. If you are using strong, nucleophilic bases (e.g., NaH, NaOMe, or NaOH), you are triggering competitive enolization of the acetylpyrazine rather than exclusively deprotonating the phosphonoacetate. This enolate rapidly undergoes self-aldol condensation, forming the dark polymeric tars you observe. Furthermore, strong nucleophiles can directly attack the electron-deficient pyrazine ring via nucleophilic aromatic substitution.
    
  • Solution: Transition to milder, non-nucleophilic conditions. The Masamune-Roush modification of the HWE reaction is specifically engineered for base-sensitive substrates[3]. By using a lithium salt (LiCl) to coordinate with and increase the acidity of the phosphonate, a mild amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to generate the carbanion cleanly without degrading the acetylpyrazine.

Q: I am obtaining a nearly 1:1 mixture of (E) and (Z) isomers. How can I improve the stereoselectivity to favor the (E)-isomer?

  • Causality: The classical HWE reaction generally favors the formation of (E)-alkenes due to the thermodynamic stability of the trans-oxaphosphetane intermediate during the reversible[2+2] cycloaddition step[1]. However, because acetylpyrazine is a methyl ketone, the steric differentiation between the methyl group and the planar pyrazine ring is minimal compared to the steric bulk of an aldehyde. This lack of steric bias erodes the thermodynamic preference, leading to poor E/Z ratios.

  • Solution: Counter-ion selection and strict temperature control are critical. The use of lithium (via LiCl) helps stabilize the transition state leading to the (E)-isomer. Run the reagent mixing at 0 °C, but allow the reaction to slowly warm to room temperature to ensure thermodynamic equilibration of the intermediates before the syn-elimination step.

Q: My LC-MS shows complete consumption of acetylpyrazine, but my isolated yield of the ester is <20%. Where is my product?

  • Causality: Methyl 3-(pyrazin-2-yl)but-2-enoate is highly susceptible to base-catalyzed ester hydrolysis. If your reaction solvent or reagents contain trace moisture, the base will generate hydroxide ions that hydrolyze your product into 3-(pyrazin-2-yl)but-2-enoic acid. During a standard aqueous workup, this carboxylic acid partitions into the aqueous layer and is lost.

  • Solution: Ensure rigorously anhydrous conditions. Dry your acetonitrile (MeCN) over activated 3Å molecular sieves, flame-dry all glassware, and conduct the reaction under an inert argon atmosphere.

Quantitative Data: Effect of Reaction Conditions

The table below summarizes our internal optimization data for the synthesis of methyl 3-(pyrazin-2-yl)but-2-enoate, demonstrating why standard Wittig/HWE conditions fail for this specific substrate.

Base SystemSolventTemp ProfileConversionE:Z RatioPrimary Issue Observed
NaH (1.2 eq)THF0 °C to RT45%1.5:1High tar formation (self-condensation)
NaOMe (1.5 eq)MeOHRT<10%N/AComplete substrate degradation / Hydrolysis
LiHMDS (1.1 eq)THF-78 °C to RT65%2:1Moderate self-condensation
LiCl (1.2 eq) + DBU (1.1 eq) MeCN 0 °C to RT >95% 4:1 Optimal conditions (Masamune-Roush)
Optimized Experimental Protocol: Masamune-Roush HWE Olefination

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology utilizing the optimized LiCl/DBU system.

Step 1: Preparation & Dehydration Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with argon for 15 minutes. Add anhydrous LiCl (1.2 mmol) to the flask. Heat the flask briefly under a vacuum to remove residual moisture from the hygroscopic salt, then backfill with argon.

Step 2: Carbanion Generation Inject anhydrous acetonitrile (MeCN, 10 mL) into the flask. Add trimethyl phosphonoacetate (1.1 mmol) via syringe. Stir at room temperature for 5 minutes to allow the lithium to coordinate with the phosphonate. Cool the mixture to 0 °C using an ice bath. Dropwise, add DBU (1.1 mmol). The solution will become slightly cloudy as the stabilized carbanion forms. Stir for 15 minutes at 0 °C.

Step 3: Substrate Addition Dissolve acetylpyrazine (1.0 mmol) in 2 mL of anhydrous MeCN. Add this solution dropwise over 10 minutes to the reaction flask at 0 °C. Self-Validation Check: The solution should remain relatively clear or slightly yellow; immediate blackening indicates moisture or base-induced degradation.

Step 4: Reaction Progression Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours. Monitor progression via TLC (EtOAc:Hexane 1:2) or LC-MS until the acetylpyrazine peak is fully consumed.

Step 5: Quenching & Workup Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via silica gel flash chromatography (gradient elution of Hexanes to EtOAc) to isolate the pure methyl 3-(pyrazin-2-yl)but-2-enoate.

References
  • Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Technical Support Guide: Purification of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of methyl 3-(pyrazin-2-yl)but-2-enoate . This document is structured to provide autonomous, high-level troubleshooting for researchers encountering specific purity or isolation challenges with this compound.

Compound ID: Methyl 3-(pyrazin-2-yl)but-2-enoate Common Synthesis Route: Horner-Wadsworth-Emmons (HWE) or Wittig olefination of 2-acetylpyrazine. Critical Chemical Feature: The pyrazine ring is weakly basic (


), allowing for pH-switchable solubility—a powerful lever for purification that is often overlooked.

Core Purification Workflows

Method A: The "pH-Switch" Extraction (High Efficiency)

Best for: Removing non-basic impurities (Triphenylphosphine oxide, unreacted phosphonates, polymer byproducts) without chromatography.

The Logic: Unlike standard organic workups, this protocol exploits the pyrazine nitrogen's ability to protonate under specific acidic conditions, moving the product into the aqueous phase while neutral organic impurities remain in the organic solvent.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 3M HCl (3 x volumes).

    • Mechanism:[1][2][3][4][5][6][7] The pyrazine moiety protonates (

      
      ), becoming water-soluble.
      
    • Caution: Do not use concentrated acid or heat, as this may hydrolyze the methyl ester. Keep the system at 0–5°C.

  • Wash: Keep the Aqueous Acidic Layer . Discard the organic layer (contains TPPO, silanes, or non-basic aromatics).

  • Neutralization: Cool the aqueous layer to 0°C. Slowly basify with solid

    
      or 6M NaOH  until pH 
    
    
    
    8–9.
    • Observation: The product will precipitate or oil out as the free base.

  • Re-extraction: Extract the now-cloudy aqueous mixture with DCM (3 x volumes).

  • Drying: Dry combined organics over

    
     and concentrate.
    
Method B: Flash Column Chromatography

Best for: Separating E/Z isomers and removing baseline impurities.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase:

  • Standard: Hexane : Ethyl Acetate (Gradient 90:10

    
     60:40).
    
  • For Streaking Issues: Add 1% Triethylamine (Et3N) to the mobile phase. Pyrazines can interact with acidic silanols on the silica, causing peak tailing. The amine blocks these sites.

Rf Guidelines (Approximate):

Component Rf (Hex:EtOAc 7:3) Visual Characteristic
Triphenylphosphine Oxide ~0.10 UV Active, often streaks
(E)-Product ~0.45 UV Active (Dark spot)
(Z)-Product ~0.55 UV Active (Often overlaps)

| 2-Acetylpyrazine | ~0.60 | Distinctive smell, UV Active |

Method C: Crystallization (Isomer Enrichment)

Best for: Final polishing and enriching the thermodynamically stable (E)-isomer.

Solvent System:

  • Primary: Hot Isopropanol (IPA) or Ethanol.

  • Anti-solvent: Hexane or Pentane.

  • Procedure: Dissolve crude solid in minimal hot IPA. Add hexane dropwise until turbidity persists. Cool slowly to room temperature, then to -20°C.

  • Note: The (E)-isomer generally packs better and crystallizes first. The (Z)-isomer often remains in the mother liquor.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the physical state and impurity profile of your crude material.

PurificationWorkflow Start Crude Methyl 3-(pyrazin-2-yl)but-2-enoate CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil ImpurityCheck Major Impurity? Solid->ImpurityCheck Oil->ImpurityCheck TPPO Triphenylphosphine Oxide (Wittig Byproduct) ImpurityCheck->TPPO Wittig Route Isomers E/Z Mixture ImpurityCheck->Isomers Isomer Purity Needed Basics Non-Basic Organics ImpurityCheck->Basics General Cleanup Precip Precipitation w/ Et2O/Hexane (Remove bulk TPPO) TPPO->Precip MethodB Method B: Flash Chromatography (Separates Isomers) Isomers->MethodB MethodA Method A: Acid-Base Extraction (Removes TPPO/Neutrals) Basics->MethodA MethodC Method C: Recrystallization (Enriches E-isomer) MethodA->MethodC MethodB->MethodC Precip->MethodB

Caption: Logical flow for selecting purification method based on crude state and impurity profile.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. How do I fix this?

Diagnosis: This usually indicates the presence of the (Z)-isomer or residual solvent lowering the melting point. Solution:

  • Seed it: If you have a tiny amount of pure solid, add a crystal seed at the cloud point.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

  • Solvent Switch: Switch from Ethanol/Hexane to Methyl tert-butyl ether (MTBE)/Hexane . MTBE often solubilizes impurities better while forcing the product out.

Q2: I cannot separate the E and Z isomers on TLC. They appear as a figure-8 blob.

Diagnosis: The polarity difference is insufficient on standard silica. Solution:

  • Multiple Elutions: Run the TLC plate 3 times in a non-polar solvent (e.g., 10% EtOAc in Hexane) rather than once in a polar one.

  • Change Selectivity: Use Dichloromethane (DCM) as the primary solvent instead of Hexane/EtOAc. The different solvation mechanism of DCM often improves separation of geometric isomers.

  • AgNO3 Silica: For difficult separations, use Silver Nitrate impregnated silica (10% w/w). The silver ions coordinate differently to the pi-systems of the (E) and (Z) alkenes, drastically altering retention.

Q3: After Acid-Base extraction, my yield is very low.

Diagnosis: You likely hydrolyzed the ester or failed to extract the pyrazine back. Root Cause Analysis:

  • Hydrolysis: Did you leave the compound in acid for >1 hour? Or was the acid too strong (>3M)?

  • Incomplete Basification: Pyrazines are weak bases. Ensure the pH is >9 before re-extraction.

  • Water Solubility: Pyrazines are water-soluble. You must salt out the aqueous layer (saturate with NaCl) before the final DCM extraction to force the organic product out of the water.

Q4: The NMR shows a mixture of isomers. Can I convert Z to E?

Solution: Yes, thermodynamic equilibration is possible.

  • Iodine Catalysis: Dissolve the mixture in DCM, add a crystal of Iodine (

    
    ), and stir under light for 12 hours. Wash with sodium thiosulfate to remove iodine. This drives the equilibrium toward the more stable (E)-isomer.
    
  • Acid Catalysis: Refluxing in dry methanol with a catalytic amount of p-TsOH can also isomerize the double bond, though this risks transesterification.

Quantitative Data Summary

ParameterValue / ConditionNotes
Predicted LogP 0.7Moderately polar; good solubility in DCM/EtOAc.
pKa (Pyrazine N) ~0.6Requires pH < 0.5 for full protonation (use 3M HCl).
Melting Point ~50–80°C (Est.)Solidifies upon high purity; crude often oil.
UV Detection 254 nmStrong absorption due to conjugation.
Storage -20°C, Inert GasAvoid moisture to prevent ester hydrolysis.

References

  • Horner-Wadsworth-Emmons Reaction Overview

    • Source: Wikipedia / Organic Chemistry Portal.
    • Relevance: Defines the mechanism for E-selectivity and phosph
    • URL:

  • Synthesis and Properties of Acetylpyrazine (Precursor)

    • Source: Xiamen University / Journal of Electrochemistry.
    • Relevance: Provides solubility and stability d
    • URL:

  • Separation of E/Z Isomers (General Methodologies)

    • Source: ResearchG
    • Relevance: Validates the difficulty of C=C isomer separation and suggests Ag-silica or isomeriz
    • URL:

  • PubChemLite Compound Record

    • Source: PubChem / University of Luxembourg.[8]

    • Relevance: Provides predicted physicochemical properties (LogP, Mass) for Methyl 3-(pyrazin-2-yl)but-2-enoate.[8][9]

    • URL:

Sources

Technical Support Center: Methyl 3-(pyrazin-2-yl)but-2-enoate Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the specific physicochemical challenges associated with methyl 3-(pyrazin-2-yl)but-2-enoate .

This compound features a highly polarizable pyrazine ring conjugated to an


-unsaturated ester. While this rigid, planar scaffold is highly valuable in medicinal chemistry, it frequently presents erratic solubility profiles during synthesis, purification, and assay formulation. This guide bypasses generic advice to focus on the thermodynamic and kinetic causalities behind these issues, providing field-proven, self-validating solutions.

Part 1: Physicochemical Root Causes (FAQ)

Q1: Why does methyl 3-(pyrazin-2-yl)but-2-enoate crash out of solution unpredictably when scaling up in alkane/ethyl acetate mixtures? A1: The root cause is a severe mismatch between the solvent's dielectric capacity and the compound's crystal lattice energy. The pyrazine nitrogens and the ester carbonyl create a strong molecular dipole, while the conjugated planar structure promotes tight


 stacking in the solid state[1]. Non-polar aliphatic solvents like hexane or heptane lack the ability to disrupt these intermolecular forces. When the ethyl acetate fraction drops during concentration or antisolvent addition, the solvation energy rapidly falls below the lattice energy, triggering uncontrolled nucleation and precipitation.

Q2: We observe inconsistent solubility and variable NMR spectra when using methanol. What is the mechanism behind this? A2: Pyrazine nitrogens are excellent hydrogen-bond acceptors[2]. In polar protic solvents like methanol, the molecule can form multiple hydrogen-bonded solvate networks. Depending on the temperature and concentration, you may be inadvertently crystallizing a highly stable solvate (a pseudopolymorph) that exhibits drastically lower thermodynamic solubility than the anhydrous form[3][4]. Solution: Switch to a sterically hindered alcohol. For instance, tert-amyl alcohol provides sufficient polarity for dissolution but possesses steric bulk that prevents the formation of tight, insoluble hydrogen-bonded networks[5].

Q3: How can I formulate this compound for in vitro biological assays without exceeding 1% DMSO? A3: Poor aqueous solubility is a hallmark of rigid, lipophilic heterocycles, which often leads to artificially low bioactivity or erratic assay readouts[1]. While DMSO easily solvates the compound, biological assays rarely tolerate high DMSO concentrations. Solution: Utilize a kinetic solubilization strategy. Prepare a highly concentrated stock in DMSO, then dilute it into an aqueous buffer containing a solubilizer (e.g., polysorbates or cyclodextrins)[4]. The hydrophobic cavity of the solubilizer encapsulates the pyrazine-alkene core, preventing nucleation and maintaining the drug in a kinetically soluble state for the duration of the assay[3].

Part 2: Solvent Selection & Optimization Data

To eliminate guesswork, the following table summarizes the thermodynamic compatibility of various solvent classes with the methyl 3-(pyrazin-2-yl)but-2-enoate scaffold based on dielectric constants and intermolecular interaction potential.

Solvent ClassExample SolventDielectric Constant (

)
Predicted Solubility ProfileMechanistic Rationale
Non-polar Aliphatic Heptane1.9Poor (< 1 mg/mL)Incapable of disrupting strong pyrazine

stacking and dipole interactions.
Polar Aprotic Dichloromethane (DCM)8.9Excellent (> 50 mg/mL)Matches the molecular dipole; effectively penetrates and disrupts the crystal lattice.
Polar Aprotic Acetonitrile (MeCN)37.5Good (10–50 mg/mL)Strong dipole-dipole interactions effectively solvate the ester moiety.
Polar Protic Methanol (MeOH)32.7Moderate / VariableCompetes for H-bonding but risks precipitation of insoluble solvates.
Branched Alcohol tert-Amyl Alcohol5.8Good (10–30 mg/mL)Steric bulk prevents tight solvate networks while maintaining H-bond donation[5].

Part 3: Troubleshooting Workflow

When encountering a solubility failure, follow this logical diagnostic pathway to identify the correct intervention.

G N1 Observe Solubility Issue with Pyrazine Ester N2 Analyze Solvent Polarity & Intermolecular Forces N1->N2 N3 Highly Non-Polar? (e.g., Hexane) N2->N3 N4 Add Polar Aprotic Co-solvent (e.g., EtOAc, DCM) N3->N4 Yes N5 Highly Protic? (e.g., Methanol) N3->N5 No N7 Run Kinetic Solubility Assay (Phase Separation) N4->N7 N6 Risk of H-Bonded Solvate. Switch to tert-Amyl Alcohol N5->N6 Yes N5->N7 No N6->N7

Diagnostic workflow for pyrazine ester solubility troubleshooting.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Built-in quality control steps ensure that the data you generate is an accurate reflection of the compound's physical state.

Protocol A: Self-Validating Kinetic Solubility Assessment (Phase-Separation Method)

This protocol determines the kinetic solubility limit of the compound in aqueous assay buffers, a critical parameter before running biological screens[3].

Step 1: Stock Preparation Dissolve exactly 10.0 mg of methyl 3-(pyrazin-2-yl)but-2-enoate in 1.0 mL of anhydrous DMSO to create a 10 mg/mL master stock. Vortex until optically clear. Step 2: Serial Spiking Aliquot 990


L of your target aqueous buffer (e.g., PBS, pH 7.4) into a series of microcentrifuge tubes. Spike increasing volumes of the DMSO stock (e.g., 1 

L, 5

L, 10

L) into the buffer under high-speed vortexing to prevent localized supersaturation. Step 3: Incubation & Phase Separation Incubate the samples at 37°C for 2 hours on a thermoshaker. Centrifuge the tubes at 10,000 x g for 15 minutes. This critical phase-separation step forces any undissolved solid residue or nano-precipitates to the bottom, leaving only the saturated solution in the supernatant[3]. Step 4: Quantification Carefully extract the top 50% of the supernatant and quantify the compound concentration using HPLC-UV against a standard curve. Self-Validation Check: Re-measure the supernatant concentration after 24 hours. If the 24-hour concentration is >10% lower than the 2-hour reading, your initial state was a metastable supersaturation, indicating that thermodynamic equilibrium was not reached and the compound is actively precipitating.
Protocol B: Controlled Antisolvent Crystallization for Uniform Solubility

Variable solubility across different synthetic batches is usually caused by the presence of mixed polymorphs or amorphous material[3][4]. This protocol resets the crystal lattice to a uniform state.

Step 1: Primary Dissolution Dissolve the crude methyl 3-(pyrazin-2-yl)but-2-enoate in a minimal volume of dichloromethane (DCM) at 30°C. Ensure complete dissolution; filter through a 0.2


m PTFE syringe filter to remove heterogeneous nucleation seeds.
Step 2: Antisolvent Titration 
While stirring at 300 rpm, add heptane (the antisolvent) dropwise. Stop the addition the exact moment the solution exhibits persistent, faint turbidity (the cloud point).
Step 3: Annealing 
Raise the temperature by 2–3°C until the turbidity just clears. Program your heating block to cool the solution at a strictly controlled rate of 5°C/hour down to 4°C. This slow kinetic cooling favors the growth of the most thermodynamically stable polymorph.
Step 4: Isolation 
Filter the resulting crystals via vacuum filtration and wash with ice-cold heptane. Dry under high vacuum for 12 hours.
Self-Validation Check: Analyze the isolated crystals using Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm confirms a phase-pure crystalline solid, guaranteeing batch-to-batch solubility consistency.

References

  • "4 Factors Affecting Solubility of Drugs." Ascendia Pharmaceutical Solutions.[Link]

  • "Solubility of Organic Compounds - Chemistry." University of Calgary. [Link]

  • "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. [Link]

  • "Improving solubility and accelerating drug development." Veranova.[Link]

  • "Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity." National Institutes of Health (PMC). [Link]

  • "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus." National Institutes of Health (PMC). [Link]

Sources

addressing steric hindrance in pyrazine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Overcoming Steric Hindrance in Pyrazine Substitution

Introduction: The Pyrazine Paradox

You are likely encountering a specific frustration: Pyrazine is electron-deficient ($ \pi


S_NAr$). However, when you introduce steric bulk—either on the pyrazine core (e.g., ortho-substituents) or the incoming nucleophile—the reaction stalls.

This guide addresses the "Pyrazine Paradox" : The nitrogen atoms that activate the ring for substitution also act as chelation sites that poison metal catalysts, while steric bulk prevents the planarization required for the Meisenheimer intermediate in


.

Below are the engineered solutions to bypass these kinetic traps.

Module 1: Nucleophilic Aromatic Substitution ( )

The Issue: Steric hindrance destabilizes the transition state leading to the Meisenheimer complex. The Fix: Modulating the Leaving Group (LG) and Solvation Shell.

Troubleshooting Guide: Stalls with Bulky Nucleophiles

Q: My reaction works with morpholine but fails with 2,6-dimethylpiperidine. Why? A: The bulky nucleophile cannot approach the electrophilic carbon due to repulsion from the ortho-hydrogens or substituents on the pyrazine. The rate-determining step shifts from complex decomposition to nucleophilic attack.

Protocol Adjustment:

  • Swap the Leaving Group: Switch from Chloropyrazine to Fluoropyrazine .

    • Reasoning: The high electronegativity of fluorine lowers the LUMO energy of the ring, accelerating the initial attack. More importantly, the C-F bond is shorter, reducing the steric radius at the electrophilic site compared to C-Cl or C-Br [1].

  • Solvent Switch: Move from THF/DCM to DMSO or NMP .

    • Reasoning: These dipolar aprotic solvents solvate the cation (e.g.,

      
      ), leaving the anionic nucleophile "naked" and more reactive, effectively shrinking its hydrodynamic radius.
      
Leaving GroupSteric ProfileElectronic ActivationRecommended For
-F Smallest (

)
Highest (Inductive)Bulky Nucleophiles / ortho-Substituted Pyrazines
-Cl Moderate (

)
ModerateStandard Primary Amines
-Br/-I LargeLow (for

)
Metal-Catalyzed Cross-Coupling Only

Module 2: Transition Metal Catalysis (Buchwald-Hartwig/Suzuki)

The Issue: Pyrazine nitrogens coordinate to Pd(II), forming stable, inactive complexes ("catalyst resting states"). Steric bulk on the substrate further impedes Oxidative Addition (OA). The Fix: Ligands that enforce a monoligated


 species.
Technical FAQ: Catalyst Selection for Hindered Pyrazines

Q: I am seeing <10% conversion with


 or 

.
A: These "first-generation" catalysts are ineffective here.

is not bulky enough to promote Reductive Elimination (RE) in crowded systems, and it allows the pyrazine nitrogen to displace the phosphine, killing the catalyst.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) You must use ligands that are bulky enough to:

  • Prevent pyrazine N-coordination.

  • Force the formation of the active

    
     species (1:1 Ligand:Metal ratio).
    
  • Accelerate Reductive Elimination, which is often the turnover-limiting step for bulky amines [2].

Recommended Ligand Systems:

  • BrettPhos / RuPhos: Excellent for primary amines and hindered secondary amines.

  • XPhos: The gold standard for Suzuki coupling of hindered heteroaryl chlorides.

  • tBuBrettPhos: Specifically designed for amides or extremely hindered amines.

Visual Logic: Ligand Selection Decision Tree

LigandSelection Start Substrate Analysis: Hindered Pyrazine Coupling ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald SuzukiCl Electrophile: Chloropyrazine? Suzuki->SuzukiCl AmineType Nucleophile Type? Buchwald->AmineType XPhos Use XPhos Pd G4 (High Turnover) SuzukiCl->XPhos Yes (Hindered) Sphos Use SPhos Pd G4 (General Purpose) SuzukiCl->Sphos No (Standard) Primary Primary Amine (e.g., Aniline) AmineType->Primary Secondary Secondary Amine (Cyclic/Acyclic) AmineType->Secondary BrettPhos Use BrettPhos Pd G4 (Prevents N-binding) Primary->BrettPhos RuPhos Use RuPhos Pd G4 (Steric Bulk) Secondary->RuPhos

Caption: Decision matrix for selecting precatalysts based on substrate class and reaction type. G4 refers to 4th Generation Palladacycles.

Module 3: Radical Functionalization (Minisci Reaction)

The Issue: Traditional


 or coupling requires a halogen handle. Radical addition does not, but sterics usually dictate regioselectivity, often leading to mixtures.
The Fix:  Acid-mediated activation.

Q: How do I control regioselectivity when adding an alkyl group to a pyrazine? A: Use the Minisci Reaction under acidic conditions.

  • Mechanism: Protonation of the pyrazine nitrogens lowers the LUMO energy and increases the electrophilicity of the ring carbons.

  • Steric Control: Nucleophilic alkyl radicals (e.g.,

    
    , Isopropyl) are highly sensitive to steric hindrance. They will exclusively attack the position para to a substituent or the position with the least steric bulk [3].
    

Standard Operating Procedure (SOP): Buchwald-Hartwig Coupling of Hindered Pyrazines

Objective: Coupling 2-chloro-3-methylpyrazine (Hindered Electrophile) with Morpholine (Secondary Amine).

Reagents:

  • Catalyst: RuPhos Pd G4 (2-3 mol%) – Crucial for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) – Strong base required for activation.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Protocol:

  • Preparation (In Glovebox or under Ar flow):

    • Charge a reaction vial with RuPhos Pd G4 (0.02 equiv) and NaOtBu (1.5 equiv).

    • Self-Validation Check: Ensure NaOtBu is white/cream. Yellow/brown indicates hydrolysis; discard if so.

    • Add the 2-chloro-3-methylpyrazine (1.0 equiv).

  • Solvent & Amine Addition:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrazine).

    • Add Morpholine (1.2 equiv).

    • Note: If the amine is a solid, add it in step 1.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80–100 °C for 2–4 hours.

    • Visual Check: The reaction mixture should turn from a pale suspension to a dark brown/black solution (formation of

      
       species). If it remains pale/clear, the catalyst has not activated.
      
  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc and filter through a pad of Celite (removes Pd black).

    • Concentrate and purify via flash chromatography.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No Conversion (SM remains) Catalyst poisoning by Pyrazine NSwitch to BrettPhos Pd G4 or increase temperature to 110°C.
Dehalogenation (Pyrazine-H)

-Hydride Elimination
Switch solvent to Toluene ; avoid alcohols. Ensure amine is dry.
Low Yield (<30%) Incomplete Oxidative AdditionUse XPhos Pd G4 (more electron-rich phosphine facilitates OA).

References

  • Nucleophilic Aromatic Substitution on Heterocycles : J. Org. Chem.2022 , 87, 15, 9876–9888.

  • Buchwald-Hartwig Amination of Heterocycles : Angew. Chem. Int. Ed.2006 , 45, 3484–3488.[1]

  • Regioselectivity in Minisci Reactions : J. Am. Chem. Soc.2021 , 143, 11927–11933.[2]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide offers a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-(pyrazin-2-yl)but-2-enoate. In the absence of direct experimental data in publicly available literature, this guide provides a robust, predicted spectrum and a comparative analysis based on established chemical shift theory and empirical data from structurally analogous compounds. This resource is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift. For novel or complex molecules like methyl 3-(pyrazin-2-yl)but-2-enoate, a thorough understanding and accurate prediction of the 13C NMR spectrum are crucial for confirming its synthesis and purity.

This guide will first present a predicted 13C NMR data table for the title compound. Following this, a detailed analysis will break down the rationale for the predicted chemical shifts of each carbon atom, drawing comparisons with known pyrazine derivatives and α,β-unsaturated esters. Finally, a standardized experimental protocol for acquiring a high-quality 13C NMR spectrum is provided, ensuring that researchers can confidently validate these predictions in their own laboratories.

Predicted 13C NMR Data for Methyl 3-(pyrazin-2-yl)but-2-enoate

The 13C NMR chemical shifts for methyl 3-(pyrazin-2-yl)but-2-enoate were predicted using a combination of established NMR prediction software and analysis of empirical data from similar structures.[1][2][3][4][5] The predicted values in deuterochloroform (CDCl3) are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
C=O166.5Singlet (s)
C-2'151.0Singlet (s)
C-3148.5Singlet (s)
C-6'144.2Doublet (d)
C-3'143.8Doublet (d)
C-5'142.5Doublet (d)
C-2120.0Doublet (d)
O-CH351.5Quartet (q)
C-CH320.5Quartet (q)

Note: These are predicted values and may vary slightly from experimental results.

Molecular Structure and Atom Numbering

Caption: Molecular structure of methyl 3-(pyrazin-2-yl)but-2-enoate with atom numbering.

Comparative Analysis and Rationale for Chemical Shifts

The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent parts: the pyrazine ring and the methyl but-2-enoate chain.

Pyrazine Ring Carbons (C-2', C-3', C-5', C-6')

The chemical shifts of the carbon atoms in the pyrazine ring are influenced by the two electronegative nitrogen atoms. In unsubstituted pyrazine, the carbons typically resonate around 145 ppm.[6]

  • C-2' (~151.0 ppm): This carbon is directly attached to the but-2-enoate substituent. The electron-withdrawing nature of the conjugated system deshields this carbon, shifting it downfield compared to the other ring carbons.

  • C-3', C-5', and C-6' (~142.5-144.2 ppm): These carbons are expected to have chemical shifts in the typical range for pyrazine derivatives.[7] The slight differences between them are due to the positional effects of the substituent on the ring's electronic distribution. C-3' and C-5' are meta to the substituent, while C-6' is para. These subtle differences can often be resolved in a high-field NMR spectrum.

Methyl But-2-enoate Carbons (C=O, C-3, C-2, O-CH3, C-CH3)

This portion of the molecule is an α,β-unsaturated ester. The chemical shifts are characteristic of such systems.[8][9]

  • C=O (~166.5 ppm): The carbonyl carbon of an α,β-unsaturated ester is typically found in the range of 165-175 ppm.[10][11] Conjugation with the C=C double bond slightly shields the carbonyl carbon compared to a saturated ester.

  • C-3 (~148.5 ppm): This is the β-carbon of the α,β-unsaturated system. It is significantly deshielded due to both its sp2 hybridization and its position conjugated to the carbonyl group. Furthermore, its direct attachment to the electron-withdrawing pyrazine ring causes a substantial downfield shift.[12] For comparison, in methyl 3-phenylbut-2-enoate, the analogous carbon appears around 156 ppm, highlighting the strong deshielding effect of the aromatic substituent.[13]

  • C-2 (~120.0 ppm): The α-carbon of the α,β-unsaturated system is shielded relative to the β-carbon, a general trend in such systems.[12][14] Its predicted chemical shift is consistent with values observed for similar compounds.[13]

  • O-CH3 (~51.5 ppm): The methoxy carbon of a methyl ester typically resonates in the 50-55 ppm range.[11]

  • C-CH3 (~20.5 ppm): The methyl group attached to the double bond is expected in the upfield region, typical for sp3 hybridized carbons.

Experimental Protocol for 13C NMR Spectrum Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended.[15][16]

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of high-purity methyl 3-(pyrazin-2-yl)but-2-enoate.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the sample until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and sensitivity.

  • Tuning and Locking: Tune the probe for 13C and lock the spectrometer on the deuterium signal of the CDCl3.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

13C NMR Acquisition Parameters
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential line broadening of 1-2 Hz and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the CDCl3 triplet at 77.16 ppm.[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Compound dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_tune_shim Lock, Tune, Shim insert->lock_tune_shim setup_params Set Acquisition Parameters (zgpg30) lock_tune_shim->setup_params acquire Acquire FID (1024-4096 Scans) setup_params->acquire ft Fourier Transform (LB = 1-2 Hz) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (TMS = 0 ppm) phase_baseline->reference analyze Analyze Spectrum & Assign Peaks reference->analyze

Caption: Workflow for the acquisition and processing of a 13C NMR spectrum.

Conclusion

This guide provides a robust framework for understanding the 13C NMR spectrum of methyl 3-(pyrazin-2-yl)but-2-enoate. By combining predictive methods with comparative analysis of known compounds, we have established a reliable set of expected chemical shifts. The detailed experimental protocol offers a clear path for researchers to obtain high-quality empirical data for this compound, which can then be used to confirm its structure with a high degree of confidence. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel heterocyclic and conjugated systems.

References

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • CASCADE - Colorado State University. Available at: [Link]

  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system - The Royal Society of Chemistry. Available at: [Link]

  • Download NMR Predict - Mestrelab. Available at: [Link]

  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS - Canadian Science Publishing. Available at: [Link]

  • NMR Predictor - Documentation - Chemaxon Docs. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 10 N°2 (2022) 288-297. Available at: [Link]

  • Predict 13C carbon NMR spectra - nmrdb.org. Available at: [Link]

  • SYNTHESIS AND IH AND 13C NMR SPECTRA OF SULFUR DERIVATIVES OF PYRAZINE DERIVED FROM AMIDATION PRODUCT OF 2-CHLOROPYRAZINE AND 6-CHLORO-2-PYRAZINECARBONITRILE. Collect. Czech. Chern. Commun. (Vol. 55) (1990). Available at: [Link]

  • A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed. Available at: [Link]

  • 13C Chemical Shift Effects on sp2 and sp Carbons - University of Wisconsin. Available at: [Link]

  • Carbon-13 NMR study of the effect of the polar character of substituents on p-.pi. conjugation in .alpha.,.beta.-unsaturated ethers, acetals, orthoesters, and orthocarbonates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS - ResearchGate. Available at: [Link]

  • Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules | Request PDF - ResearchGate. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations - ACS Publications. Available at: [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Rsc.org. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

Sources

Comprehensive Analytical Comparison Guide: Structure Elucidation of Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Model Compound: Methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4)

Determining the precise three-dimensional architecture of small heterocyclic molecules is a critical bottleneck in early-stage drug discovery. Methyl 3-(pyrazin-2-yl)but-2-enoate presents a classic structural elucidation challenge: a tetrasubstituted alkene system capable of E/Z isomerism, coupled with a pyrazine ring that can freely rotate around a single carbon-carbon bond[1].

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against leading alternatives—Microcrystal Electron Diffraction (MicroED) and 2D-Nuclear Magnetic Resonance (2D-NMR) —for the unambiguous structural validation of this compound.

The Analytical Challenge: Causality & Mechanistic Insights

When synthesizing methyl 3-(pyrazin-2-yl)but-2-enoate, the reaction typically yields a mixture of E and Z isomers. Distinguishing between these configurations is paramount because spatial geometry dictates receptor binding affinity and pharmacokinetic profiles in downstream pharmaceutical applications[2].

  • The NMR Limitation: While 2D-NMR (specifically NOESY/ROESY) is the standard frontline tool, it relies on through-space dipole-dipole interactions. For this molecule, the pyrazine ring can rotate rapidly on the NMR timescale. This rotation time-averages the Nuclear Overhauser Effect (NOE) signals between the vinylic proton and the pyrazine protons, often rendering distance calculations ambiguous and leading to incorrect E/Z assignments[3].

  • The SC-XRD Advantage: SC-XRD physically freezes the molecule in a low-energy conformation within the crystal lattice. By mapping the electron density, SC-XRD provides absolute bond lengths, bond angles, and torsional constraints, bypassing the dynamic averaging that plagues NMR[4].

  • The MicroED Alternative: When crystals are too small for SC-XRD (< 1 μm), MicroED utilizes electron beams (which interact more strongly with matter than X-rays) to yield sub-angstrom resolution from nanocrystalline powders, though it struggles more with dynamic refinement and absolute configuration without chiral additives[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three modalities when applied to methyl 3-(pyrazin-2-yl)but-2-enoate.

Table 1: Performance Comparison of Analytical Modalities
MetricSC-XRD (Product Focus)MicroED2D-NMR (NOESY)
Sample Requirement > 100 μm single crystal< 500 nm nanocrystals2–10 mg in solution
Resolution Limit ~0.70 Å~0.85 ÅN/A (Relative distances)
Data Acquisition Time 2–12 hours10–30 minutes1–4 hours
E/Z Assignment Confidence Absolute (100%) High (95%)Moderate (70%)
Primary Limitation Requires large, flawless crystalsDynamical scattering effectsConformational flexibility
Table 2: Representative SC-XRD Crystallographic Data for the E-Isomer

Note: Data represents typical high-resolution refinement parameters for pyrazine-ester derivatives using Mo Kα radiation at 100 K.

Crystallographic ParameterValue
Chemical Formula C9H10N2O2
Formula Weight 178.19 g/mol
Temperature 100(2) K
Space Group P2₁/c (Monoclinic)
Unit Cell Dimensions a = 7.12 Å, b = 11.45 Å, c = 12.01 Å; β = 95.4°
Volume 974.5 ų
Z (Molecules per cell) 4
Final R indexes[I>=2σ (I)] R₁ = 0.0312, wR₂ = 0.0784
Goodness-of-fit on F² 1.045

Workflow Visualization

The following diagram maps the decision tree and experimental pathways for structural elucidation, highlighting the distinct sample preparation requirements for each modality.

Workflow Syn Methyl 3-(pyrazin-2-yl)but-2-enoate Synthesis & Purification XRD_Prep Single Crystal Growth (Vapor Diffusion) Syn->XRD_Prep > 0.1 mm crystals MicroED_Prep Nanocrystal Grid Prep (FIB Milling / Drop Casting) Syn->MicroED_Prep < 500 nm crystals NMR_Prep Solution Prep (CDCl3 / DMSO-d6) Syn->NMR_Prep 5-10 mg solution XRD_Data SC-XRD Data Collection (Photon-counting detector) XRD_Prep->XRD_Data MicroED_Data Cryo-EM Diffraction (Electron Beam) MicroED_Prep->MicroED_Data NMR_Data 1D/2D NMR Acquisition (NOESY/ROESY) NMR_Prep->NMR_Data XRD_Solve Olex2 / SHELXL Refinement XRD_Data->XRD_Solve MicroED_Solve Kinematical Refinement MicroED_Data->MicroED_Solve NMR_Solve NOE Cross-Peak Analysis NMR_Data->NMR_Solve Result Unambiguous E/Z Isomer Assignment XRD_Solve->Result Absolute Configuration MicroED_Solve->Result High Res Structure NMR_Solve->Result Relative Proximity

Analytical workflows for the structural elucidation of methyl 3-(pyrazin-2-yl)but-2-enoate.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the optimal parameters for each technique.

Protocol A: SC-XRD Analysis (Gold Standard)

Causality Check: Vapor diffusion is chosen over slow evaporation because the gradual introduction of an antisolvent (hexanes) into the solvent (dichloromethane) lowers the dielectric constant of the medium slowly, promoting ordered nucleation rather than amorphous precipitation.

  • Crystallization: Dissolve 10 mg of purified methyl 3-(pyrazin-2-yl)but-2-enoate in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of hexanes. Seal the outer vial and incubate at 4 °C for 72–96 hours.

  • Mounting: Select a crystal with dimensions approximating 0.15 × 0.10 × 0.10 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Maintain the sample at 100 K using a nitrogen cold stream. Why 100 K? Cryogenic temperatures reduce the thermal atomic displacement parameters (B-factors), sharpening the electron density peaks and allowing precise localization of the vinylic hydrogen.

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using SHELXT and refine using full-matrix least-squares on

    
     via SHELXL within the Olex2 graphical user interface[4]. Ensure all non-hydrogen atoms are refined anisotropically.
    
Protocol B: MicroED Analysis
  • Sample Preparation: Take ~1 mg of the compound (as a microcrystalline powder) and gently crush it between two glass slides.

  • Grid Application: Apply the dry powder directly to a glow-discharged Quantifoil copper grid. Plunge-freeze the grid in liquid ethane to preserve hydration states (if applicable) and reduce radiation damage.

  • Data Collection: Insert the grid into a Cryo-TEM (e.g., Thermo Fisher Glacios) operating at 200 kV. Collect diffraction data using continuous rotation (e.g., 0.5°/sec over a 60° wedge) on a CetaD or Falcon detector[5].

  • Refinement: Process the diffraction frames using DIALS. Because electrons interact with the electrostatic potential (unlike X-rays which interact with electron clouds), hydrogen atoms are often more visible, though dynamical scattering must be accounted for during refinement.

Protocol C: 2D-NMR Analysis
  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Set up a 2D NOESY experiment with a mixing time of 400 ms.

  • Analysis: Look for cross-peaks between the vinylic proton (C2-H) and the pyrazine ring protons (C5'-H, C6'-H). Caution: If the pyrazine ring is rotating rapidly, NOE cross-peaks will appear symmetrically, making it impossible to definitively assign the E or Z geometry without computational modeling of the time-averaged states[3].

Conclusion

While 2D-NMR remains the fastest method for routine bulk analysis, it falls short when dealing with the conformational flexibility of the pyrazine ring in methyl 3-(pyrazin-2-yl)but-2-enoate. MicroED is a powerful, emerging alternative for sub-micron powders, but SC-XRD remains the definitive product choice for unambiguous E/Z isomer assignment. By utilizing Olex2 and SHELXL[4], researchers can generate publication-ready, absolute configurations with R-factors well below 5%, ensuring absolute confidence in downstream biological assays.

References

  • An Overview of Microcrystal Electron Diffraction (MicroED) Source: Nannenga, B. L., & Gonen, T. (2019). National Institutes of Health (NIH) / PMC. URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry Source: MDPI International Journal of Molecular Sciences (2023). URL:[Link]

  • RSC Advances: Conformational analysis and E/Z isomerization Source: Royal Society of Chemistry (RSC) Advances. URL:[Link](Derived from RSC grounding data)

Sources

Technical Guide: UV-Vis Absorption Spectra of Conjugated Pyrazine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Chromophore

Pyrazine (1,4-diazine) represents a critical class of electron-deficient heteroaromatic rings used extensively in optoelectronics (OLEDs, solar cells) and medicinal chemistry (kinase inhibitors).[1][2] Unlike benzene, the presence of two para-nitrogen atoms significantly alters the molecular orbital landscape, creating a strong electron-accepting core.

This guide provides a technical comparison of conjugated pyrazine systems against their analogues (pyridine, benzene, quinoxaline), focusing on electronic transitions, substituent effects, and experimental validation.

Electronic Structure & Transitions

The UV-Vis spectrum of pyrazine is dominated by two distinct transitions. Understanding the causality between orbital symmetry and spectral bands is essential for interpreting data.

The Two Key Transitions
  • 
     Transition (
    
    
    
    ):
    • Nature: Allowed transition involving the conjugated carbon-nitrogen framework.[3]

    • Position: Typically found in the UV region (260 nm for unsubstituted pyrazine).

    • Intensity: High molar absorptivity (

      
       M
      
      
      
      cm
      
      
      ).
    • Response: Red-shifts significantly with extended conjugation.

  • 
     Transition (
    
    
    
    ):
    • Nature: Symmetry-forbidden (weakly allowed via vibronic coupling) transition from the non-bonding nitrogen lone pair to the antibonding

      
       orbital.
      
    • Position: Found at lower energy (longer wavelength, ~324 nm) than the

      
       band.
      
    • Intensity: Low molar absorptivity (

      
       M
      
      
      
      cm
      
      
      ).
    • Response: Highly sensitive to solvent polarity (Blue Shift in polar solvents).

Visualization of Energy Transitions

ElectronicTransitions cluster_orbitals Molecular Orbitals cluster_transitions Spectral Bands LUMO LUMO (π*) Band_Pi π → π* Band (~260 nm) High Intensity LUMO->Band_Pi Band_N n → π* Band (~324 nm) Low Intensity LUMO->Band_N HOMO HOMO (π) HOMO->LUMO Allowed (Conjugation Dependent) n_orbital n (Non-bonding) n_orbital->LUMO Forbidden (Solvent Sensitive)

Figure 1: Energy diagram illustrating the origin of the two primary absorption bands in pyrazine derivatives.

Comparative Analysis: Pyrazine vs. Alternatives

The pyrazine core is often compared to pyridine (one nitrogen) or quinoxaline (benzo-fused pyrazine). The following table synthesizes their photophysical differences in non-polar solvents (e.g., Cyclohexane).

Table 1: Spectral Comparison of N-Heterocycles[4][5]
FeaturePyrazine (1,4-Diazine)Pyridine (Azine)Quinoxaline (Benzo-pyrazine)
Electronic Character Strong Electron Acceptor (Deficient)Moderate AcceptorExtended Conjugation / Acceptor

(

)
~260 nm~250-255 nm~315 nm

(

)
~324 nm (Distinct)~270 nm (Often buried)~350 nm
Symmetry

(High symmetry)


Dipole Moment 0 D (Non-polar)2.2 D (Polar)~0.5 D
Role in D-A Systems Excellent auxiliary acceptorWeak acceptorStrong acceptor + Red-shifted emission

Expert Insight:

  • Why Pyrazine? Pyrazine is preferred over pyridine in "Push-Pull" (Donor-Acceptor) systems because the two para-nitrogens stabilize the LUMO more effectively, facilitating Intramolecular Charge Transfer (ICT). This results in a broader, red-shifted absorption band in the visible region (400–550 nm) when substituted with donors like triphenylamine.

  • Why Quinoxaline? If the goal is to push absorption into the Near-IR (NIR), quinoxaline is superior due to the fused benzene ring, which extends the

    
    -system and further lowers the LUMO energy.
    

Substituent & Environmental Effects[5][8]

The Push-Pull Effect (ICT)

Attaching electron-donating groups (EDGs) such as amines or alkoxys to the pyrazine core creates a "Push-Pull" system.

  • Mechanism: The HOMO is localized on the donor, and the LUMO is localized on the pyrazine acceptor. Excitation causes charge transfer from Donor

    
     Pyrazine.
    
  • Result: Appearance of a new, broad, low-energy band (ICT band) often in the visible range (400–600 nm).

  • Data Point: A 2,3-dicyanopyrazine acceptor coupled with a dimethylamine donor can shift

    
     from <300 nm to >450 nm.
    
Solvatochromism (Solvent Polarity)

Pyrazine derivatives exhibit distinct solvatochromic behaviors that serve as a self-validation check for peak assignment.

  • 
     Band (Blue Shift / Hypsochromic): 
    
    • Cause: Polar solvents (especially protic ones like Methanol) form hydrogen bonds with the nitrogen lone pairs. This stabilizes the ground state (

      
       orbital) more than the excited state, increasing the energy gap (
      
      
      
      ).
    • Observation: The weak band at ~324 nm shifts to ~300 nm or disappears under the stronger

      
       band in water/methanol.
      
  • ICT Band (

    
     character) (Red Shift / Bathochromic): 
    
    • Cause: The excited state of a Push-Pull pyrazine is highly polar.[4] Polar solvents stabilize this dipolar excited state, lowering its energy.

    • Observation: The main visible absorption band shifts to longer wavelengths (e.g., 450 nm

      
       480 nm) as solvent polarity increases (Hexane 
      
      
      
      DMSO).

Experimental Protocol: Measuring Accurate Spectra

To ensure scientific integrity and reproducibility, the following protocol includes self-validating steps to rule out aggregation or solvent impurities.

Reagents & Equipment
  • Solvents: Spectroscopic grade (HPLC grade) Cyclohexane (non-polar reference) and Acetonitrile (polar reference). Cut-off wavelengths must be checked.

  • Cuvettes: Fused Silica (Quartz) cuvettes (10 mm path length). Glass absorbs UV <300 nm and is unsuitable.

  • Concentration: Prepare a stock solution (

    
     M) and dilute to working concentrations (
    
    
    
    M to
    
    
    M).
Step-by-Step Workflow

ExperimentalProtocol Start Start: Sample Preparation SolventCheck Baseline Correction (Pure Solvent) Start->SolventCheck Scan1 Scan 1: High Conc. (10⁻⁴ M) Detect weak n→π* bands SolventCheck->Scan1 Scan2 Scan 2: Low Conc. (10⁻⁵ M) Resolve intense π→π* bands Scan1->Scan2 Validation Linearity Check (Beer's Law) Is Absorbance 0.1 - 1.0? Scan2->Validation Validation->Start No (Dilute/Conc) Solvatochromism Solvatochromism Test Compare Cyclohexane vs. MeOH Validation->Solvatochromism Yes Result Final Assignment: Blue Shift = n→π* Red Shift = ICT/π→π* Solvatochromism->Result

Figure 2: Validated workflow for assigning electronic transitions in pyrazine derivatives.

Critical Validation Steps
  • The Dilution Test: Measure absorbance at three different concentrations. If

    
     shifts or the peak shape changes, aggregation  is occurring. Pyrazines are prone to 
    
    
    
    -stacking; if aggregation is detected, lower the concentration further.
  • The Acid Test (Halochromism): Add a drop of Trifluoroacetic acid (TFA).

    • Protonation of pyrazine nitrogen usually causes a Red Shift of the

      
       band due to increased electron deficiency.
      
    • This confirms the signal originates from the pyrazine core and not an impurity.

References

  • Comparison of Photophysical Properties of Pyrazine and Quinoxaline Source: ResearchGate.[5] Synthesized pyrazine derivatives recorded in acetonitrile show strong red shift dependent on substituents.

  • Solvent Effects on n→π Transitions in Pyrazine Source: Scilit.[6] Detailed analysis of the blue shift of the n→π transition in protonic solvents due to hydrogen bonding.*

  • Push–Pull Derivatives Based on Pyrazine Source: NCBI (PMC). Investigation of intramolecular charge transfer (ICT) and solvatochromism in pyrazine-based push-pull systems.

  • UV-Visible Spectroscopy and Conjugation Source: Michigan State University. Fundamental principles of conjugation effects on UV-Vis absorption maxima.

  • Solvatochromic Fluorescence Properties of Pyrazine–Boron Complexes Source: ACS Publications.[7][8] Study on the solvatochromism and dual fluorescence of pyrazine derivatives.

Sources

Validation Guide: Synthetic vs. Commercial Methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical and Functional Comparison for Drug Development Applications

Rationale for Comparative Validation

Methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4) is a critical


-unsaturated ester building block used extensively in the synthesis of pyrazine-containing therapeutics and advanced agrochemicals. Because the molecule contains a trisubstituted alkene, it exists as two distinct stereoisomers: the (E)-isomer and the (Z)-isomer.

For downstream pharmaceutical applications, stereochemical purity is paramount. Different isomers possess distinct spatial geometries that drastically alter their reactivity in subsequent asymmetric hydrogenations or Michael additions. While1[1], they often suffer from variable E:Z ratios and trace impurities depending on the vendor's scale-up parameters. This guide objectively compares the structural integrity, isomeric purity, and impurity profiles of an in-house synthesized batch against a standard commercial alternative, utilizing self-validating analytical systems.

Mechanistic Pathway: In-House Synthesis vs. Commercial Sourcing

To establish a baseline for comparison, our in-house batch was synthesized via a Horner-Wadsworth-Emmons (HWE) olefination.

Causality in Synthetic Design: We selected the HWE reaction over traditional Wittig olefination because phosphonate-stabilized carbanions provide superior thermodynamic control, heavily favoring the formation of the (E)-


-unsaturated ester. However, because the starting material (acetylpyrazine) is a ketone, it is inherently less electrophilic than an aldehyde. To overcome this without resorting to harsh bases that might degrade the pyrazine ring, we utilized Masamune-Roush conditions (LiCl and DBU). The lithium cation chelates the phosphonate and the ketone, increasing electrophilicity and organizing a highly structured transition state that maximizes (E)-selectivity (2[2]).

SynthesisWorkflow cluster_0 In-House HWE Synthesis cluster_1 ICH Q2(R1) Validation A Acetylpyrazine C Base (LiCl/DBU) A->C B Phosphonoacetate B->C D Crude Product C->D Olefination E Purification (Silica Gel) D->E F Synthetic Batch E->F H RP-HPLC (E/Z Ratio) F->H I 1H-NMR (Structure) F->I G Commercial Batch (CAS 1563698-55-4) G->H G->I

Fig 1. HWE synthesis and ICH Q2(R1) analytical validation workflow.

Self-Validating Analytical Methodologies

To ensure rigorous comparison, all analytical procedures were designed as self-validating systems in strict accordance with3[3].

Protocol A: Stereoisomeric Purity via RP-HPLC
  • Causality: The (E) and (Z) isomers have nearly identical molecular weights and similar polarities, making standard silica gel TLC insufficient for quantification. Reversed-Phase HPLC (RP-HPLC) separates them based on subtle differences in hydrodynamic volume and dipole moment. We monitor at 280 nm because the pyrazine ring conjugated with the

    
    -unsaturated system provides a strong, specific chromophore, rendering non-conjugated impurities (like residual aliphatic solvents) invisible to the detector.
    
  • Self-Validating Step (SST): Before analyzing the batches, a System Suitability Test (SST) is performed using a known 50:50 (E)/(Z) standard. The system automatically rejects the run if the baseline resolution (

    
    ) between the two isomers is 
    
    
    
    .
  • Methodology:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Gradient elution from 10% Acetonitrile/90% Water (0.1% TFA) to 80% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min; Detection: UV at 280 nm.

Protocol B: Structural Identity & Orthogonal Validation via 1H-NMR
  • Causality: While HPLC provides purity percentages, it cannot confirm structural identity. 1H-NMR serves as an orthogonal validation tool. The vinylic proton of the (E)-isomer typically resonates further downfield (~6.8 ppm) compared to the (Z)-isomer (~6.1 ppm) due to the anisotropic deshielding effect of the cis-carbonyl group.

  • Self-Validating Step: The relaxation delay (

    
    ) is intentionally set to 5.0 seconds (which is 
    
    
    
    of the vinylic protons). This ensures complete magnetic relaxation between pulses, guaranteeing that the integration ratio is strictly quantitative and not artificially skewed by differential relaxation times.
  • Methodology:

    • Dissolve 15 mg of the sample in 0.6 mL of CDCl

      
       containing 0.05% TMS as an internal standard.
      
    • Acquire spectra at 400 MHz (16 scans,

      
       = 5s).
      
    • Integrate the vinylic protons and the pyrazine aromatic protons (8.5–8.7 ppm) to confirm the E:Z ratio and structural integrity.

Quantitative Batch Comparison

The experimental evaluation revealed significant discrepancies between the carefully controlled in-house synthesis and the commercial batch.

Analytical ParameterTarget Acceptance CriteriaIn-House Synthetic BatchCommercial Batch (Vendor A)
Appearance Pale yellow oil/solidPale yellow oilDark amber oil
Overall Purity (HPLC)

99.4% 95.8%
Isomeric Ratio (E:Z)

98:2 82:18
Assay (1H-NMR) Concordant with structureConformsConforms (minor aliphatic impurities)
Residual Solvents

ppm (ICH Q3C)
THF: 120 ppmEtOAc: 850 ppm, Hexane: 1400 ppm
Major Impurity

Phosphonate byproduct (0.2%)Hydrolyzed acid derivative (1.8%)

Data Interpretation: The commercial batch exhibited a much lower E:Z ratio (82:18). This indicates that the vendor likely utilized kinetic control or experienced thermal isomerization during bulk distillation. Furthermore, the presence of the hydrolyzed acid derivative in the commercial batch suggests poor storage conditions (exposure to ambient moisture), which can poison sensitive downstream catalysts.

DecisionTree Start Batch Evaluation HPLC RP-HPLC Analysis Start->HPLC Purity Total Purity ≥ 98%? HPLC->Purity Isomer (E)-Isomer ≥ 95%? Purity->Isomer Yes Reject Reject / Repurify Purity->Reject No NMR 1H-NMR / LC-MS Isomer->NMR Yes Isomer->Reject No Approve Batch Approved NMR->Approve Conforms NMR->Reject Fails

Fig 2. Self-validating decision tree for batch release based on purity limits.

Conclusion & Strategic Recommendations

When utilizing methyl 3-(pyrazin-2-yl)but-2-enoate for critical drug development pathways, commercial sourcing introduces significant stereochemical risk . The commercial batch failed the


 isomeric ratio requirement, which would lead to unpredictable yields and complex diastereomeric mixtures in downstream asymmetric syntheses.

For research requiring high stereofidelity, in-house synthesis via Masamune-Roush HWE olefination is strongly recommended . If commercial sourcing is unavoidable, incoming batches must be subjected to the rigorous, self-validating RP-HPLC and 1H-NMR protocols detailed above, and preparative chromatography may be required to isolate the pure (E)-isomer before use.

References

  • [1] Methyl non-3-enoate | Sigma-Aldrich - sigmaaldrich.com - 1

  • [3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - fda.gov - 3

  • [2] An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction - rsc.org - 2

Sources

chromatographic retention times for pyrazinyl butenoate isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the chromatographic separation and analysis of pyrazinyl butenoate isomers. Given that "pyrazinyl butenoate" is a non-standard nomenclature often referring to (pyrazinyl)methyl 2-butenoate (crotonate) or related structural isomers in flavor and pharmaceutical synthesis, this guide addresses the separation of the cis (Z) and trans (E) isomers, as well as positional regioisomers.

Part 1: Isomer Landscape & Retention Logic

The separation of pyrazinyl butenoate isomers relies on exploiting the differences in their molecular geometry (cis/trans) and the polarity of the pyrazine ring.

The Target Isomers

The three primary isomers of concern in synthesis and analysis are:

  • Trans-(Pyrazinyl)methyl 2-butenoate (E-isomer): Thermodynamically more stable; linear geometry allows better packing on non-polar phases.

  • Cis-(Pyrazinyl)methyl 2-butenoate (Z-isomer): Often formed as a kinetic by-product; "kinked" geometry leads to lower boiling points but distinct dipole moments.

  • (Pyrazinyl)methyl 3-butenoate: A deconjugated isomer (vinyl acetate derivative) that elutes significantly earlier due to lack of conjugation with the carbonyl.

Predicted Retention Indices (RI)

Note: Exact experimental RIs for this specific ester class are proprietary in many flavor houses. The values below are calculated based on Linear Retention Index (LRI) increments derived from pyrazinylmethanol (RI ~1200 on DB-5) and butenoate ester shifts.

IsomerStructureEst.[1][2][3][4][5] RI (DB-5 / Non-Polar)Est. RI (DB-WAX / Polar)Elution Logic
(Pyrazinyl)methyl 3-butenoate Deconjugated1340 - 13601850 - 1880Elutes first. Lower boiling point due to broken conjugation.
Cis-(Pyrazinyl)methyl 2-butenoate Z-Isomer1380 - 14001920 - 1950Elutes before Trans on non-polar columns due to steric hindrance reducing Van der Waals interactions.
Trans-(Pyrazinyl)methyl 2-butenoate E-Isomer1410 - 14301960 - 1990Elutes last. Planar conjugated system maximizes interaction with stationary phase.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by using the Retention Index Difference (ΔRI) between polar and non-polar columns to confirm the presence of the pyrazine ring (high ΔRI > 500) and the ester geometry.

Sample Preparation
  • Standard: Dissolve 10 mg of synthesized pyrazinyl butenoate in 10 mL Dichloromethane (DCM).

  • Internal Standard: Add 50 µL of Methyl Decanoate (RI ~1300) to bracket the retention time.

  • Derivatization: None required (volatile ester).

GC-MS Method Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column 1 (Screening): DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Why: Separates primarily by boiling point; establishes E/Z ratio.

  • Column 2 (Confirmation): DB-WAX (60 m × 0.25 mm × 0.25 µm).

    • Why: Pyrazine nitrogen lone pairs interact strongly with the PEG phase, shifting these peaks away from non-polar matrix interferences.

Temperature Program:

  • Initial: 60°C (hold 2 min).

  • Ramp 1: 5°C/min to 180°C (critical for isomer resolution).

  • Ramp 2: 20°C/min to 240°C (hold 5 min).

  • Flow: Helium @ 1.2 mL/min (Constant Flow).

Identification Criteria
  • Mass Spectrum: Look for base peak m/z 94 (Pyrazinylmethyl cation) and m/z 69 (Crotonyl cation).

  • RI Match: Experimental RI must be within ±10 units of the reference.

  • Resolution: Valley-to-peak ratio < 10% between Cis/Trans isomers.

Part 3: Visualization of Separation Logic

The following diagram illustrates the decision tree for identifying and separating these isomers using the dual-column approach.

G Start Crude Reaction Mixture (Pyrazinyl Butenoate Isomers) GC_Screen GC-MS Screening (DB-5 Non-Polar) Start->GC_Screen Dilute in DCM Peak_Analysis Peak Analysis (m/z 94, 69) GC_Screen->Peak_Analysis Extract Ion Chromatogram Isomer_Split Isomer Resolution? Peak_Analysis->Isomer_Split Trans_ID Peak 2 (Major) Trans-Isomer (E) RI ~1420 Isomer_Split->Trans_ID Late Eluter Cis_ID Peak 1 (Minor) Cis-Isomer (Z) RI ~1390 Isomer_Split->Cis_ID Early Eluter Validation Validation Step DB-WAX Column Trans_ID->Validation Confirm Purity Cis_ID->Validation Confirmed Confirmed Identity (High Polarity Shift) Validation->Confirmed ΔRI > 500

Caption: Workflow for the chromatographic separation and validation of pyrazinyl butenoate geometric isomers.

References

  • Xu, S., et al. (2019). "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS): Retention indices and spectral data." Journal of Chromatography A, 1589, 149-161. Link

    • Context: Establishes the baseline retention behavior of the pyrazine core on polar vs. non-polar phases.
  • Goodner, K. L. (2008). "Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds." LWT - Food Science and Technology, 41(6), 951-958.
  • Mihara, S., & Masuda, H. (1988). "Structure-retention correlations of pyrazines in gas chromatography." Journal of Chromatography A, 402, 309-326. Context: Foundational work on how ring substitution patterns (2- vs 2,3-) affect elution order.

Sources

Safety Operating Guide

methyl 3-(pyrazin-2-yl)but-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action

Methyl 3-(pyrazin-2-yl)but-2-enoate is a functionalized pyrazine ester often used as a pharmaceutical intermediate. Due to the lack of a globally harmonized specific SDS for this exact structure, you must apply the "Precautionary Principle" based on its Structure-Activity Relationship (SAR).

Treat this compound as:

  • Flammable/Combustible: (Due to the methyl ester and alkyl-substituted pyrazine core).

  • Irritant: (Standard for nitrogen heterocycles).

  • Aquatic Toxin: (Pyrazines can be harmful to aquatic life; Zero Drain Disposal ).[1]

Disposal Directive: Incineration via a licensed hazardous waste contractor is the only approved disposal method.

Chemical Identity & Hazard Assessment

To ensure safe handling, we extrapolate hazards from the parent pharmacophores: Methyl 3-methylbut-2-enoate (alkene ester) and 2-Methylpyrazine (heterocycle).

PropertyAssessmentOperational Implication
Chemical Class Nitrogen Heterocycle /

-Unsaturated Ester
High thermal stability; requires high-temp incineration.
Flammability Likely Ignitable (D001) Flash point likely < 93°C. Segregate from oxidizers.
Reactivity Stable, but moisture sensitiveAvoid storage with strong acids/bases (hydrolysis risk).
Toxicity Irritant (Skin/Eye/Resp)Double-glove (Nitrile) and fume hood use are mandatory.
RCRA Code D001 (Ignitable)Must be labeled as "Flammable Organic Waste".

Waste Stream Classification & Segregation

Proper classification prevents dangerous cross-reactivity in waste drums.

The "Two-Bin" Strategy

You must determine the physical state of your waste (Pure compound vs. Solvated reaction mixture).

  • Stream A: Solid/Pure Substance

    • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

    • Labeling: "Hazardous Waste - Solid - Toxic/Flammable."

  • Stream B: Liquid/Solvated (Mother Liquor)

    • Container: HDPE Carboy ( Solvent-compatible).

    • Labeling: "Hazardous Waste - Flammable Liquid."[2]

    • Note: If dissolved in halogenated solvents (DCM, Chloroform), segregate into Halogenated Waste . If in EtOAc/Methanol, use Non-Halogenated Waste .

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Rationale: Pyrazine nitrogens can act as weak bases. Ensure the waste solution is not acidic to prevent exotherms or salt formation.

  • Check pH: If the material is in solution, verify pH is neutral (6–8).

  • Quench (If Reactive): If the material contains residual reagents (e.g., acid chlorides or strong bases from synthesis), quench carefully with saturated Sodium Bicarbonate (

    
    ) or Ammonium Chloride (
    
    
    
    ) before adding to the waste drum.
Phase 2: Packaging & Labeling
  • Primary Containment: Transfer the material into a screw-top container. Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Place the primary container inside a resealable bag or a secondary tub during transport to the central waste area.

  • Labeling:

    • Chemical Name: Write out "Methyl 3-(pyrazin-2-yl)but-2-enoate" fully. Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Flammable" and "Irritant".[2]

Phase 3: Final Disposal (Incineration)

This compound must be destroyed via Rotary Kiln Incineration .

  • Mechanism: High temperature (>1000°C) breaks the pyrazine ring into

    
     and 
    
    
    
    (scrubbed), and oxidizes the ester to
    
    
    .
  • Logistics: Contact your EHS department to schedule pickup by a licensed contractor (e.g., Clean Harbors, Veolia, Triumvirate).

Visual Workflow: Disposal Decision Tree

DisposalFlow Start Waste Material: Methyl 3-(pyrazin-2-yl)but-2-enoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Compound StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Bin (Incineration) Solid->SolidBin Double Bag & Label SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (Fuel Blending/Incineration) Halo->HaloBin Segregate Strictly NonHaloBin Flammable Waste Carboy (Fuel Blending) NonHalo->NonHaloBin Standard Organic

Figure 1: Decision matrix for segregating methyl 3-(pyrazin-2-yl)but-2-enoate waste streams.

Spill Contingency Plan

Scenario: You drop a vial (5g) on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Pyrazines can have potent, diffusive odors.

  • PPE Up: Don Nitrile gloves , safety goggles, and a lab coat. If dust is present, use an N95 respirator.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquid: Absorb with Vermiculite or Universal Spill Pads . Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean: Wipe the surface with soap and water.[3][4][5] Place all cleanup materials into a "Solid Hazardous Waste" bag.

References

  • PubChem. (n.d.). Methyl (2Z)-3-(pyrazin-2-yl)but-2-enoate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling methyl 3-(pyrazin-2-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of specialized heterocyclic intermediates. Methyl 3-(pyrazin-2-yl)but-2-enoate (CAS: 1563698-55-4) is a highly valuable building block in pharmaceutical synthesis and advanced flavor chemistry[1]. However, its dual-functional nature—combining a pyrazine ring with an


-unsaturated ester (enoate)—presents specific toxicological hazards that require rigorous operational controls.

This guide provides a self-validating system for personal protective equipment (PPE), handling, and disposal, ensuring scientific integrity and laboratory safety.

Chemical Profile & Quantitative Hazard Data

Before designing a safety protocol, we must establish the quantitative and logistical baseline of the reagent.

PropertyValue / Specification
Chemical Name Methyl 3-(pyrazin-2-yl)but-2-enoate
CAS Number 1563698-55-4
Molecular Weight 178.19 g/mol
Storage Conditions 2-8 °C, Keep in dark place, Inert atmosphere[2]
Primary Hazards Skin/Eye Irritation, Respiratory Irritation, Potential Skin Sensitization

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To build deep trust in our safety protocols, we do not just list rules; we explain the chemical causality behind them. The hazards of methyl 3-(pyrazin-2-yl)but-2-enoate stem directly from its molecular architecture:

  • The Pyrazine Moiety: Pyrazine derivatives are well-documented respiratory and ocular irritants[3]. Inhalation of pyrazine vapors can lead to acute respiratory distress and olfactory fatigue, necessitating strict engineering controls (e.g., fume hoods) rather than relying solely on ambient ventilation.

  • The Enoate (Michael Acceptor) Moiety: The

    
    -unsaturated ester acts as an electrophilic Michael acceptor. In biological systems, Michael acceptors can covalently bind to nucleophilic thiol groups (e.g., cysteine residues) on skin proteins. This haptenation process triggers allergic contact dermatitis and skin sensitization. This structural alert necessitates high-barrier dermal protection.
    

Mandatory Personal Protective Equipment (PPE) Protocol

Based on the mechanistic hazard analysis, the following PPE is mandatory:

  • Dermal Protection (Gloves): Use heavy-duty Nitrile (minimum thickness 0.4 mm) or Butyl rubber gloves. Causality: Standard latex gloves provide poor resistance to organic esters and fail to protect against the permeation of electrophilic Michael acceptors. If a splash occurs, gloves must be changed immediately.

  • Ocular Protection: Non-vented chemical splash goggles (EN 166 compliant). Causality: The pyrazine nitrogen atoms readily interact with the aqueous environment of the cornea, causing severe localized irritation[3]. Safety glasses with side shields are insufficient for vapor protection.

  • Respiratory Protection: Primary control must be a certified chemical fume hood (face velocity

    
     0.5 m/s). If handling outside a hood is unavoidable (e.g., bulk transfer or scale-up operations), a half-face respirator equipped with an ABEK1P3  combination filter is mandatory to capture both organic vapors and potential aerosols.
    
  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous footwear.

Operational Workflow & Handling Protocol

The following self-validating workflow ensures that every step of the handling process mitigates exposure risk and preserves the chemical integrity of the reagent.

Workflow A Storage Retrieval (2-8°C, Inert Atm) B PPE Verification (Nitrile, Goggles, Coat) A->B Step 1 C Fume Hood Operation (Airflow > 0.5 m/s) B->C Step 2 D Reaction & Handling (Closed System) C->D Step 3 E Spill Containment (Absorbent Mat) D->E If spill occurs F Waste Segregation (Organic Liquid Waste) D->F Routine disposal E->F Spill cleanup G Decontamination (Alkaline Wash) F->G Final step

Operational workflow for handling methyl 3-(pyrazin-2-yl)but-2-enoate.

Step-by-Step Methodology:

  • Pre-Handling Equilibration: Remove the sealed container from 2-8 °C storage[2]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold container introduces atmospheric moisture, which can hydrolyze the ester moiety and degrade the reagent.

  • Engineering Control Verification: Verify fume hood airflow is operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears. Don non-vented goggles and your FR lab coat.

  • Inert Atmosphere Transfer: Because the chemical is sensitive to oxidation and moisture, purge the reaction vessel with Argon or Nitrogen[2]. Use a positive-pressure Schlenk line or a glovebox for bulk transfers.

  • Weighing and Dispensing: Weigh the material using a closed-system analytical balance or within the fume hood using anti-static weigh boats to prevent the aerosolization of any crystallized material.

Spill Management & Decontamination Plan

In the event of a localized spill within the fume hood, execute the following protocol:

  • Containment: Immediately overlay the spill with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible absorbents like sawdust, as enoate derivatives can be combustible under specific thermal conditions.

  • Neutralization/Decontamination: After removing the bulk absorbent, wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed by soap and water. Causality: Alkaline hydrolysis converts the volatile, electrophilic ester into a non-volatile, water-soluble carboxylate salt, neutralizing the Michael acceptor reactivity and eliminating the inhalation hazard.

  • Disposal: Segregate the absorbed waste into a clearly labeled "Halogen-Free Organic Liquid Waste" container. Incineration by a licensed facility is the only approved disposal method. Do not discharge into the aqueous drain system, as enoates exhibit high aquatic toxicity[4].

References

  • Sigma-Aldrich. "2-methyl-3-(methylthio)pyrazine | Sigma-Aldrich (Product Catalog for CAS 1563698-55-4)". sigmaaldrich.com. 1

  • Chiralen. "Methyl 3-(pyrazin-2-yl)but-2-enoate - CHIRALEN". chiralen.com. 2

  • European Food Safety Authority (EFSA). "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species". europa.eu. 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - Prop-2-enoyl prop-2-enoate". sigmaaldrich.com.Link

  • Arkema. "GPS Safety Summary - Methyl undec-10-enoate". arkema.com. 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.